molecular formula C11H8BrNO B8292928 5-Bromo-3-ethylbenzofuran-2-carbonitrile

5-Bromo-3-ethylbenzofuran-2-carbonitrile

Cat. No.: B8292928
M. Wt: 250.09 g/mol
InChI Key: BLKQENYOJKIXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-ethylbenzofuran-2-carbonitrile is a synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This particular compound features a bromo substituent at the 5-position and an ethyl group at the 3-position, which are modifications that researchers utilize to fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby optimizing its interaction with biological targets. The brominated benzofuran core is a key intermediate in the development of novel therapeutic agents. Studies on similar 5-bromobenzofuran analogs have shown their potential in various research areas, including as inhibitors for Pseudomonas aeruginosa quorum sensing, a promising anti-virulence strategy to combat antibiotic-resistant bacteria . Furthermore, related compounds have been investigated for their enzyme inhibitory activity against targets like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are associated with type 2 diabetes mellitus . The structural features of this compound also make it a valuable building block for constructing more complex molecules for anti-tumor and antimicrobial activity studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-3-ethyl-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C11H8BrNO/c1-2-8-9-5-7(12)3-4-10(9)14-11(8)6-13/h3-5H,2H2,1H3

InChI Key

BLKQENYOJKIXJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2)Br)C#N

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of 5-Bromo-3-ethylbenzofuran-2-carbonitrile , a specialized heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of anti-arrhythmic agents and antimicrobial pharmacophores.

Status: Chemical Entity of Interest (Drug Intermediate) Classification: Halogenated Benzofuran / Nitrile Derivative

Executive Summary

5-Bromo-3-ethylbenzofuran-2-carbonitrile is a trisubstituted benzofuran derivative characterized by a lipophilic ethyl group at the C3 position, a reactive nitrile handle at C2, and a bromine substituent at C5. This molecular architecture renders it a critical intermediate for fragment-based drug discovery (FBDD) .

Its structural motif mimics the core scaffold of Class III anti-arrhythmic agents (e.g., Amiodarone , Dronedarone ), where the 3-acyl or 3-alkyl substituent is pivotal for lipophilicity and membrane intercalation. The C5-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

Physicochemical Characterization

Molecular Identity

The compound is defined by the fusion of a benzene ring and a furan ring, with specific regiochemistry that dictates its reactivity profile.

PropertyValueNotes
IUPAC Name 5-Bromo-3-ethyl-1-benzofuran-2-carbonitrile
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol Monoisotopic Mass: 248.979
SMILES CCc1c(C#N)oc2c1cc(Br)cc2
ClogP (Predicted) 3.8 – 4.2High lipophilicity due to ethyl/bromo groups
H-Bond Donors 0
H-Bond Acceptors 2(Nitrile N, Furan O)
Rotatable Bonds 1(Ethyl group)
Topological Polar Surface Area ~37 Ų(CN: ~23.8 + Furan O: ~13.[1][2][3]1)
Structural Analysis
  • The Nitrile (C2-CN): A linear, electron-withdrawing group that increases the acidity of the heteroaromatic system. It is a precursor to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).

  • The Ethyl Group (C3-Et): Provides steric bulk and hydrophobic interaction potential, essential for binding to hydrophobic pockets in GPCRs or ion channels.

  • The Bromine (C5-Br): A weak deactivator but an excellent leaving group for transition-metal catalyzed coupling, enabling the attachment of solubilizing groups or heteroaryl tails.

Synthetic Methodology

The synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile requires precise regiocontrol to ensure the ethyl group is installed at C3 and the nitrile at C2. The most robust protocol utilizes a modified Rap-Stoermer condensation or a cyclization of an o-hydroxy ketone.

Primary Synthetic Route: Cyclization of o-Hydroxy Propiophenone

This route is preferred for its scalability and the availability of precursors.

Step 1: Acylation. 4-Bromophenol is acylated with propionyl chloride to form the ester, followed by a Fries rearrangement to yield 5-bromo-2-hydroxypropiophenone . Step 2: Cyclization. The ketone reacts with chloroacetonitrile in the presence of a base (e.g.,


 or DBU) to effect the cyclization directly to the 2-carbonitrile.
Detailed Protocol (Step 2)
  • Reagents: 5-Bromo-2-hydroxypropiophenone (1.0 eq), Chloroacetonitrile (1.2 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Conditions: Heat to 80–100°C under

    
     atmosphere for 4–6 hours.
    
  • Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Hexane.

  • Yield Expectation: 65–75%.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward pathway.

SynthesisPath cluster_conditions Reaction Parameters phenol 4-Bromophenol (Starting Material) ketone 5-Bromo-2-hydroxypropiophenone (Key Intermediate) phenol->ketone 1. Propionyl Cl 2. AlCl3 (Fries) target 5-Bromo-3-ethylbenzofuran- 2-carbonitrile (Target) ketone->target K2CO3, DMF, 90°C (Cyclization) reagent Chloroacetonitrile (Cl-CH2-CN) reagent->target Base-mediated\ncondensation Base-mediated condensation

Figure 1: Synthetic pathway via the cyclization of 5-bromo-2-hydroxypropiophenone.

Analytical Validation

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     1.30 (t, 3H):  Methyl protons of the ethyl group (
    
    
    
    ).
  • 
     2.85 (q, 2H):  Methylene protons of the ethyl group (
    
    
    
    ).
  • 
     7.40 – 7.80 (m, 3H):  Aromatic protons.
    
    • H7 (d): Doublet near 7.4 ppm (coupling with H6).

    • H6 (dd): Doublet of doublets (coupling with H7 and H4).

    • H4 (d): Doublet near 7.7–7.8 ppm (meta-coupling with H6), deshielded by the bromine.

Infrared Spectroscopy (IR)
  • 2220–2240

    
    :  Strong, sharp stretch characteristic of the C
    
    
    
    N (Nitrile)
    group.
  • 1100–1200

    
    :  C–O–C stretching of the furan ring.
    
  • No OH stretch: Absence of broad peak at 3200–3500

    
     confirms cyclization.
    

Therapeutic & Industrial Utility

This molecule is not merely an end-product but a high-value scaffold for Structure-Activity Relationship (SAR) studies.

Drug Discovery Applications
  • Anti-Arrhythmic Agents: The 3-ethylbenzofuran core is a homolog of the 3-butylbenzofuran moiety found in Dronedarone . The C2-nitrile can be hydrolyzed to a carboxylic acid (bioisostere of the carbonyl in Amiodarone) or reduced to an amine for side-chain attachment.

  • Antimicrobial & Antifungal: 2-Cyano-benzofurans have demonstrated potency against Candida albicans by inhibiting ergosterol biosynthesis.

  • HCV Inhibitors: Benzofuran scaffolds are prevalent in non-nucleoside polymerase inhibitors for Hepatitis C.

Functionalization Logic (SAR)

The molecule offers three distinct vectors for chemical modification:

SAR_Logic core 5-Bromo-3-ethylbenzofuran- 2-carbonitrile pos2 Position 2 (CN) Target: Hydrophilicity core->pos2 pos3 Position 3 (Ethyl) Target: Lipophilicity core->pos3 pos5 Position 5 (Br) Target: Solubility/Potency core->pos5 r_pos2 Hydrolysis -> Acid Reduction -> Amine Click Chem -> Tetrazole pos2->r_pos2 r_pos3 Hydrophobic Interaction Membrane Anchoring pos3->r_pos3 r_pos5 Suzuki Coupling -> Biaryl Buchwald -> Amination Heck -> Alkenylation pos5->r_pos5

Figure 2: SAR diversification strategy utilizing the orthogonal reactivity of the C2, C3, and C5 positions.

References

  • PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Moustafa, A.H., et al. (2022).[2][4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.[1][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Karunakar, P., et al. (2013).[10] Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica. Available at: [Link]

Sources

Biological Activity of 5-Bromo-Benzofuran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, ubiquitous in natural products and synthetic pharmacophores.[1][2][3] Among its substituted analogues, 5-bromo-benzofuran derivatives have emerged as high-value candidates due to the unique electronic and steric properties of the bromine atom at the C-5 position. This halogen substitution enhances lipophilicity (logP), facilitates halogen bonding with protein targets, and often blocks metabolic oxidation at the susceptible C-5 position.

This technical guide analyzes the biological profile of these derivatives, focusing on their antimicrobial , anticancer , and anti-inflammatory activities. It provides actionable synthesis protocols, structure-activity relationship (SAR) insights, and validated bioassay methodologies for researchers in early-stage drug discovery.

Chemical Scaffolding & SAR Analysis[3][5][6]

The biological potency of 5-bromo-benzofuran stems from specific structural features that govern ligand-target interactions.

The 5-Bromo Pharmacophore[7]
  • Halogen Bonding: The bromine atom at C-5 acts as a Lewis acid (sigma-hole donor), capable of forming directed halogen bonds with backbone carbonyl oxygens or side-chain nitrogens in target enzymes (e.g., COX-2, DNA gyrase).

  • Metabolic Stability: Unsubstituted benzofurans are prone to hydroxylation at C-5 by Cytochrome P450 enzymes. Bromination blocks this site, potentially extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity: The 5-Br substituent increases membrane permeability, crucial for intracellular targets like tubulin or nuclear DNA.

SAR Visualization

The following diagram illustrates the critical Structure-Activity Relationships (SAR) for this class of compounds.

SAR_Map Core Benzofuran Core Pos5 C-5 Position (Bromine) Core->Pos5 Pos2 C-2 Position (Functionalization) Core->Pos2 Pos3 C-3 Position (Linker) Core->Pos3 Effect1 Halogen Bonding Metabolic Blockade Pos5->Effect1 Effect2 Target Specificity (Hydrazide/Ester/Amide) Pos2->Effect2 Effect3 Solubility & Steric Fit Pos3->Effect3

Figure 1: Pharmacophore mapping of 5-bromo-benzofuran derivatives highlighting the functional role of substitution sites.

Therapeutic Spectrum & Mechanistic Insights[2][8]

Antimicrobial Activity

5-bromo-benzofuran derivatives, particularly those bearing carbohydrazide or Schiff base moieties at C-2, exhibit broad-spectrum activity. The mechanism often involves the disruption of bacterial cell walls or inhibition of DNA gyrase.

Key Data Points:

Compound Class Target Organism MIC Range (µg/mL) Reference
5-bromo-benzofuran-2-carbohydrazide S. aureus (Gram +) 12.5 - 25.0 [1, 2]
5-bromo-benzofuran Schiff bases E. coli (Gram -) 25.0 - 50.0 [2]
Bis-bromo derivatives (C-5 & Aryl C-4) S. typhi 29.7 - 31.9 (mmol/L) [3]

| 5-bromo-benzofuran-2-yl-ketoximes | C. albicans (Fungal) | 0.625 - 2.5 | [3] |[4]

Anticancer Activity

The anticancer potential is linked to two primary mechanisms: Tubulin Polymerization Inhibition and Kinase Inhibition (e.g., VEGFR-2, Src). The 5-bromo group enhances binding affinity in the hydrophobic pocket of tubulin.

Mechanistic Pathway (Apoptosis Induction):

Apoptosis_Pathway Drug 5-Bromo-Benzofuran Derivative Target Target Binding (Tubulin/Kinase) Drug->Target Inhibition CellCycle G2/M Phase Arrest Target->CellCycle Mito Mitochondrial Depolarization CellCycle->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Signaling cascade triggered by 5-bromo-benzofuran derivatives leading to apoptotic cell death.[5]

Anti-inflammatory Activity

Derivatives have shown significant inhibition of COX-2 and 5-LOX enzymes. In in vivo rat paw edema models, 5-bromo-benzofuran-2-carboxamides demonstrated up to 71.1% inhibition of inflammation, comparable to standard NSAIDs like Celecoxib [4].

Experimental Protocols

Synthesis of Ethyl 5-bromo-benzofuran-2-carboxylate

This is the foundational precursor for most bioactive derivatives.

Reaction Scheme:

  • Reactants: 5-Bromo-salicylaldehyde + Diethyl bromomalonate (or Diethyl malonate).

  • Conditions: Anhydrous

    
    , Reflux in Acetone or Ethyl Methyl Ketone (EMK).
    

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-bromo-salicylaldehyde (0.01 mol) and diethyl bromomalonate (0.011 mol) in 50 mL of anhydrous acetone or EMK.

  • Base Addition: Add anhydrous potassium carbonate (

    
    )  (0.03 mol) to the solution.
    
  • Reflux: Heat the mixture under reflux for 6–10 hours.

    • Validation: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2). The aldehyde spot should disappear.

  • Work-up: Filter the hot reaction mixture to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol to obtain colorless needles or purify via column chromatography.

    • Expected Yield: 70–85%.

    • Melting Point Check: Compare with literature (approx. range depending on exact derivative).

Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use a sterile 96-well plate.

    • Add 100 µL of MHB to wells 1–12.

    • Add 100 µL of the 5-bromo-benzofuran stock solution (dissolved in DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Controls:

    • Column 11: Growth Control (Inoculum + DMSO, no drug).

    • Column 12: Sterility Control (MHB only).

    • Positive Control:[6] Ciprofloxacin or Fluconazole (for fungi).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Validation: Add 20 µL of Resazurin dye (0.015%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

MTT Cytotoxicity Assay

Objective: Determine


 against cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Seed cells (

    
     cells/well) in a 96-well plate and incubate for 24 hours at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100 µM) for 48 hours.

    • Solvent Control: 0.1% DMSO (max).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

References

  • Synthesis and biological evaluation of benzofuran derivatives. Indian Journal of Heterocyclic Chemistry. (2005).

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. (2021).

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. (2015).

  • Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes. Texila International Journal. (2024).

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (MDPI). (2019).

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. (2019).[1]

Sources

An In-depth Technical Guide to the Predicted Metabolic Stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic stability is paramount to its success.[1][2] This technical guide provides a comprehensive analysis of the predicted metabolic stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile, a novel heterocyclic entity with therapeutic potential. We will delve into the structural components of the molecule, predicting its metabolic fate based on established biochemical principles and providing a framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing metabolic stability.

Introduction: The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the measure of a compound's resistance to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2][3] The liver, equipped with a vast array of metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, is the primary site of drug metabolism.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often necessitating frequent and high doses to achieve a therapeutic effect, which can lead to patient non-compliance and undesirable side effects.[1] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a primary goal in drug design is to engineer molecules with an optimal metabolic stability profile.[1][4] This guide will focus on predicting and experimentally assessing the metabolic stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile.

Structural Analysis and Predicted Metabolic Hotspots

The chemical structure of a drug candidate is a key factor influencing its susceptibility to metabolic processes.[2] An initial in silico assessment of 5-Bromo-3-ethylbenzofuran-2-carbonitrile reveals several potential sites for metabolic modification.

  • The Benzofuran Core: Benzofuran derivatives are prevalent in many biologically active compounds and their metabolism has been a subject of interest.[5][6] The aromatic ring system can undergo oxidation, mediated by CYP enzymes, to form phenolic metabolites.[7]

  • The Ethyl Group: Alkyl side chains on aromatic rings are common targets for oxidation.[8] The ethyl group at the 3-position of the benzofuran ring is susceptible to hydroxylation at the benzylic position, a common metabolic pathway for such substituents.[8]

  • The Bromo Substituent: The presence of a bromine atom can influence a molecule's metabolic fate. While halogens can sometimes block metabolism at a particular site, they can also be involved in metabolic processes.[9][10][11] Dehalogenation is a possible, though often minor, metabolic pathway. The introduction of bromine can also alter the electronic properties of the molecule, potentially influencing the reactivity of other sites.[9][12]

  • The Carbonitrile Group: The nitrile moiety is generally considered to be relatively stable. However, it can undergo metabolism, primarily through hydrolysis to the corresponding carboxylic acid or reduction. In some cases, cytochrome P450 enzymes can mediate the oxidative conversion of a cyano group to an amide.[13][14]

Based on this analysis, the primary predicted metabolic pathways for 5-Bromo-3-ethylbenzofuran-2-carbonitrile are oxidation of the ethyl group and aromatic hydroxylation of the benzofuran ring.

In Silico Prediction of Metabolic Stability

In the early stages of drug discovery, computational models are invaluable for predicting a compound's metabolic stability.[4][15] Machine learning algorithms, trained on large datasets of experimentally determined metabolic stability data, can provide a preliminary assessment of a novel compound's properties.[4][15][16] These models utilize molecular descriptors to correlate a compound's structure with its metabolic fate.

For 5-Bromo-3-ethylbenzofuran-2-carbonitrile, a predictive model based on a random forest algorithm, such as PredMS, could be employed.[4][16] Such a model would classify the compound as having low, medium, or high metabolic stability based on its structural features.

Table 1: Predicted Physicochemical Properties and Metabolic Stability Classification

ParameterPredicted ValueMethod
LogP3.8 ± 0.5ALOGPS 2.1
SolubilityLowIn silico prediction
Predicted Metabolic StabilityMedium to HighRandom Forest Model (e.g., PredMS)[4][16]

Note: The predicted values are for illustrative purposes and would need to be determined using specific in silico tools.

Experimental Determination of Metabolic Stability: A Self-Validating System

While in silico predictions are a useful starting point, experimental validation is essential.[3] The gold standard for in vitro assessment of metabolic stability is the liver microsomal stability assay.[17][18] This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[17][18]

The Liver Microsomal Stability Assay: A Step-by-Step Protocol

This protocol is designed to be a self-validating system by including appropriate controls to ensure the reliability of the data.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • 5-Bromo-3-ethylbenzofuran-2-carbonitrile (test compound)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system[19][20]

Experimental Workflow:

Caption: Workflow for the liver microsomal stability assay.

Detailed Steps:

  • Preparation:

    • Prepare a stock solution of 5-Bromo-3-ethylbenzofuran-2-carbonitrile and positive control compounds in a suitable organic solvent (e.g., DMSO).

    • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound or positive controls. Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.

    • Immediately terminate the reaction by adding the aliquot to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).[21]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[19][22][23]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

Table 2: Key Parameters for Assessing Metabolic Stability

ParameterDescriptionCalculation
Half-life (t½) The time it takes for 50% of the compound to be metabolized.t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the percent remaining compound versus time plot.
Intrinsic Clearance (CLint) A measure of the intrinsic metabolic activity of the liver enzymes towards the compound.CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[3] The results for 5-Bromo-3-ethylbenzofuran-2-carbonitrile should be compared to the positive controls to provide context for its metabolic stability.

Metabolite Identification: Unveiling the Metabolic Pathways

Identifying the metabolites formed during the incubation is crucial for understanding the metabolic pathways and assessing the potential for the formation of active or toxic metabolites.[24] This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[23][25]

Metabolite Identification Workflow:

Caption: Workflow for metabolite identification using LC-HRMS.

By comparing the chromatograms of samples taken at different time points, new peaks corresponding to metabolites can be identified. The mass-to-charge ratio (m/z) of these new peaks, along with their fragmentation patterns from tandem mass spectrometry (MS/MS), can be used to elucidate the structure of the metabolites. For 5-Bromo-3-ethylbenzofuran-2-carbonitrile, we would expect to see metabolites corresponding to hydroxylation of the ethyl group (+16 Da) and/or the aromatic ring (+16 Da).

Conclusion: A Roadmap for Assessing Metabolic Stability

This technical guide has provided a comprehensive framework for predicting and experimentally determining the metabolic stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile. By combining in silico predictions with robust in vitro assays, researchers can gain a thorough understanding of the compound's metabolic fate. This knowledge is critical for making informed decisions during the lead optimization phase of drug discovery and for designing compounds with improved pharmacokinetic properties.[1][24] The methodologies outlined here represent a self-validating system that ensures the generation of high-quality, reliable data, ultimately contributing to the development of safer and more effective medicines.

References

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?[Link]

  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences and Drug Development. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Ryu, S., et al. (2022, January 15). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. [Link]

  • Simões, R. A., et al. (n.d.). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC–MS/MS. Ovid. [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001, November 1). Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. Current Drug Metabolism. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Gornowicz, M., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. National Center for Biotechnology Information. [Link]

  • Ryu, S., et al. (2021, September 13). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF. [Link]

  • He, K., et al. (2002, February 26). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. PubMed. [Link]

  • Gornowicz, M., et al. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2024, March 28). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. PMC. [Link]

  • Gornowicz, M., et al. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. [Link]

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  • Shah, P., et al. (2020, May 13). Predicting Human Liver Microsomal Stability of small molecules. BioModels. [Link]

  • Grogan, J., et al. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. PubMed. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • Lewis, D. F., et al. (1994). Interaction of a series of nitriles with the alcohol-inducible isoform of P450: computer analysis of structure-activity relationships. PubMed. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • He, K., et al. (2002, January 31). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. ACS Publications. [Link]

  • ResearchGate. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • Gornowicz, M., et al. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • Podlewska, S., & Kafel, R. (2018, March 30). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Springer. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. [Link]

  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Cancers. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?[Link]

  • Taylor & Francis. (n.d.). Ethyl group – Knowledge and References. [Link]

  • Lewis, D. F., et al. (2008, September 22). Interaction of a series of nitriles with the alcohol-inducible isoform of P450: Computer analysis of structure—activity relationships. Taylor & Francis. [Link]

  • Zhang, X., et al. (2021, August 5). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • ResearchGate. (2025, August 7). Benzofuran derivatives: A patent review | Request PDF. [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Wang, J., et al. (2022, February 19). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. PMC. [Link]

  • University of Wisconsin-Madison. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]

  • University of Texas at Austin. (n.d.). Principles of Drug Action 1, Spring 2005, Aromatics. [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]

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Technical Guide: Solubility Profile & Thermodynamic Characterization of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

[1]

Executive Summary

5-Bromo-3-ethylbenzofuran-2-carbonitrile is a critical heterocyclic intermediate, often utilized in the synthesis of benzofuran-based pharmaceuticals (e.g., anti-arrhythmic or uricosuric agents).[1] Its structural integrity—comprising a lipophilic benzofuran core, a polarizable bromine atom, and a rigid nitrile group—dictates a distinct solubility footprint essential for reaction yield optimization and purification.[1][2]

This guide provides a comprehensive solubility profile derived from structural analogs (QSAR) and standard thermodynamic models (Apelblat/van’t Hoff).[1][2] It establishes a validated protocol for experimental determination, ensuring precise solvent selection for crystallization and synthesis.

Physicochemical Characterization (In Silico & Analog Analysis)

Before experimental screening, we establish the theoretical solubility baseline using Hansen Solubility Parameters (HSP) and lipophilicity descriptors.[1][2]

Structural Descriptors[1][2][3]
  • Core Scaffold: Benzofuran (Lipophilic, aromatic).[1][2][3][4]

  • Substituents:

    • 5-Bromo: Increases molecular weight and lipophilicity; introduces halogen bonding potential.[1][2]

    • 3-Ethyl: Adds steric bulk and hydrophobicity.[1][2]

    • 2-Carbonitrile (CN): A strong electron-withdrawing group; increases dipole moment and enables specific dipole-dipole interactions with polar aprotic solvents.[1][2]

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) and data from structural analogs (e.g., Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate):

ParameterEstimated ValueImplication for Solvent Selection
LogP (Octanol/Water) 3.2 – 3.8 Highly lipophilic; practically insoluble in water.[1][2]
H-Bond Donor (HBD) 0No proton donation capability; poor solubility in non-polar solvents without dipole interactions.[1][2]
H-Bond Acceptor (HBA) 2 (O, N)Good solubility in H-bond donor solvents (e.g., Alcohols, Chloroform).[1][2]
Dipole Moment High (~4.0 D)Excellent solubility in polar aprotic solvents (DMSO, DMF, Acetone).[1][2]

Solubility Profile in Organic Solvents[1][2]

The following classification guides solvent selection for synthesis (high solubility) versus purification (temperature-dependent solubility).

High-Solubility Solvents (Reaction Media)

These solvents are recommended for maintaining the compound in solution during halogenation or coupling reactions.[1][2]

  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dispersion forces and halogen-halogen interactions.[1][2]

  • Tetrahydrofuran (THF): Good solubility; useful for organometallic coupling steps.[1][2]

  • Dimethyl Sulfoxide (DMSO) / DMF: High solubility driven by strong dipole-dipole interactions with the nitrile group.[1][2]

Temperature-Dependent Solvents (Crystallization)

These solvents exhibit a steep solubility curve (

12
  • Ethanol / Isopropanol: Moderate solubility at boiling point; low solubility at

    
    .[1][2] The ethyl group aids interaction with the aliphatic chain of the alcohol.[1]
    
  • Acetonitrile: Good solvent at high temperatures; useful if avoiding protic solvents is necessary.[1][2]

Antisolvents (Precipitation)[2]
  • Water: Strongest antisolvent.[1][2]

  • n-Hexane / Heptane: Poor solubility due to the polarity of the nitrile group; effective for crashing out the product from DCM or Ethyl Acetate.[1]

Experimental Protocol: Solubility Determination

Directive: Do not rely solely on visual estimation. Use the Static Equilibrium Gravimetric Method for accurate thermodynamic modeling.[1][2]

Workflow Diagram

The following diagram outlines the self-validating workflow for generating the solubility curve.

SolubilityProtocolStartStart: Excess Solute AdditionEquilibrationEquilibration(Shake Flask, 24-48h, Const. T)Start->Equilibration T = 298.15 to 323.15 KFiltrationIsothermal Filtration(0.45 µm PTFE Filter)Equilibration->Filtration Saturated SupernatantAnalysisQuantification(Gravimetric or HPLC)Filtration->AnalysisValidationSolid Phase Analysis(XRPD / DSC)Filtration->Validation Residual SolidDataCalculate Mole Fraction (x)Analysis->DataValidation->Data Confirm No Polymorph Change

Figure 1: Validated Static Equilibrium Solubility Determination Workflow.

Detailed Methodology
  • Preparation: Add excess 5-Bromo-3-ethylbenzofuran-2-carbonitrile to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a fixed temperature (

    
    ) for 24 hours.
    
    • Critical Control: Ensure solid phase persists throughout.[1][2] If dissolved, add more solid.[1]

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.[1][2]

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight under vacuum.[1][2]

    • HPLC: Dilute aliquot with mobile phase (e.g., ACN:Water) and quantify against a standard curve.[1][2]

  • Self-Validation (The "Trust" Pillar): Analyze the undissolved solid residue by X-Ray Powder Diffraction (XRPD) .

    • Reasoning: Solvatomorphism (solvate formation) can alter solubility.[1][2] If the crystal form changes during the experiment, the solubility data is invalid for the starting material.[1]

Thermodynamic Modeling

To predict solubility at unmeasured temperatures (essential for process scale-up), fit the experimental mole fraction solubility (

Modified Apelblat Equation
The Apelblat Model
2
  • 
     : Mole fraction solubility.[1][2][5]
    
  • 
     : Absolute temperature (Kelvin).[1][2][5]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • A positive

    
      term typically indicates a strong temperature dependence of the enthalpy of solution, common in polar aromatic molecules like benzofurans.[1][2]
    
  • Use this model to calculate the Saturation Temperature (

    
    ) for a given concentration during crystallization design.[1][2]
    
Dissolution Thermodynamics (van't Hoff)

Calculate the Enthalpy (



12
  • Positive

    
     (Endothermic):  Solubility increases with temperature (Standard behavior for this compound).[1][2]
    
  • Process Insight: If

    
     is high (>30 kJ/mol), cooling crystallization will be highly efficient (high yield).[1][2]
    

Application: Process Optimization Strategy

Crystallization Solvent Design

Based on the predicted profile, a Cooling Crystallization in Ethanol is the recommended starting point.[1][2]

  • Protocol: Dissolve crude at reflux (

    
    ). Cool slowly to 
    
    
    .
  • Yield Enhancement: If yield is low (<80%), use an Antisolvent Method :

    • Dissolve in minimum THF or Acetone.

    • Add Water dropwise until turbidity persists.

    • Cool to induce nucleation.[1][2]

Reaction Solvent Selection

For nucleophilic substitution at the bromine position or hydrolysis of the nitrile:

  • Recommended: DMSO or DMF .[1][2]

  • Reasoning: The high dielectric constant dissociates ionic reagents (e.g., NaN3, KOH), while the aprotic nature solvates the cation, leaving the anion "naked" and more reactive.[1][2]

References

  • Benzofuran Analog Solubility

    • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. (2013). Link

    • Solubility measurement and thermodynamic modeling of Regorafenib (Benzofuran-related structure). Journal of Molecular Liquids. Link

  • Thermodynamic Modeling Protocols

    • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics.

  • Synthesis & Characterization

    • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde. TSI Journals. Link

    • Lipophilicity (LogD) Calculation Methods for Benzofuran Derivatives. Global Journal of Pharmacy & Pharmaceutical Sciences. Link

Disclaimer: The specific quantitative solubility values for 5-Bromo-3-ethylbenzofuran-2-carbonitrile are dependent on polymorph purity. The protocols defined above are required to generate the specific Certificate of Analysis (CoA) data for regulatory filing.

Rational Design of Covalent Inhibitors: The 5-Substituted Benzofuran-2-Carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore analysis and rational design of 5-substituted benzofuran-2-carbonitriles , focusing on their application as reversible covalent inhibitors of cysteine proteases (specifically Cathepsin K).

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has transformed modern drug discovery. Unlike traditional non-covalent binders, TCIs derive potency and selectivity from a two-step mechanism: initial non-covalent binding followed by bond formation with a specific nucleophilic residue.[1]

This guide analyzes the 5-substituted benzofuran-2-carbonitrile scaffold. This structure is a "privileged" template for designing inhibitors of cysteine proteases (e.g., Cathepsin K, Cathepsin L, Cruzain).[1] The C-2 nitrile group functions as a reversible electrophilic warhead , trapping the catalytic cysteine thiolate as a thioimidate adduct, while the 5-position provides a vector to exploit the hydrophobic S2 subsite for selectivity.[1]

Structural Dissection & Pharmacophore Logic[1]

To design effective ligands, we must dissect the scaffold into its functional pharmacophoric elements.[1]

A. The Warhead: C-2 Nitrile (–C≡N)

The nitrile group is not merely a hydrogen bond acceptor; in this context, it is a soft electrophile .[1]

  • Mechanism: The catalytic cysteine thiolate (e.g., Cys25 in Cathepsin K) attacks the nitrile carbon.

  • Result: Formation of a thioimidate intermediate.

  • Kinetics: Unlike acrylamides (irreversible), nitriles often exhibit reversible covalency , allowing for high potency without the permanent protein modification risks associated with "suicide inhibitors."[1]

B. The Core: Benzofuran[2][3][4][5][6]
  • Role: rigid linker and hydrophobic anchor.[1]

  • Binding: The aromatic system engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within the S1/S1' subsites. Its planarity reduces the entropic cost of binding.
C. The Selectivity Vector: 5-Position Substitution[1]
  • Target: The S2 pocket . In papain-like cysteine proteases, the S2 pocket is a deep, hydrophobic cleft that determines substrate specificity.[1]

  • Strategy: Substituents at the 5-position (e.g., aryl, heteroaryl, or bulky alkyl groups) project directly into this pocket.[1] Modulating the sterics and electronics at C-5 is the primary lever for achieving selectivity (e.g., sparing Cathepsin L while hitting Cathepsin K).[1]

Computational Protocol: Covalent Docking Workflow

Standard docking algorithms fail here because they cannot model bond formation or the geometry of the transition state. The following protocol uses a Covalent Docking (CovDock) approach.

Diagram 1: Covalent Docking & Screening Workflow

CovalentDocking cluster_prep Phase 1: Preparation cluster_dock Phase 2: Covalent Docking (CovDock) cluster_analysis Phase 3: Analysis LigandPrep Ligand Preparation (Generate 3D, Tautomers) Tag: Nitrile Carbon (C) ReactionDef Define Reaction Nucleophile: Cys-SH Electrophile: Nitrile-C Product: Thioimidate LigandPrep->ReactionDef ProteinPrep Protein Preparation (Cathepsin K - PDB: 1U9V) Strip Waters, Protonate Cys25 GridGen Receptor Grid Generation (Center on Cys25 SG) ProteinPrep->GridGen Docking Virtual Screening (Positional Constraints + Reaction Energy) GridGen->Docking ReactionDef->Docking PoseFilter Pose Filtering (d(S-C) < 2.0 Å Angle constraints) Docking->PoseFilter E_calc Affinity Scoring (ΔG_bind = ΔG_noncov + ΔG_react) PoseFilter->E_calc

Caption: Workflow for covalent docking of nitrile inhibitors. Key step involves defining the reaction trajectory between Cys25 sulfur and the nitrile carbon.

Detailed Protocol Steps:
  • Reaction Definition: Define the custom reaction file.

    • Nucleophile: Receptor Cysteine Thiol (S-H).[1]

    • Electrophile:[2] Ligand Nitrile (C≡N).[1]

    • Product Geometry: Thioimidate (C=N-H).[1]

  • Grid Generation: Center the grid box on the sulfur atom of the catalytic cysteine (e.g., Cys25 in Cathepsin K).

  • Docking Constraints: Apply a distance constraint (max 3.5 Å) between the nucleophilic sulfur and the electrophilic carbon to filter out non-reactive poses before the expensive covalent step.

  • Scoring: Rank poses based on the "Affinity Score," which combines the non-covalent interaction energy (van der Waals, electrostatics) with the energy cost of bond formation (transition state approximation).

Synthetic Methodology

To validate the pharmacophore, you must synthesize the core.[1] Below is a robust, modular pathway focusing on the Rap-Stoermer reaction followed by a modern Dehydrative Cyanation .

Diagram 2: Synthetic Pathway[1]

Synthesis Salicylaldehyde 5-Substituted Salicylaldehyde Intermed Benzofuran-2-Carbaldehyde Salicylaldehyde->Intermed Step 1: Rap-Stoermer (K2CO3, DMF, 80°C) Chloroacetone Chloroacetonitrile (or derivative) Product 5-Substituted Benzofuran-2-Carbonitrile Intermed->Product Step 2: Cyanation Cascade (NH2OH, SO2F2, DMSO)

Caption: Modular synthesis. Step 1 constructs the ring. Step 2 converts the aldehyde to the nitrile warhead using a sulfuryl fluoride mediated cascade.

Step-by-Step Synthesis Protocol

Step 1: Construction of the Benzofuran Core (Rap-Stoermer) This reaction condenses a salicylaldehyde with an


-haloketone/aldehyde.[1]
  • Reagents: 5-substituted salicylaldehyde (1.0 eq), chloroacetaldehyde (1.2 eq),

    
     (2.0 eq).
    
  • Conditions: Reflux in DMF or Acetone for 4–6 hours.

  • Mechanism: O-alkylation followed by intramolecular aldol condensation and dehydration.[1]

  • Product: 5-substituted benzofuran-2-carbaldehyde.

Step 2: Direct Conversion of Aldehyde to Nitrile A modern, "green" approach avoids harsh dehydration conditions.[1]

  • Reagents: Benzofuran-2-carbaldehyde (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.5 eq), 
    
    
    
    (3.0 eq), Sulfuryl Fluoride (
    
    
    - generated in situ or bubbling).
  • Solvent: DMSO.

  • Procedure: The aldehyde forms an oxime in situ.

    
     activates the oxime oxygen, triggering a Beckmann-type fragmentation/elimination to yield the nitrile.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

SAR Data Summary (Hypothetical & Literature Derived)

The following table summarizes the Structure-Activity Relationship (SAR) trends for Cathepsin K inhibition based on the 5-position substituent.

5-Position Substituent (R)Electronic EffectSteric BulkPredicted S2 InteractionActivity Trend
-H NeutralLowMinimalBaseline (Weak)
-Cl / -Br Electron WithdrawingModerateHydrophobic fillIncreased (Lipophilic contact)
-Phenyl ConjugationHigh

-stacking (Tyr67)
High (Ideal S2 fit)
-OCH3 Electron DonatingModerateSteric clash potentialModerate/Low
-NH-CO-R (Amide) H-Bond DonorVariableH-bond to backboneHigh Selectivity

Key Insight: The 5-position must be lipophilic to engage the S2 pocket. Introducing a biphenyl or phenyl-ether moiety at C-5 often yields nanomolar potency by mimicking the leucine/phenylalanine side chains of the natural collagen substrate.[1]

References

  • Vertex AI Search. (2024).[1] Advances in the discovery of cathepsin K inhibitors on bone resorption. National Institutes of Health. Link

  • American Chemical Society. (2019).[1] Cascade Process for Direct Transformation of Aldehydes to Nitriles Using Inorganic Reagents. The Journal of Organic Chemistry. Link

  • Royal Society of Chemistry. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances. Link

  • Bonvin Lab. (2021).[1] Modelling a covalent inhibitor of cathepsin proteins. HADDOCK Protocols. Link

  • ResearchGate. (2021). WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors.[3][4] Journal of Computer-Aided Molecular Design. Link

Sources

Structural Elucidation Protocol: 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Small Molecule Crystallography

Executive Summary & Molecular Profile

This guide details the structural analysis protocol for 5-Bromo-3-ethylbenzofuran-2-carbonitrile (C₁₁H₈BrNO), a pharmacologically relevant scaffold often utilized in the synthesis of anti-arrhythmic agents (Amiodarone analogues) and antimicrobial compounds.

The presence of the heavy bromine atom at C5, combined with the rigid benzofuran core and the linear nitrile group at C2, creates a specific crystallographic profile characterized by strong anomalous scattering and directional supramolecular assembly. This guide prioritizes the resolution of expected ethyl-group disorder and the characterization of Halogen


 Nitrile interactions.
PropertySpecification
Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Key Functionalities Aryl Bromide (Halogen Bond Donor), Nitrile (Acceptor), Ethyl (Flexible)
Expected Crystal Class Monoclinic (

) or Triclinic (

) based on analogues [1, 2]
Primary Challenge Conformational disorder of the C3-ethyl substituent

Phase I: Crystal Growth & Optimization

High-quality single crystals are the prerequisite for successful diffraction. For benzofuran derivatives,


-

stacking often leads to thin plates or needles, which can be problematic.
Solvent Selection Strategy

Based on the solubility profile of halogenated benzofurans, a dual-solvent diffusion method is superior to simple evaporation.

  • Primary Solvent (Good Solubility): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-Solvent (Poor Solubility):

    
    -Hexane or Ethanol.
    
Protocol: Vapor Diffusion
  • Dissolve 20 mg of the target compound in 1.5 mL of DCM in a small vial (inner).

  • Place the inner vial (uncapped) inside a larger jar containing 10 mL of

    
    -Hexane.
    
  • Seal the outer jar.

  • Causality: As hexane vapor diffuses into the DCM, the polarity decreases gradually, forcing the molecules to order slowly, minimizing defects and twinning.

Phase II: Data Collection & Reduction

The presence of Bromine (


) dictates specific collection parameters to maximize the anomalous signal and correct for absorption.
Instrumentation Parameters
  • Radiation Source: Mo

    
     (
    
    
    
    Å).
    • Reasoning: Cu radiation causes high absorption (

      
      ) for brominated compounds, leading to scaling errors. Mo reduces absorption effects while maintaining sufficient resolution (
      
      
      
      Å).
  • Temperature: 100 K (Cryostream).

    • Reasoning: The C3-ethyl group has high thermal motion. Cooling freezes these rotamers, sharpening high-angle reflections.

Absorption Correction (Critical)

Bromine acts as a strong absorber. Standard multi-scan corrections (SADABS/CrysAlisPro) are mandatory.

  • Check: Verify that

    
     ratio is within reasonable limits (typically 
    
    
    
    for blocks, lower for plates).

Phase III: Structure Solution & Refinement

Workflow Diagram

The following directed graph illustrates the logic flow from raw frames to the final CIF, highlighting the decision nodes for handling disorder.

G RawData Raw Diffraction Frames SpaceGroup Space Group Determination (XPREP/LATT) RawData->SpaceGroup Phasing Phasing (SHELXT) Locate Br Atom SpaceGroup->Phasing ModelBuild Model Building (Benzofuran Core) Phasing->ModelBuild EthylCheck Check C3-Ethyl Disorder? ModelBuild->EthylCheck SplitModel Split Position Refinement (PART 1 / PART 2) EthylCheck->SplitModel High Q-Peaks Aniso Anisotropic Refinement (SHELXL) EthylCheck->Aniso Clean Density SplitModel->Aniso FinalCIF Final CIF Generation Aniso->FinalCIF

Caption: Logic flow for structure solution, emphasizing the critical decision point for handling ethyl group disorder.

Refinement Specifics (SHELXL)
  • Heavy Atom Phasing: Use SHELXT [3]. The Bromine atom will appear as the highest electron density peak (

    
    ).
    
  • Ethyl Group Disorder:

    • If the terminal methyl carbon (C11) shows an elongated thermal ellipsoid, apply a split model.

    • Command: PART 1 (occupancy 0.6) / PART 2 (occupancy 0.4).

    • Restraints: Use SAME or SADI to ensure bond lengths of the disordered parts remain chemically reasonable (

      
       Å for C-C).
      
  • Hydrogen Placement:

    • Aromatic H: HFIX 43

    • Methylene H (Ethyl): HFIX 23

    • Methyl H: HFIX 137 (allows rotation to fit electron density).

Phase IV: Supramolecular Analysis

The crystal packing of 5-Bromo-3-ethylbenzofuran-2-carbonitrile is driven by a competition between Halogen Bonding and


-stacking.
Interaction Hierarchy
Interaction TypeAtoms InvolvedDistance CriteriaStructural Role
Halogen Bond C5-Br

N(Nitrile)

Å (Sum of vdW radii)
Directional chain formation

-

Stacking
Benzofuran Centroids

Å
Layer stabilization
Weak Hydrogen Bond C(Aromatic)-H

O(Furan)

Å
Lateral packing
Halogen Bonding Mechanism

The Bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis. The Nitrile nitrogen is a nucleophile.

  • Expectation: A linear C-Br

    
     N angle (
    
    
    
    ).
  • Significance: This interaction typically links molecules into infinite 1D chains, which then stack via

    
    -interactions.
    
Supramolecular Synthons Diagram

This diagram visualizes the predicted packing forces based on the chemical functionality.

Interactions MolA Molecule A MolB Molecule B MolA->MolB Halogen Bond (Br...N) MolC Molecule C MolA->MolC Pi-Stacking (Centroid...Centroid) MolB->MolC C-H...O (Lateral)

Caption: Predicted supramolecular synthons. Red dashed lines indicate the structure-directing halogen bond.

Validation & Quality Control

Before publication or database deposition, the structure must pass the CheckCIF validation (IUCr).

  • R-Factor Target:

    
     for data with 
    
    
    
    .
  • Goodness of Fit (GooF): Should approach 1.0.

  • Residual Density: Max peak/hole should be

    
     (near Br atom is acceptable due to truncation ripples).
    

References

  • Karunakar, P., et al. "Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate."[1] Acta Crystallographica Section E: Structure Reports Online 68.8 (2012): o2328. Link

  • Lu, Y. Z., et al. "Synthesis and Crystal Structure of Benzofuran Derivative."[2] Asian Journal of Chemistry 24.8 (2012): 3436-3438.[2] Link

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances 71.1 (2015): 3-8. Link

  • Gilderdale, R. "The Cambridge Structural Database." Crystallographic Data Centre, Cambridge, UK. Link

Sources

The Strategic Role of the 3-Ethyl Group in Benzofuran-2-Carbonitrile Scaffolds: Physicochemical Dynamics and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-2-carbonitrile is a privileged heterocyclic building block in medicinal chemistry, serving as a critical intermediate for synthesizing diverse therapeutics, ranging from antiviral agents to neuro-modulators. While the benzofuran core provides a rigid, planar aromatic system capable of


 stacking, the substitution pattern—particularly at the C3 position—dictates the scaffold's ultimate pharmacological trajectory. The incorporation of an ethyl group at the 3-position (3-ethylbenzofuran-2-carbonitrile) is not merely a structural variation; it is a calculated design choice. This technical guide explores the causality behind selecting the 3-ethyl moiety, detailing its impact on steric conformation, lipophilic targeting, and synthetic viability.

Physicochemical Causality: Why the 3-Ethyl Group?

As application scientists, we do not select alkyl substituents at random; each carbon atom must justify its presence through binding thermodynamics or pharmacokinetic improvement.

Steric Locking and Conformational Control

The C2-carbonitrile group (


) is a linear, electron-withdrawing moiety. When converted into downstream functional groups (e.g., carboxamides, amidines, or ketones), the resulting substituents can rotate freely, leading to a high entropic penalty upon target binding. The introduction of a 3-ethyl group provides precise steric hindrance. It creates a rotational barrier that forces C2-substituents into a specific, bioactive conformation. Unlike a 3-methyl group, which often lacks sufficient bulk to lock the conformation, or a 3-isopropyl/tert-butyl group, which can cause severe steric clash and distort the benzofuran ring planarity, the 3-ethyl group offers an optimal spatial balance.
Hydrophobic Anchoring and Desolvation

In structure-based drug design, the 3-ethyl group frequently acts as a hydrophobic anchor. For instance, in the development of SARS-CoV-2 Nsp14 N7-Methyltransferase inhibitors, derivatives of 3-ethylbenzofuran-2-carbonitrile were synthesized to exploit a specific lipophilic pocket in the viral enzyme[1]. The ethyl chain displaces high-energy water molecules from the binding pocket, driving binding affinity through a favorable entropic gain known as the hydrophobic effect.

Metabolic Shielding

Unsubstituted benzofurans are notoriously susceptible to cytochrome P450-mediated oxidative metabolism, specifically epoxidation across the electron-rich C2-C3 double bond. By placing an electron-donating alkyl group at C3 and an electron-withdrawing carbonitrile at C2, the electron density of the furan ring is modulated. The vulnerable C3 position is sterically shielded, significantly enhancing the molecule's half-life in vivo.

Structure-Activity Relationship (SAR) Insights

The profound impact of C3-alkylation is best illustrated in the optimization of allosteric modulators for the Cannabinoid Receptor 1 (CB1). Researchers utilized the benzofuran/indole-2-carboxamide scaffold (derived from the corresponding carbonitriles) to modulate CB1 activity[2].

Table 1: Impact of C3-Substitution on CB1 Allosteric Modulation

C3-SubstituentLogP (calc)Binding Cooperativity Factor (

)
IC

(nM)
Mechanistic Rationale
Hydrogen (-H) 2.81.2>10,000Fails to engage the allosteric hydrophobic pocket.
Methyl (-CH

)
3.23.54,500Weak van der Waals interactions; insufficient anchoring.
Ethyl (-CH

CH

)
3.7 8.4 850 Optimal balance of steric bulk, locking the C2-amide, and lipophilicity.
Propyl (-C

H

)
4.110.2420Strong anchoring, but introduces slight steric penalty in tighter pockets.
Pentyl (-C

H

)
5.016.5167Maximum affinity, but risks poor aqueous solubility and high plasma protein binding.

As shown, the transition from a methyl to an ethyl group more than doubles the cooperativity factor (


), proving that the two-carbon chain is the minimum threshold required to effectively engage the receptor's allosteric site[2]. Similar SAR trends were observed in fragment-based drug design (FBDD) targeting the bacterial virulence factor DsbA, where 3-ethylbenzofuran derivatives demonstrated superior binding profiles compared to their unsubstituted counterparts[3].

SAR_Pathway Agonist Orthosteric Ligand (Primary Signal) Receptor CB1 Receptor Active Site Allosteric Pocket Agonist->Receptor Binds Active Site Modulator 3-Ethylbenzofuran Deriv. (Allosteric Modulator) Modulator->Receptor 3-Ethyl anchors in hydrophobic pocket Response Modulated Output (Enhanced Affinity) Receptor->Response Conformational Shift

Fig 1: Pharmacological mechanism of 3-ethylbenzofuran derivatives as allosteric modulators.

Experimental Methodology: Self-Validating Synthesis

To ensure high trustworthiness and reproducibility, the synthesis of 3-ethylbenzofuran-2-carbonitrile must avoid complex transition-metal catalysis where possible, relying instead on robust, self-validating condensation chemistry[4][5][6]. The most reliable route is the base-catalyzed O-alkylation of an ortho-acylphenol followed by an intramolecular Knoevenagel-type condensation.

Causality in Protocol Design: We select 1-(2-hydroxyphenyl)propan-1-one as the starting material because the propionyl group inherently provides the 3-ethyl moiety upon cyclization. Bromoacetonitrile is chosen as the alkylating agent because it installs the requisite nitrile group while providing an activated


-methylene carbon essential for the subsequent ring closure.
Step-by-Step Protocol

Phase 1: O-Alkylation (Etherification)

  • Reagents: 1-(2-hydroxyphenyl)propan-1-one (10.0 mmol), bromoacetonitrile (11.0 mmol), anhydrous potassium carbonate (K

    
    CO
    
    
    
    , 15.0 mmol).
  • Solvent: Anhydrous N,N-dimethylformamide (DMF, 20 mL). Rationale: DMF accelerates the SN2 displacement by solvating the potassium cation, leaving a highly nucleophilic phenoxide anion.

  • Procedure:

    • Add K

      
      CO
      
      
      
      to a stirred solution of the phenol in DMF at 0 °C. Stir for 15 minutes to ensure complete deprotonation (indicated by a color shift to deep yellow).
    • Add bromoacetonitrile dropwise to prevent exothermic degradation.

    • Heat the mixture to 80 °C for 4 hours.

  • Workup: Quench with ice water (100 mL) and extract with ethyl acetate (3 × 30 mL). Wash the organic layer with brine to remove residual DMF, dry over Na

    
    SO
    
    
    
    , and concentrate to yield 2-(2-propionylphenoxy)acetonitrile. Self-Validation: TLC should show a complete consumption of the highly polar phenol, replaced by a less polar, UV-active spot.

Phase 2: Intramolecular Cyclization (Dehydration)

  • Reagents: 2-(2-propionylphenoxy)acetonitrile (crude from Phase 1), Potassium tert-butoxide (t-BuOK, 12.0 mmol).

  • Solvent: Anhydrous Tetrahydrofuran (THF, 30 mL).

  • Procedure:

    • Dissolve the intermediate in THF and cool to 0 °C under an inert atmosphere (N

      
      ).
      
    • Add t-BuOK portion-wise. Rationale: The strong, sterically hindered base selectively deprotonates the highly acidic

      
      -methylene protons of the acetonitrile moiety without attacking the carbonyl.
      
    • Allow the reaction to warm to room temperature and stir for 6 hours. The carbanion attacks the propionyl carbonyl, forming a cyclic alkoxide, which spontaneously dehydrates to restore aromaticity, yielding the benzofuran core.

  • Purification: Neutralize with 1M HCl, extract with dichloromethane, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to isolate pure 3-ethylbenzofuran-2-carbonitrile .

Synthesis_Workflow SM 1-(2-Hydroxyphenyl)propan-1-one + Bromoacetonitrile Step1 Phase 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 SN2 Substitution Int Intermediate: 2-(2-Propionylphenoxy)acetonitrile Step1->Int >90% Yield Step2 Phase 2: Base-Catalyzed Cyclization (t-BuOK, THF, 0°C to RT) Int->Step2 Intramolecular Aldol-type Prod Target Compound: 3-Ethylbenzofuran-2-carbonitrile Step2->Prod Dehydration (-H2O)

Fig 2: Two-step synthetic workflow for 3-ethylbenzofuran-2-carbonitrile.

Conclusion

The 3-ethyl group in benzofuran-2-carbonitrile is a masterclass in rational drug design. It provides the exact steric bulk necessary to lock C2-substituents into bioactive conformations while serving as a potent hydrophobic anchor to drive target affinity[1][2]. By understanding the causality behind this specific substitution and utilizing self-validating synthetic pathways, medicinal chemists can better leverage this privileged scaffold to design highly selective, metabolically stable therapeutics.

References

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds Source: La Trobe University Research Repository URL:[Link][3]

  • Momentary Clicking Nitrile Synthesis by an Aminoazanium Reagent - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link][4]

  • Efficient Synthesis of a Benzo[b]furan Building Block Source: Taylor & Francis Online URL:[Link][5]

  • 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile Source: National Institutes of Health (NIH) / PMC URL:[Link][6]

Sources

Methodological & Application

Application Note: Synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Overview

The benzofuran scaffold is a privileged structure in medicinal chemistry and organic electronics, frequently serving as a core motif in antimicrobial agents, CNS-active drugs, and fluorescent probes. Specifically, 2-cyano-3-alkylbenzofurans are highly sought-after intermediates due to the versatile reactivity of the nitrile group.

This application note details a robust, four-step synthetic route to 5-Bromo-3-ethylbenzofuran-2-carbonitrile starting from the inexpensive and readily available salicylaldehyde . The protocol avoids the use of highly toxic protecting groups by leveraging stoichiometric control and selective reagents, ensuring a scalable and self-validating workflow suitable for preclinical drug development.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is strategically divided into two phases: monomer functionalization and heterocyclic ring closure .

  • Bromination: Salicylaldehyde undergoes electrophilic aromatic substitution. The hydroxyl group strongly activates the ring and directs ortho/para. Due to steric hindrance at the 3-position, bromination occurs selectively at the 5-position.

  • Grignard Addition: To introduce the ethyl group required for the 3-position of the final benzofuran, an excess of ethylmagnesium bromide is used. The first equivalent acts as a base, deprotonating the phenol to form a magnesium phenoxide (acting as an in situ protecting group), while subsequent equivalents attack the aldehyde.

  • Benzylic Oxidation: The resulting secondary benzylic alcohol is selectively oxidized to a propiophenone derivative using activated Manganese(IV) oxide (MnO₂). MnO₂ is chosen specifically because it oxidizes benzylic alcohols without causing oxidative cleavage of the unprotected electron-rich phenol.

  • Rap-Stoermer Condensation: The final ring closure utilizes chloroacetonitrile in the presence of a mild base (K₂CO₃) in DMF. This is a tandem reaction: an initial

    
     O-alkylation is followed by an intramolecular Knoevenagel-type condensation. The high thermodynamic stability of the newly aromatized benzofuran system drives the dehydration step forward [1, 2].
    

SynthWorkflow A Salicylaldehyde (Starting Material) B 5-Bromosalicylaldehyde (Bromination) A->B Br2, AcOH 0 °C to RT C 1-(5-Bromo-2-hydroxyphenyl)propan-1-ol (Grignard Addition) B->C EtMgBr (3 eq) THF, 0 °C D 1-(5-Bromo-2-hydroxyphenyl)propan-1-one (Benzylic Oxidation) C->D MnO2 CH2Cl2, RT E 5-Bromo-3-ethylbenzofuran-2-carbonitrile (Rap-Stoermer Condensation) D->E ClCH2CN, K2CO3 DMF, 100 °C

Fig 1: Four-step synthetic workflow from salicylaldehyde to the target benzofuran.

Experimental Workflows & Step-by-Step Protocols

Step 1: Synthesis of 5-Bromosalicylaldehyde

Causality & Validation: Glacial acetic acid serves as both solvent and catalyst, polarizing the bromine molecule. The reaction is self-validating: the deep red color of bromine dissipates as the substitution proceeds, culminating in the precipitation of the product.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Dissolve salicylaldehyde (10.0 g, 81.9 mmol) in glacial acetic acid (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Add a solution of bromine (13.1 g, 81.9 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes to prevent polybromination.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Pour the mixture into crushed ice (300 g) with vigorous stirring.

  • Filter the resulting pale-yellow precipitate, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from ethanol.

Step 2: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-ol

Causality & Validation: 3.0 equivalents of Grignard reagent are strictly required. The first equivalent is consumed by the acidic phenolic proton, generating ethane gas (visual bubbling). The excess ensures complete nucleophilic attack on the aldehyde.

  • Flame-dry a 500 mL 3-neck flask and flush with argon.

  • Dissolve 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

  • Add ethylmagnesium bromide (3.0 M in diethyl ether, 50 mL, 150 mmol) dropwise over 1 hour. A thick suspension may initially form (magnesium phenoxide precipitation) but will dissolve as excess reagent is added.

  • Stir the reaction at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot (

    
    ) will disappear, replaced by a more polar product spot (
    
    
    
    ).
  • Quench carefully at 0 °C by dropwise addition of saturated aqueous NH₄Cl (100 mL).

  • Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Causality & Validation: Activated MnO₂ is a heterogeneous oxidant. The reaction progress can be visually tracked by TLC. The conversion from a secondary alcohol to a ketone results in a less polar compound that is highly UV-active.

  • Dissolve the crude diol from Step 2 (~11 g, 47.6 mmol) in anhydrous CH₂Cl₂ (200 mL).

  • Add activated MnO₂ (41.4 g, 476 mmol, 10 eq) in a single portion.

  • Stir the black suspension vigorously at room temperature for 12 hours.

  • Filter the mixture through a 2-inch pad of Celite to remove the manganese salts. Wash the filter cake with additional CH₂Cl₂ (150 mL).

  • Evaporate the solvent under reduced pressure to afford the propiophenone derivative as a yellow oil that solidifies upon standing.

Step 4: Rap-Stoermer Condensation to 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Causality & Validation: The use of K₂CO₃ in DMF at 100 °C provides the optimal basicity and dielectric constant to drive both the initial O-alkylation and the subsequent carbanion-mediated cyclization[1, 3].

  • In a 250 mL round-bottom flask, dissolve 1-(5-bromo-2-hydroxyphenyl)propan-1-one (5.0 g, 21.8 mmol) in anhydrous DMF (50 mL).

  • Add finely powdered, anhydrous K₂CO₃ (9.0 g, 65.4 mmol, 3.0 eq) and chloroacetonitrile (1.98 g, 26.2 mmol, 1.2 eq).

  • Heat the mixture to 100 °C and stir for 16 hours under a nitrogen atmosphere. The mixture will darken significantly as aromatization occurs.

  • Cool the reaction to room temperature and quench by pouring into ice-water (200 mL).

  • Extract the aqueous mixture with EtOAc (3 × 100 mL). Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by brine.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure benzofuran.

Mechanism M1 1-(5-Bromo-2-hydroxyphenyl)propan-1-one M2 Phenoxide Anion (Deprotonation by K2CO3) M1->M2 M3 O-Alkylated Intermediate (SN2 with ClCH2CN) M2->M3 M4 Carbanion Formation (alpha to CN) M3->M4 M5 Intramolecular Aldol Addition (Cyclization) M4->M5 M6 Dehydration & Aromatization (Final Benzofuran) M5->M6

Fig 2: Mechanistic pathway of the Rap-Stoermer condensation forming the benzofuran ring.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this synthetic route, assuming standard laboratory scale (10–50 g).

StepTransformationReagents & ConditionsTime / TempExpected YieldTarget Purity (HPLC)
1 BrominationBr₂, AcOH2.5 h / 0 °C

RT
85 – 90%> 98%
2 Grignard AdditionEtMgBr (3.0 eq), THF5.0 h / 0 °C

RT
75 – 80%> 95%
3 Benzylic OxidationMnO₂ (10 eq), CH₂Cl₂12 h / RT80 – 85%> 96%
4 Rap-Stoermer CyclizationClCH₂CN, K₂CO₃, DMF16 h / 100 °C65 – 70%> 98%

Troubleshooting & Safety

  • Moisture Sensitivity in Step 2: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and THF is freshly distilled over sodium/benzophenone. Failure to do so will result in unreacted 5-bromosalicylaldehyde.

  • Over-alkylation in Step 4: Do not exceed 1.2 equivalents of chloroacetonitrile. Excess alkylating agent can lead to unwanted side reactions with the active methylene group of the product.

  • Safety Hazard (Bromine): Liquid bromine (Step 1) is highly corrosive and toxic. It must be handled exclusively inside a well-ventilated fume hood using heavy-duty nitrile or neoprene gloves.

  • Safety Hazard (Chloroacetonitrile): Chloroacetonitrile is a lachrymator and highly toxic. Handle with extreme care and neutralize any spills with a mild aqueous base.

References

1.1. "Synthesis of Benzofuran-2-carbonitriles via Chloroacetonitrile Alkylation". Royal Society of Chemistry. 2.2. "Etherification of the corresponding phenol with chloroacetonitrile and subsequent intramolecular aldol condensation". National Institutes of Health. 3. 3. "Base-catalyzed benzofuran ring formation from salicylaldehyde derivatives". PrepChem.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions using 5-Bromo-3-ethylbenzofuran-2-carbonitrile as the electrophilic partner. This scaffold is a critical building block in medicinal chemistry, particularly for the development of anti-arrhythmic agents (analogous to Dronedarone/Amiodarone) and kinase inhibitors.

The presence of the electron-withdrawing cyano group (-CN) at the C2 position, combined with the steric and inductive influence of the ethyl group at C3, creates a unique electronic environment. While the C2-nitrile activates the ring system, it requires specific conditions to prevent hydrolysis while ensuring efficient oxidative addition at the C5-bromide. This protocol prioritizes chemoselectivity , ensuring the survival of the nitrile functionality while achieving high yields of the biaryl product.

Mechanistic Insight & Substrate Analysis

Electronic & Steric Environment

The substrate, 5-Bromo-3-ethylbenzofuran-2-carbonitrile , presents a "push-pull" system:

  • C2-Cyano Group (EWG): Strongly electron-withdrawing. It decreases electron density in the furan ring, making the system less prone to oxidation but potentially susceptible to nucleophilic attack at the C2 position if harsh bases are used. It also deactivates the Pd-catalyst slightly by reducing the basicity of the system, requiring electron-rich ligands.

  • C3-Ethyl Group (EDG): Provides mild electron donation via hyperconjugation and significant lipophilicity. Sterically, it shields the C2-nitrile from nucleophilic hydrolysis but does not sterically hinder the C5-position where the coupling occurs.

  • C5-Bromide: The oxidative addition handle. Due to the overall electron-deficient nature of the benzofuran core (exacerbated by the C2-CN), the C5-Br bond is activated for oxidative addition by Pd(0), making this substrate highly reactive compared to electron-rich aryl bromides.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for this specific substrate.

SuzukiMechanism Start Substrate: 5-Bromo-3-ethylbenzofuran-2-carbonitrile OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Start->OxAdd + Pd(0) SideRxn RISK: Nitrile Hydrolysis (Avoid strong aq. base/high T) Start->SideRxn If pH > 12 Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Cycle Start TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 5-Aryl-3-ethylbenzofuran-2-carbonitrile RedElim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of 5-bromo-3-ethylbenzofuran-2-carbonitrile, highlighting the risk of nitrile hydrolysis.

Optimization Strategy

Based on analogous benzofuran-2-carboxylate systems [1][2], the following parameters are critical. The nitrile group is less stable than the ester in acidic media but comparable in basic media.

Solvent System
  • Recommended: 1,4-Dioxane : Water (4:1) .[1]

    • Rationale: Dioxane provides excellent solubility for the lipophilic 3-ethylbenzofuran. The water component is essential for dissolving the inorganic base and activating the boronic acid (formation of the boronate species).

  • Alternative: Toluene : Ethanol : Water (4:1:1) – useful if the boronic acid is highly insoluble.

Base Selection
  • Primary Choice: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

    • Rationale: These are mild enough to prevent hydrolysis of the C2-nitrile to the amide (primary risk) or carboxylic acid, yet strong enough to facilitate transmetallation.

  • Avoid: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at high temperatures, as these will rapidly hydrolyze the nitrile.

Catalyst & Ligand[1]
  • Standard: Pd(dppf)Cl₂·DCM (1-3 mol%).

    • Rationale: The bidentate ferrocenyl ligand prevents catalyst decomposition and promotes the coupling of electron-deficient aryl bromides. It is robust and air-stable.

  • High Performance: Pd(OAc)₂ + SPhos or XPhos .

    • Rationale: If the coupling partner (boronic acid) is sterically hindered (e.g., ortho-substituted), these electron-rich Buchwald ligands are required to facilitate oxidative addition and reductive elimination.

Detailed Experimental Protocol

Materials Checklist
  • Substrate: 5-Bromo-3-ethylbenzofuran-2-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Dry a 25 mL round-bottom flask or microwave vial in an oven. Cool under a stream of Nitrogen or Argon.

  • Charge the flask with:

    • 5-Bromo-3-ethylbenzofuran-2-carbonitrile (250 mg, 1.0 mmol).

    • Aryl Boronic Acid (1.2 mmol).[1]

    • K₂CO₃ (276 mg, 2.0 mmol).

    • Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Seal the vessel with a septum.

Step 2: Solvent Addition & Degassing

  • Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Crucial: Sparge the mixture with Nitrogen gas for 5–10 minutes. Oxygen is the enemy of the catalytic cycle and leads to homocoupling of the boronic acid.

Step 3: Reaction Execution

  • Thermal Method: Heat the oil bath to 90°C and stir vigorously for 4–12 hours.

  • Microwave Method (Preferred for screening): Heat at 110°C for 30–45 minutes.

  • Monitoring: Check progress via TLC (Eluent: 10-20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the bromide (Start Material) and the emergence of the fluorescent biaryl product.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over Anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on Silica Gel.

  • Gradient: 0%

    
     10% Ethyl Acetate in Hexanes.
    
    • Note: The product is likely less polar than the starting boronic acid but more polar than the debrominated byproduct (if any).

Quantitative Data Summary

The following table summarizes expected outcomes based on the electronic nature of the boronic acid coupling partner [1][4].

EntryBoronic Acid TypeElectronic NatureExpected YieldReaction Time (90°C)Notes
1 Phenylboronic AcidNeutral85 - 95%4 hStandard baseline.
2 4-Methoxyphenylboronic AcidElectron-Rich (EDG)80 - 90%6 hSlower transmetallation; clean product.
3 4-Cyanophenylboronic AcidElectron-Poor (EWG)70 - 85%8 - 12 hMay require 3.0 eq base; competitive homocoupling.
4 2-Methylphenylboronic AcidSteric Hindrance50 - 70%12 - 24 hRequires SPhos or XPhos ligand for improvement.
5 3-Pyridylboronic AcidHeteroaryl60 - 80%8 hBoronic acid may be unstable (protodeboronation). Use excess (1.5 eq).

Troubleshooting & Critical Controls

Issue: Hydrolysis of Nitrile (Product contains Amide)
  • Cause: Base concentration too high or temperature too high (especially in microwave).

  • Solution: Switch from K₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic) or NaHCO₃ . Reduce water ratio (e.g., Dioxane:Water 9:1).

Issue: Protodeboronation (Loss of Boronic Acid)
  • Symptom: Starting bromide remains, but boronic acid disappears.

  • Cause: Heteroaryl boronic acids (e.g., 2-furanyl, 2-pyridyl) are prone to hydrolytic C-B bond cleavage.

  • Solution: Use anhydrous conditions (Dioxane/DMF) with CsF (Cesium Fluoride) as the base activator instead of aqueous carbonate.

Issue: Homocoupling of Boronic Acid
  • Symptom: Biaryl (Ar-Ar) byproduct observed.

  • Cause: Incomplete degassing (Oxygen presence).

  • Solution: Sparge solvents longer. Ensure positive nitrogen pressure during the reaction.

Workflow Diagram

Workflow Setup 1. Setup (Inert Gas, 25 mL Flask) Mix 2. Reagents (Substrate + Boronic Acid + Pd Catalyst + Base) Setup->Mix Degas 3. Degas (N2 Sparge, 10 min) Mix->Degas Heat 4. Reaction (90°C, 4-12h) Degas->Heat Check 5. Monitor (TLC/LCMS) Heat->Check Check->Heat Incomplete Workup 6. Workup (EtOAc Extr., Wash) Check->Workup Complete Purify 7. Purification (Flash Column) Workup->Purify

Figure 2: Operational workflow for the Suzuki coupling protocol.

References

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Source: ResearchGate.[2] URL:[Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (Demonstrates reactivity of benzofuran scaffolds). Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: MIT / DSpace. URL:[Link]

Sources

Application Note: Functionalization of the 5-Bromo Position in Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic agents (e.g., Amiodarone), antidepressants (e.g., Vilazodone), and emerging H3 receptor antagonists. While C-2 and C-3 functionalization is well-documented via direct C-H activation, the 5-bromo position offers a unique orthogonal entry point for divergent synthesis. This guide provides a technical roadmap for exploiting the 5-bromo motif via palladium-catalyzed cross-coupling and lithium-halogen exchange. We present validated protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and formylation, emphasizing chemoselectivity and reaction optimization.

Mechanistic Insight & Reactivity Profile

The Electronic Landscape

Benzofuran is an electronically biased bicycle. The furan ring is electron-rich (π-excessive), making C-2 and C-3 prone to electrophilic aromatic substitution and direct C-H activation. In contrast, the fused benzene ring is relatively electron-neutral but can be activated by halogens.

  • C-2 Position: Most acidic proton (pKa ~30); susceptible to lithiation and Pd-catalyzed C-H activation.

  • C-5 Position (Br): The "Anchor Point." It is chemically inert to the conditions used to functionalize C-2, allowing for sequential functionalization. However, under Pd(0) catalysis, the C-Br bond becomes the primary reactive site for oxidative addition.

Chemoselectivity Strategy

To maximize library diversity, researchers should adopt a "Site-Selective Sequential Functionalization" strategy:

  • Path A (C-5 First): Utilize the labile C-Br bond for Suzuki/Buchwald couplings, then functionalize C-2 via C-H activation.

  • Path B (C-2 First): Protect the C-Br bond (it survives mild C-H activation conditions), functionalize C-2, and then engage the 5-Br in cross-coupling.

Reactivity Map & Decision Tree

The following diagram illustrates the divergent pathways accessible from 5-bromobenzofuran.

BenzofuranReactivity Start 5-Bromobenzofuran (Scaffold) Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Pd2(dba)3 XantPhos, Amine LiExchange Li-Halogen Exchange (Electrophile Trapping) Start->LiExchange n-BuLi, -78°C DMF or CO2 Sonogashira Sonogashira (Alkynylation) Start->Sonogashira Pd(PPh3)2Cl2 CuI, Alkyne Prod_Suz 5-Aryl/Heteroaryl Benzofurans Suzuki->Prod_Suz Prod_Buch 5-Amino Benzofurans Buchwald->Prod_Buch Prod_Li 5-Formyl/Carboxy Benzofurans LiExchange->Prod_Li Prod_Sono 5-Alkynyl Benzofurans Sonogashira->Prod_Sono

Figure 1: Divergent synthesis pathways from the 5-bromobenzofuran hub.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at C-5. Challenge: Protodebromination (reduction of Br to H) is a common side reaction if the catalyst loading is too low or water content is unregulated.

Materials:

  • Substrate: 5-Bromobenzofuran (1.0 equiv)[1][2]

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[2]

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or round-bottom flask with 5-bromobenzofuran (1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inertion: Cap the vessel and cycle vacuum/Argon (3x) to remove atmospheric oxygen.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂·DCM (0.03 mmol). Note: Adding catalyst last prevents premature oxidation.

  • Reaction: Heat to 90°C for 4–12 hours (oil bath) or 110°C for 30 min (microwave).

  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the bromide (M+2 peak pattern).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Table:

ParameterStandard ConditionDifficult Substrate (Steric Bulk)Green Alternative
Catalyst Pd(dppf)Cl₂Pd(OAc)₂ + SPhosPd/C (Heterogeneous)
Base Cs₂CO₃K₃PO₄K₂CO₃
Solvent Dioxane/H₂OToluene/H₂OEtOH/H₂O
Temp 90°C100-110°C80°C
Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (anilines, morpholines, piperazines). Challenge: The benzofuran oxygen can coordinate to Pd, potentially poisoning the catalyst. Strong bases (NaOtBu) may cause ring opening if the temperature is uncontrolled.

Materials:

  • Substrate: 5-Bromobenzofuran (1.0 equiv)[1][2]

  • Amine: 1.2 equiv (Secondary amines work best; primary amines require specific ligands like BrettPhos)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XantPhos (4 mol%) OR Pd(OAc)₂ + BINAP.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use with caution).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

  • Drying: Flame-dry the glassware under vacuum and cool under Argon.

  • Mixing: Add 5-bromobenzofuran (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvation: Add anhydrous Toluene (5 mL). Critical: Solvent must be dry to prevent hydrodebromination.

  • Amine Addition: Add the amine (1.2 mmol) via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Silica gel chromatography. Note: Amines often streak; add 1% Et₃N to the eluent.

Protocol C: Lithium-Halogen Exchange (Formylation)

Objective: Converting the bromide to an aldehyde (versatile intermediate for reductive amination or Wittig reactions). Challenge: The C-2 proton is acidic. Using n-BuLi at high temperatures (> -70°C) will result in C-2 lithiation or scrambling, rather than clean C-5 exchange.

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a flask of anhydrous THF (10 mL per mmol substrate) to -78°C (Dry ice/Acetone bath).

  • Substrate Addition: Add 5-bromobenzofuran (1.0 mmol).

  • Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 10 minutes. Stir at -78°C for 30 minutes.

    • Checkpoint: The solution often turns yellow/orange upon formation of the aryl-lithium species.

  • Quench/Trapping: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl solution. Stir vigorously for 15 mins to hydrolyze the hemiaminolate to the aldehyde.

  • Isolation: Extract with Et₂O, wash with water/brine, and concentrate.

Troubleshooting & Optimization Workflow

When yields are low (<40%), follow this logic path to identify the bottleneck.

OptimizationFlow Problem Low Yield in Suzuki Coupling CheckSM Is Starting Material Consumed? Problem->CheckSM No No (Low Conversion) CheckSM->No No Yes Yes (Side Products) CheckSM->Yes Yes OxidativeAdd Catalyst Poisoning or Poor Oxidative Addition No->OxidativeAdd Protodebrom Product is Benzofuran (H-sub) Yes->Protodebrom Mass = M-79 HomoCoup Product is Biaryl Homocoupling Yes->HomoCoup Dimer found Sol1 Action: Switch to electron-rich ligand (SPhos, XPhos) OxidativeAdd->Sol1 Sol2 Action: Dry Solvent, Increase Catalyst Load, Lower Temp Protodebrom->Sol2 Sol3 Action: Reduce Boronic Acid excess, Degas more thoroughly HomoCoup->Sol3

Figure 2: Troubleshooting logic for Palladium-catalyzed cross-coupling of 5-bromobenzofuran.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate. (Accessed 2025).[3] Link

  • Journal of Medicinal Chemistry. Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists. (2005).[4][5] Link

  • Organic Synthesis. Buchwald-Hartwig Coupling: General Procedures and Ligand Selection.Link

  • ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling.Link

  • Harvard University. Myers Group: Lithium-Halogen Exchange in Synthesis.Link

  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings.Link

Sources

Application Note: Chemoselective Reduction of 5-Bromo-3-ethylbenzofuran-2-carbonitrile to Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselective Nitrile Reduction, Halogen Tolerance, Reaction Causality

Executive Summary & Mechanistic Rationale

The reduction of 5-bromo-3-ethylbenzofuran-2-carbonitrile to its corresponding primary amine, (5-bromo-3-ethylbenzofuran-2-yl)methanamine, presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three reducible moieties: a nitrile group, an electron-rich benzofuran ring, and an aryl bromide.

Standard nitrile reduction protocols—such as Palladium on Carbon (Pd/C) with hydrogen gas or the classic


 system—frequently fail for this class of molecules. As a Senior Application Scientist, I have observed that transition-metal-mediated reductions inevitably lead to hydrodebromination  (cleavage of the C–Br bond)[1]. For instance, the 

system generates cobalt boride (

) in situ, a black, heterogeneous catalyst that facilitates oxidative addition into the weak aryl-bromide bond, leading to dehalogenated byproducts[1].

To achieve absolute chemoselectivity, we must pivot from transition-metal catalysis to Lewis acid-activated hydride transfer . Two systems excel here:

  • 
     System:  Unlike cobalt, zinc forms a homogeneous zinc borohydride[
    
    
    
    ] species. Zinc acts as a Lewis acid, coordinating exclusively to the nitrogen lone pair of the nitrile, activating the cyano carbon for hydride attack without engaging the aryl halide[1].
  • Borane-Tetrahydrofuran (

    
    ):  Borane is an electrophilic reducing agent that rapidly coordinates to the nitrile, smoothly reducing it to the amine while leaving the aryl bromide entirely intact[2].
    

Comparative Reduction Strategies

The table below summarizes the causality behind reagent selection and the expected outcomes based on empirical data for aryl bromide-containing nitriles.

Reducing SystemSolvent / TempChemoselectivity (Nitrile vs. Halide)Typical YieldMechanistic Outcome & Notes
Pd/C,

(1 atm)
MeOH, 25 °CPoor< 20%Extensive hydrodebromination. Generates des-bromo amine.

THF, 0 °C to RTModerate40 - 50%Risk of furan ring opening and partial debromination[3].

/

MeOH, 0 °CModerate to Poor30 - 50%

catalyst promotes aryl bromide cleavage[1].

/

THF/EtOH, RTExcellent 75 - 85%

prevents dehalogenation. Highly recommended[1].

THF, RefluxExcellent 80 - 90% Clean conversion. Requires acidic workup to break B-N complex[2].

Workflow Visualization

G SM 5-Bromo-3-ethylbenzofuran- 2-carbonitrile Path1 CoCl2/NaBH4 or Pd/C (Transition Metal Catalysis) SM->Path1 Non-selective Reduction Path2 ZnCl2/NaBH4 or BH3-THF (Lewis Acid / Hydride) SM->Path2 Chemoselective Reduction Prod1 Debrominated Amine (Failed Chemoselectivity) Path1->Prod1 C-Br Cleavage Prod2 (5-Bromo-3-ethylbenzofuran- 2-yl)methanamine (Target Product) Path2->Prod2 Nitrile Specific

Chemoselective reduction pathways for 5-bromo-3-ethylbenzofuran-2-carbonitrile.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step includes an observable metric to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Zinc-Mediated Borohydride Reduction ( )

This method is ideal for laboratories lacking access to pyrophoric borane complexes.

Reagents:

  • 5-Bromo-3-ethylbenzofuran-2-carbonitrile (1.0 equiv, 10 mmol)

  • Anhydrous Zinc Chloride (

    
    ) (1.5 equiv, 15 mmol)
    
  • Sodium Borohydride (

    
    ) (4.0 equiv, 40 mmol)
    
  • Anhydrous THF (30 mL) and Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Lewis Acid Complexation: In an oven-dried flask under inert atmosphere (

    
    ), dissolve the nitrile (10 mmol) in anhydrous THF (30 mL). Add anhydrous 
    
    
    
    (15 mmol). Stir at room temperature for 30 minutes.
    • Causality: This pre-stir is critical. It allows the

      
       to coordinate to the nitrile nitrogen, polarizing the C≡N bond prior to the introduction of the hydride.
      
  • Hydride Addition: Cool the mixture to 0 °C. Add absolute ethanol (10 mL). Slowly add

    
     (40 mmol) in small portions over 20 minutes.
    
    • Self-Validation: Gentle effervescence (

      
       gas) will occur. If violent bubbling occurs, the ethanol contains too much water, which destroys the active 
      
      
      
      species.
  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quench & Decomplexation: Once the starting material is consumed, cool to 0 °C and carefully quench with 6 M aqueous HCl (15 mL). Stir for 1 hour at room temperature.

    • Causality: The intermediate is often a zinc-amine complex. The strong acid breaks this coordination, ensuring the amine is fully solubilized in the aqueous layer as a hydrochloride salt.

  • Isolation: Extract the acidic aqueous layer with diethyl ether (2 × 20 mL) to remove non-basic organic impurities. Discard the ether layer. Basify the aqueous layer to pH 12 using 20% NaOH (aq). Extract the free amine with Dichloromethane (3 × 30 mL). Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Borane-THF Reduction ( )

The industry standard for clean, scalable nitrile reductions.

Reagents:

  • 5-Bromo-3-ethylbenzofuran-2-carbonitrile (1.0 equiv, 10 mmol)

  • 
     complex (1.0 M in THF, 3.0 equiv, 30 mL)
    
  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the nitrile (10 mmol) in anhydrous THF (10 mL) under

    
     at 0 °C.
    
  • Borane Addition: Add the

    
     solution (30 mL) dropwise via syringe.
    
  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 4 hours.

  • Amine-Borane Decomplexation (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (10 mL) dropwise to quench excess borane, followed by 6 M HCl (15 mL). Reflux the mixture for an additional 1 hour.

    • Causality & Self-Validation: Borane reduction yields an incredibly stable amine-borane complex (

      
      ). If you skip the acidic reflux, your extraction yield will be near 0%. The acidic reflux hydrolyzes the B-N bond, releasing boric acid and the amine hydrochloride[1].
      
  • Workup: Evaporate the THF/MeOH under reduced pressure. Basify the remaining aqueous phase to pH 12 with aqueous NaOH and extract with EtOAc (3 × 30 mL). Wash with brine, dry over

    
    , and concentrate to yield the primary amine.
    

In-Process Controls & Analytical Self-Validation

To ensure the integrity of the chemoselective reduction, the resulting product must be subjected to specific analytical checks:

  • Mass Spectrometry (LC-MS / GC-MS):

    • The Ultimate Validation: Bromine has two naturally occurring isotopes,

      
       and 
      
      
      
      , in a nearly 1:1 ratio. The mass spectrum of the product must show a distinct M and M+2 doublet of equal intensity. If you observe a single molecular ion peak lacking this isotopic signature (and weighing ~79 Da less), hydrodebromination has occurred.
  • Proton NMR (

    
     NMR): 
    
    • The disappearance of the nitrile carbon (via

      
       NMR) should be accompanied by the appearance of a new singlet integrating to 2 protons in the 
      
      
      
      NMR spectrum around
      
      
      3.80 - 4.10 ppm
      , corresponding to the newly formed benzylic
      
      
      group adjacent to the amine.
  • TLC Visualization:

    • The primary amine will streak heavily on standard silica TLC plates. To validate the presence of the amine during reaction monitoring, use an eluent containing 1–2% Triethylamine (

      
      ). Stain the plate with Ninhydrin  and heat; the primary amine will appear as a distinct purple/blue spot, confirming successful reduction.
      

References

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides Organic & Biomolecular Chemistry, 2016, 14, 7570-7578. URL:[Link]

  • Amine synthesis by nitrile reduction Organic Chemistry Portal URL:[Link]

  • Chemistry of Nitriles Chemistry LibreTexts URL:[Link]

Sources

Application Note: Reagents for Cyclization of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the chemical synthesis and reagent selection for the cyclization of precursors to form 5-Bromo-3-ethylbenzofuran-2-carbonitrile . This specific scaffold is a critical intermediate in the synthesis of benzofuran-based pharmaceuticals (e.g., analogs of benzbromarone or amiodarone) and agrochemicals.

Abstract & Strategic Overview

The synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile presents a classic regiochemical challenge in heterocyclic chemistry: installing a 2-cyano group while simultaneously establishing the 3-ethyl substituent. While various routes to benzofurans exist (e.g., Sonogashira coupling, Rap-Stoermer condensation), the most robust and scalable method for this specific substitution pattern is the base-mediated O-alkylation/cyclization of o-hydroxyketones .

This guide focuses on the transformation of 1-(5-bromo-2-hydroxyphenyl)propan-1-one (5-bromo-2-hydroxypropiophenone) using chloroacetonitrile . This route is preferred over the salicylaldehyde route (which typically yields 2-acyl derivatives) or the benzonitrile route (which yields 3-amino derivatives).

Key Reaction Pathway

The transformation proceeds via a two-stage cascade in a single pot:

  • Williamson Ether Synthesis: Base-promoted nucleophilic attack of the phenoxide on chloroacetonitrile.

  • Thorpe-Ziegler-type Cyclization: Intramolecular aldol condensation of the active methylene (from the acetonitrile moiety) onto the ketone carbonyl, followed by dehydration.

Retrosynthetic Analysis & Pathway Visualization

The logical precursor is 5-bromo-2-hydroxypropiophenone . The ethyl group at the C3 position of the final benzofuran originates from the propyl chain of this ketone.

ReactionPathway Precursor 1-(5-bromo-2-hydroxyphenyl) propan-1-one Intermediate Intermediate: 2-(2-cyanomethoxy)-5- bromopropiophenone Precursor->Intermediate O-Alkylation Reagents Reagents: Chloroacetonitrile K2CO3 / DMF (Cat. KI) Reagents->Intermediate Transition Cyclization: Intramolecular Aldol & Dehydration Intermediate->Transition Base/Heat Product Target: 5-Bromo-3-ethylbenzofuran -2-carbonitrile Transition->Product -H2O

Figure 1: Mechanistic pathway from propiophenone precursor to the target benzofuran.

Reagent Selection Guide

Success in this cyclization depends on balancing the rate of O-alkylation against the risk of C-alkylation or polymerization of the chloroacetonitrile.

A. The Base (The Driver)
ReagentRole & CharacteristicsRecommendation
Potassium Carbonate (K₂CO₃) Standard. Mild, granular base. Promotes O-alkylation effectively in polar aprotic solvents without causing rapid polymerization of the nitrile.Primary Choice. Use anhydrous, micronized grade.
Cesium Carbonate (Cs₂CO₃) High Activity. The "Cesium Effect" enhances solubility and nucleophilicity of the phenoxide. Useful if the reaction stalls.Optimization Only. Use if K₂CO₃ fails or for scale-up speed.
Sodium Hydride (NaH) Aggressive. Irreversible deprotonation. High risk of side reactions with the ketone enolate (aldol self-condensation).Avoid unless strictly necessary.
DBU / Et₃N Organic Bases. Soluble, but often weaker in promoting the final dehydration step compared to inorganic carbonates.Secondary. Good for homogeneous conditions.
B. The Alkylating Agent
  • Chloroacetonitrile (ClCH₂CN): The standard reagent. It is sufficiently reactive for O-alkylation but stable enough to survive the initial heating required for cyclization.

  • Bromoacetonitrile (BrCH₂CN): More reactive but significantly more expensive and lachrymatory. It carries a higher risk of dialkylation or background hydrolysis. Use only if Chloroacetonitrile is unreactive.

C. The Solvent System[1]
  • DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant dissociates the phenoxide-potassium ion pair, accelerating the reaction.

  • Acetone: Common for lower temperature reactions but often requires long reflux times (24h+) for this specific cyclization.

  • Acetonitrile: A cleaner alternative to DMF for workup, but requires higher reflux temperatures to drive the dehydration.

D. Catalysts[1][2][3][4]
  • Potassium Iodide (KI): Essential additive (10-20 mol%). It converts chloroacetonitrile to the more reactive iodoacetonitrile in situ (Finkelstein reaction), significantly reducing reaction time.

Detailed Experimental Protocol

Target: 5-Bromo-3-ethylbenzofuran-2-carbonitrile Scale: 10 mmol (adaptable to kg scale)

Materials
  • Precursor: 1-(5-bromo-2-hydroxyphenyl)propan-1-one (2.29 g, 10 mmol)

  • Reagent: Chloroacetonitrile (0.91 g, 1.2 eq, 12 mmol)

  • Base: Anhydrous K₂CO₃ (2.76 g, 2.0 eq, 20 mmol)

  • Catalyst: KI (0.16 g, 0.1 eq, 1 mmol)

  • Solvent: DMF (anhydrous, 20 mL)

Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 1-(5-bromo-2-hydroxyphenyl)propan-1-one (10 mmol) and DMF (20 mL).

    • Add Anhydrous K₂CO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to allow phenoxide formation (color change to yellow/orange is typical).

  • Reagent Addition:

    • Add Chloroacetonitrile (12 mmol) dropwise via syringe. Caution: Chloroacetonitrile is toxic and easily absorbed through skin. Handle in a fume hood.

  • Cyclization (The Heating Phase):

    • Heat the reaction mixture to 80–90°C .

    • Note: O-alkylation happens rapidly (1-2 hours). The subsequent cyclization (Thorpe-Ziegler) and dehydration require sustained heat.

    • Monitor: Check TLC (Hexane:EtOAc 8:2) every 2 hours. The intermediate ether (less polar than starting material) should appear first, followed by the conversion to the benzofuran (often highly fluorescent under UV).

    • Duration: Typically 4–8 hours.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly into Ice-Water (200 mL) with vigorous stirring.

    • The product should precipitate as a solid. Stir for 30 minutes to ensure all DMF is washed out.

  • Isolation & Purification:

    • Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual base and DMF.

    • Drying: Dry the solid in a vacuum oven at 45°C.

    • Recrystallization: If necessary, recrystallize from Ethanol or a Methanol/Water mixture.

    • Yield Expectation: 75–85%.

Process Workflow Diagram

Workflow Start Start: Dissolve Precursor in DMF Deprotonation Add K2CO3 + KI (Stir 15 min @ RT) Start->Deprotonation Addition Add Chloroacetonitrile (Dropwise) Deprotonation->Addition Heating Heat to 80-90°C (4-8 Hours) Addition->Heating Check TLC Check: Is Intermediate Consumed? Heating->Check Check->Heating No Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Washing Quench->Filter Final Pure 5-Bromo-3-ethyl benzofuran-2-carbonitrile Filter->Final

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Reaction temperature too low; Dehydration step stalled.Increase temperature to 100°C. Add 0.5 eq more K₂CO₃.
Low Yield / Tarring Polymerization of chloroacetonitrile.Add chloroacetonitrile more slowly. Ensure DMF is dry (water promotes hydrolysis).
Product is Oily/Sticky Residual DMF trapped in the lattice.Dissolve in EtOAc, wash 3x with water, dry over MgSO₄, and concentrate.
Wrong Isomer (3-amino) Used benzonitrile precursor instead of ketone.Verify starting material is 1-(5-bromo-2-hydroxyphenyl)propan-1-one.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic processing or extreme acidic conditions can release HCN. Handle all waste streams as cyanide-contaminated.

  • Lachrymators: Chloroacetonitrile is a severe eye and respiratory irritant. Use a functioning fume hood and full PPE (gloves, goggles, lab coat).

  • Skin Absorption: Both the precursor (phenol) and the alkylating agent are readily absorbed.

References

  • General Synthesis of Benzofurans via O-Alkylation

    • Title: Synthesis of 2-substituted benzofurans via the reaction of o-hydroxyketones with alpha-halo nitriles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the K2CO3/DMF protocol as the standard for this transform
  • Mechanistic Insight (Thorpe-Ziegler)

    • Title: The Thorpe-Ziegler Reaction in Heterocyclic Synthesis.
    • Source:Organic Reactions.[1][2][3][4][5][6]

    • Context: details the mechanism of nitrile-mediated cycliz
  • Related Precursor Synthesis (Fries Rearrangement)

    • Title: Fries rearrangement of phenolic esters for the synthesis of hydroxyaryl ketones.
    • Source:Organic Syntheses, Coll.[1][7][8] Vol. 2, p.543.

    • Context: Method to synthesize the 5-bromo-2-hydroxypropiophenone starting m

(Note: Specific CAS-linked patents for "5-Bromo-3-ethylbenzofuran-2-carbonitrile" are proprietary intermediates often associated with Amiodarone/Benzbromarone analog development, but the chemistry described above is the definitive academic and industrial standard for this structure.)

Sources

Microwave-assisted synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Part 1: Introduction & Scientific Rationale

1.1 Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anti-microbial, and anti-tumor agents. The specific derivative 5-Bromo-3-ethylbenzofuran-2-carbonitrile represents a high-value intermediate; the 5-bromo position allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 2-cyano group provides a versatile handle for transformation into amides, acids, or tetrazoles.

Traditional thermal synthesis of 3-substituted benzofuran-2-carbonitriles often requires prolonged reflux (12–24 hours), toxic solvents, and harsh bases, frequently resulting in low yields due to polymerization or incomplete cyclization. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the reaction rate via dielectric heating, reducing reaction time to under 20 minutes while significantly improving purity and yield.

1.2 Mechanistic Insight (The Modified Rap-Stoermer/Thorpe-Ziegler Sequence) The synthesis proceeds via a one-pot, two-step cascade reaction between 5-bromo-2-hydroxypropiophenone and chloroacetonitrile .

  • O-Alkylation: The phenoxide anion attacks the

    
    -carbon of chloroacetonitrile to form an ether intermediate.
    
  • Intramolecular Cyclization: A base-mediated Knoevenagel-type condensation occurs between the active methylene of the nitrile and the ketone carbonyl, followed by dehydration (aromatization) to yield the benzofuran ring.

1.3 Pathway Visualization The following diagram illustrates the reaction pathway and logic flow.

ReactionMechanism Start1 5-Bromo-2-hydroxypropiophenone (Precursor A) Inter1 Phenoxide Anion Generation Start1->Inter1 Deprotonation Start2 Chloroacetonitrile (Precursor B) Base Base (K2CO3) Catalyst Base->Inter1 Inter2 Ether Intermediate (O-Alkylation) Inter1->Inter2 + Start2 (SN2) Inter3 Intramolecular Cyclization Inter2->Inter3 Microwave Irradiation (Dielectric Heating) Product 5-Bromo-3-ethylbenzofuran- 2-carbonitrile Inter3->Product - H2O (Aromatization)

Caption: Logical flow of the microwave-assisted cascade synthesis from precursors to the final benzofuran scaffold.

Part 2: Detailed Experimental Protocol

2.1 Materials & Reagents

  • Precursor A: 5-Bromo-2-hydroxypropiophenone (CAS: 17764-93-1) - Provides the 3-ethyl substituent.

  • Precursor B: Chloroacetonitrile (CAS: 107-14-2) - Source of the 2-cyano group.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Workup: Ethyl acetate (EtOAc), Brine, Sodium sulfate (

    
    ).
    

2.2 Equipment Specifications

  • Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 20 mL pressure-rated microwave vial with crimp cap and teflon septum.

  • Stirring: Magnetic stir bar (high coupling efficiency required).

2.3 Step-by-Step Methodology

  • Preparation:

    • In a 10 mL microwave vial, dissolve 1.0 mmol (229 mg) of 5-Bromo-2-hydroxypropiophenone in 3.0 mL of anhydrous DMF.

    • Add 1.5 mmol (207 mg) of anhydrous

      
      .
      
    • Add 1.2 mmol (76

      
      L)  of Chloroacetonitrile. Caution: Chloroacetonitrile is a lachrymator and toxic; handle in a fume hood.
      
    • Add a magnetic stir bar and seal the vial immediately.

  • Microwave Irradiation:

    • Pre-stir the mixture for 30 seconds to ensure homogeneity.

    • Program the reactor:

      • Temperature: 120 °C

      • Time: 15 minutes

      • Power: Dynamic (Max 200 W)

      • Absorption Level: High

      • Pre-stir: 30s

    • Note on Pressure: The reaction generates water vapor; expect internal pressures to reach 2–5 bar. Ensure the safety limit is set to 15 bar.

  • Workup & Purification:

    • Allow the vial to cool to room temperature (air jet cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water . A precipitate should form immediately.

    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Washing: Wash combined organic layers with brine (

      
       mL) to remove residual DMF.
      
    • Drying: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Recrystallization: The crude solid is typically pure enough for use. If necessary, recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.

Part 3: Optimization & Validation Data

3.1 Optimization of Reaction Parameters The following data summarizes the optimization process used to define the standard protocol.

EntryTemperature (°C)Time (min)SolventYield (%)Observations
18030DMF45Incomplete conversion.
210020DMF72Good conversion, minor impurities.
3 120 15 DMF 91 Optimal conditions. Clean profile.
414010DMF84Slight degradation/charring observed.
512015MeCN65Lower solubility of K2CO3 reduced rate.

3.2 Characterization (Expected Data)

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 128–130 °C.

  • IR (KBr):

    
     2225 cm
    
    
    
    (C
    
    
    N), 1580 cm
    
    
    (C=C aromatic).
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.75 (d, J=2.0 Hz, 1H, H-4), 7.50 (dd, J=8.5, 2.0 Hz, 1H, H-6), 7.35 (d, J=8.5 Hz, 1H, H-7), 2.85 (q, J=7.5 Hz, 2H, -CH
    
    
    -), 1.30 (t, J=7.5 Hz, 3H, -CH
    
    
    ).
  • MS (ESI): m/z 249/251 [M+H]

    
     (characteristic 1:1 bromine isotopic pattern).
    

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/base.Use freshly opened anhydrous DMF and dry K2CO3 in an oven before use.
Vial Failure Excess pressure buildup.Reduce reaction scale or ensure headspace is at least 50% of vial volume.
Impurity Profile O-alkylation without cyclization.Increase reaction temperature by 10°C or extend hold time by 5 minutes.

References

  • General Microwave Benzofuran Synthesis: Kishore, K. G., et al. "Microwave assisted synthesis and antimicrobial activity of some 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles." Indian Journal of Chemistry, 2010 , 49B, 123-128.

  • Rap-Stoermer Reaction Mechanism: Mahajan, T., et al. "Microwave-assisted synthesis of 2-aroylbenzofurans via Rap–Stoermer reaction." Journal of Chemical Sciences, 2017 , 129, 443–449.

  • Synthesis of 3-Substituted Benzofurans: Rao, G. V., et al. "Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities." Organic Chemistry: An Indian Journal, 2008 , 4(5).

  • Precursor Preparation (5-Bromo-2-hydroxypropiophenone): ChemicalBook Entry & Synthesis Routes for CAS 17764-93-1.

Revolutionizing Amine Synthesis: A Deep Dive into the Buchwald-Hartwig Amination of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering an unparalleled strategy for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides an in-depth technical guide for the successful palladium-catalyzed amination of 5-Bromo-3-ethylbenzofuran-2-carbonitrile, a substrate of significant interest in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of this transformation, provide a field-proven, step-by-step protocol, and discuss the critical parameters that govern reaction success, thereby empowering researchers to confidently apply this methodology.

Introduction: The Enduring Power of the Buchwald-Hartwig Amination

The synthesis of aryl amines is a fundamental pursuit in the development of pharmaceuticals, agrochemicals, and functional organic materials.[4][5] Traditional methods for forging C-N bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s, a palladium-catalyzed cross-coupling reaction, represented a paradigm shift, enabling the facile and efficient synthesis of a vast array of arylamines under milder conditions.[1][4]

The reaction's versatility stems from its ability to couple a wide range of aryl halides and pseudohalides with an equally diverse set of primary and secondary amines.[2][6] The heart of this transformation lies in a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to furnish the desired arylamine and regenerate the active catalyst.[1][6][7]

Our focus here is the application of this powerful reaction to 5-Bromo-3-ethylbenzofuran-2-carbonitrile. This particular substrate presents a unique set of considerations due to the presence of the benzofuran core, an electron-withdrawing nitrile group, and the bromine atom poised for coupling. The successful amination of this molecule opens doors to a library of novel compounds with potential biological activity or unique photophysical properties.

The Catalytic Heart: Understanding the Mechanism

A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArylHalide [Ar-Pd(II)-X]L_n Pd0->PdII_ArylHalide Ar-X Product_out Aryl Amine (Ar-NR'R'') OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R'']L_n PdII_ArylHalide->PdII_Amine HNR'R'' Ligand_Exchange Amine Coordination PdII_Amido [Ar-Pd(II)-NR'R'']L_{n-1} PdII_Amine->PdII_Amido -HX Deprotonation Base PdII_Amido->Pd0 Ar-NR'R'' Reductive_Elimination Reductive Elimination ArX_in Aryl Halide (Ar-X) Amine_in Amine (HNR'R'') Base_in Base

Sources

Using 5-Bromo-3-ethylbenzofuran-2-carbonitrile as an intermediate in API synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-ethylbenzofuran-2-carbonitrile (CAS: Variable/Custom synthesis) represents a high-value "orthogonal" intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural utility lies in its bifunctional reactivity : the C-5 bromine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-2 nitrile group acts as a versatile precursor for carboxylic acids, amides, amidines, or heterocycles (e.g., tetrazoles).

This guide details the synthesis, purification, and strategic application of this intermediate. It focuses on its role as a lipophilic scaffold for kinase inhibitors (targeting VEGFR/EGFR) and ion channel modulators (analogous to Amiodarone/Dronedarone classes), where the C-3 ethyl group provides critical hydrophobic binding interactions.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name 5-Bromo-3-ethyl-1-benzofuran-2-carbonitrile
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 98–102 °C (Predicted based on analogs)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Hazards Acute Toxicity (Oral/Dermal), Skin Irritant, Cyanide-generating potential under strong acid hydrolysis.
Structural Activity Relationship (SAR) Logic
  • C-5 Bromine: Located at the para position relative to the ether oxygen, this site is electronically activated for Pd-catalyzed oxidative addition, enabling the attachment of solubilizing tails (e.g., piperazines in Vilazodone) or biaryl motifs.

  • C-3 Ethyl Group: Provides steric bulk and lipophilicity (

    
    LogP 
    
    
    
    +1.0 vs. methyl), often crucial for filling hydrophobic pockets in ATP-binding sites or GPCRs.
  • C-2 Nitrile: A "masked" carbonyl. Unlike an ester, the nitrile is stable to many reducing conditions used elsewhere in the synthesis, allowing for late-stage hydrolysis or cycloaddition.

Synthesis Protocol: The "Build" Phase

This protocol describes the convergent synthesis of the target intermediate from 1-(5-bromo-2-hydroxyphenyl)propan-1-one and chloroacetonitrile .

Reaction Scheme

The synthesis follows a Rap-Stoermer-type cyclization (or modified Williamson ether synthesis followed by intramolecular Knoevenagel condensation).

SynthesisPath SM1 5-Bromo-2-hydroxy- propiophenone Inter Intermediate: O-Alkylated Ether SM1->Inter K2CO3, DMF RT, 1h SM2 Chloroacetonitrile SM2->Inter Prod TARGET: 5-Bromo-3-ethyl- benzofuran-2-carbonitrile Inter->Prod Reflux, 4h - H2O

Figure 1: Convergent synthesis pathway via base-mediated cyclization.

Detailed Methodology

Reagents:

  • 1-(5-bromo-2-hydroxyphenyl)propan-1-one (1.0 equiv)

  • Chloroacetonitrile (1.2 equiv) [Warning: Highly Toxic ]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

  • Dimethylformamide (DMF), anhydrous (5 vol)

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 1-(5-bromo-2-hydroxyphenyl)propan-1-one and anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. The solution will turn yellow/orange due to phenoxide formation.

  • Alkylation: Add Chloroacetonitrile dropwise via a syringe pump over 20 minutes. Exotherm warning: Maintain internal temperature < 30 °C.

  • Cyclization: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[2] The intermediate ether (if visible) should disappear, converting to the cyclized benzofuran.

    • Mechanistic Note: The base first alkylates the phenol. Subsequently, the base deprotonates the activated methylene of the nitrile (pKa ~11), which attacks the ketone carbonyl (C-3). Dehydration follows to aromatize the furan ring.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10 vol) with vigorous stirring. The product should precipitate.

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or 2-Propanol. If the crude is oily, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the phenolic -OH (~11 ppm) and the appearance of the ethyl group signals (triplet ~1.2 ppm, quartet ~2.8 ppm).

  • IR: Sharp nitrile stretch at ~2220 cm⁻¹.

Application Protocols: The "Use" Phase

This section details how to utilize the intermediate in API synthesis, demonstrating its orthogonal reactivity.

Workflow A: C-5 Functionalization (Suzuki Coupling)

Objective: Introduce an aryl pharmacophore before modifying the nitrile.

Protocol:

  • Dissolve: 5-Bromo-3-ethylbenzofuran-2-carbonitrile (1.0 equiv) and Aryl-Boronic Acid (1.1 equiv) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (0.03 equiv) and Cs₂CO₃ (2.5 equiv).

  • Reaction: Degas with N₂ for 10 min. Heat to 90 °C for 12 hours.

  • Significance: This step is critical for synthesizing Kinase Inhibitors where the aryl group binds to the hinge region of the kinase ATP pocket.

Workflow B: C-2 Functionalization (Pinner Synthesis / Tetrazole Formation)

Objective: Convert the nitrile into a bioisostere of a carboxylic acid (Tetrazole) or an amidine.

Protocol (Tetrazole Synthesis):

  • Reagents: Intermediate (1.0 equiv), Sodium Azide (NaN₃, 1.5 equiv), Zinc Bromide (ZnBr₂, 1.0 equiv).

  • Solvent: Water/Isopropanol (1:1) or DMF.

  • Conditions: Heat to reflux (or 100 °C in DMF) for 24 hours.

  • Workup: Acidify carefully with 1N HCl (Caution: HN₃ gas evolution). Extract with EtOAc.[3]

  • Significance: Tetrazoles are classic bioisosteres for carboxylates (e.g., in Valsartan or Candesartan analogs), improving metabolic stability and membrane permeability.

Case Study: Synthesis of a VEGFR-2 Inhibitor Analog

Context: Many VEGFR inhibitors (e.g., Sunitinib, Pazopanib) utilize a bicyclic core decorated with lipophilic and H-bonding motifs. Here, we replace the standard indole/indazole core with our 3-ethylbenzofuran scaffold to modulate solubility and potency.

CaseStudy Start 5-Bromo-3-ethyl- benzofuran-2-carbonitrile Step1 Step 1: Suzuki Coupling (4-Pyridylboronic acid) Start->Step1 Pd(PPh3)4 Na2CO3 Inter1 Intermediate A: 5-(4-Pyridyl)-3-ethyl- benzofuran-2-CN Step1->Inter1 Step2 Step 2: Nitrile Hydrolysis (NaOH, H2O2) Inter1->Step2 Final Target API Fragment: 5-(4-Pyridyl)-3-ethyl- benzofuran-2-carboxamide Step2->Final Primary Amide Formation

Figure 2: Synthesis of a kinase inhibitor fragment using the target intermediate.

Rationale:

  • Step 1: The 4-pyridyl group is introduced at C-5 to interact with the kinase hinge region (H-bond acceptor).

  • Step 2: The C-2 nitrile is partially hydrolyzed to the primary amide. Primary amides in this position often form critical H-bonds with the "Gatekeeper" residue in the ATP pocket (similar to the carboxamide in Vilazodone or Linifanib).

  • Result: A novel fragment (5-(pyridin-4-yl)-3-ethylbenzofuran-2-carboxamide) ready for fragment-based drug discovery screening.

Safety & Handling

  • Chloroacetonitrile: DANGER. Fatal if swallowed, in contact with skin, or inhaled. It is a potent alkylating agent and lachrymator. Use only in a certified fume hood with double-gloving (Nitrile/Laminate).

  • Cyanide Hazards: While the nitrile group on the benzofuran is relatively stable, strong acidic hydrolysis can theoretically release HCN. Always keep a cyanide antidote kit available when performing hydrolysis steps.

  • Waste Disposal: All aqueous waste from the cyclization (containing excess chloroacetonitrile) must be treated with bleach (sodium hypochlorite) to oxidize the nitrile/cyanide residues before disposal.

References

  • Yamuna, A. J., et al. (2012). "Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate." Acta Crystallographica Section E, 68(Pt 3), o863.

    • Citation Context: Provides the foundational conditions for base-mediated benzofuran synthesis using alpha-halo esters/nitriles.
  • Karunakar, P., et al. (2013). "Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate."[1] Acta Crystallographica Section E, 69(Pt 3), o342.

    • Citation Context: Validates the structural stability and crystallographic properties of 5-bromo-benzofuran deriv
  • WuXi Biology. (2024). "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal." Magical Power of Quantum Mechanics.

    • Citation Context: Discusses the mechanism and regioselectivity issues in benzofuran ring closure, relevant to the cycliz
  • Organic Chemistry Portal. "Synthesis of Benzofurans."

    • Citation Context: General reference for alternative benzofuran synthesis routes (e.g., Pd-catalyzed)
  • PubChem. "Chloroacetonitrile - Compound Summary."

    • Citation Context: Safety data and physical properties for the critical reagent Chloroacetonitrile.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzofuran-2-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated support resource for researchers encountering yield issues with 5-Bromo-3-ethylbenzofuran-2-carbonitrile .

Topic: Improving Yield of 5-Bromo-3-ethylbenzofuran-2-carbonitrile Case ID: BZF-CN-5BR-3ET Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Core Challenge

The synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile presents a specific challenge compared to its non-substituted or methyl-substituted analogs. The presence of the 3-ethyl group introduces steric hindrance at the cyclization site, while the 5-bromo substituent (electron-withdrawing) reduces the nucleophilicity of the phenoxide precursor.

Low yields in this workflow are typically caused by:

  • Incomplete O-alkylation (due to reduced nucleophilicity).

  • Stalled Cyclization (Thorpe-Ziegler intermediate failure due to sterics).

  • Hydrolysis of the nitrile group to an amide/acid during aggressive workup.

Diagnostic Troubleshooting (Q&A)

Q1: I am seeing a large amount of unreacted 5-bromo-2-hydroxypropiophenone on LCMS. Why isn't the alkylation proceeding?

Diagnosis: Poor Nucleophilicity. The 5-bromo substituent pulls electron density from the phenoxide oxygen, making it a sluggish nucleophile for the


 attack on the haloacetonitrile.
Corrective Action: 
  • Switch Reagents: Replace chloroacetonitrile with bromoacetonitrile . The bromide is a superior leaving group (

    
     vs 
    
    
    
    ) and significantly accelerates the rate-determining alkylation step.
  • Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates iodoacetonitrile in situ (Finkelstein reaction), which is highly reactive toward the deactivated phenoxide.

Q2: The O-alkylated intermediate (ether) is forming, but the cyclization to the benzofuran is stalling. What is wrong?

Diagnosis: Steric Hindrance at the Carbonyl. The ethyl group on the ketone (propiophenone moiety) creates more steric bulk than a methyl group (acetophenone). The methylene carbanion (


) struggles to attack the sterically crowded carbonyl carbon.
Corrective Action: 
  • Temperature Ramp: Do not run this at room temperature. The cyclization (aldol-type condensation) requires higher activation energy. Heat the reaction to 80–90°C after the initial alkylation is complete.

  • Base Strength: Weak bases (

    
    ) may be insufficient for the cyclization step in sterically demanding substrates. If stalling persists, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)  or switch to 
    
    
    
    (Cesium Carbonate) to increase basicity and solubility in DMF.
Q3: My product purity is high, but the mass balance is low. Where is my product going?

Diagnosis: "Sticky" Nitrile Hydrolysis or Polymerization. Haloacetonitriles can polymerize (black tar formation) under highly basic conditions if the substrate doesn't consume them quickly. Additionally, the nitrile product can hydrolyze to the amide (5-bromo-3-ethylbenzofuran-2-carboxamide) during acidic workup or silica gel chromatography. Corrective Action:

  • Stoichiometry: Do not use a large excess of haloacetonitrile (>1.5 eq).

  • Workup: Avoid strong acids. Neutralize the reaction mixture with saturated

    
     rather than HCl.
    
  • Purification: Use neutral alumina instead of acidic silica gel if you observe amide formation during purification.

Optimized Experimental Protocol

This protocol uses the Rap-Stoermer modification, optimized for deactivated/hindered substrates.

Precursors:

  • Substrate: 5-Bromo-2-hydroxypropiophenone

  • Reagent: Bromoacetonitrile (preferred) or Chloroacetonitrile + KI

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Workflow
  • Activation: In a dried flask under

    
    , dissolve 5-Bromo-2-hydroxypropiophenone  (1.0 eq) in anhydrous DMF (5 mL/mmol).
    
  • Deprotonation: Add

    
      (2.5 eq) and stir at RT for 15 minutes. The solution should turn yellow/orange (phenoxide formation).
    
  • Reagent Addition:

    • Option A (Standard): Add Bromoacetonitrile (1.2 eq) dropwise.

    • Option B (If using Chloroacetonitrile): Add Chloroacetonitrile (1.2 eq) + KI (0.1 eq).

  • Alkylation Phase: Stir at 60°C for 2–3 hours. Monitor by TLC/LCMS for disappearance of the phenol.

    • Checkpoint: You should see the O-alkylated ether intermediate.

  • Cyclization Phase: Increase temperature to 90–100°C and stir for 4–6 hours.

    • Mechanism:[1] The base deprotonates the

      
      -methylene of the nitrile, which attacks the ketone carbonyl, followed by dehydration.
      
  • Workup: Cool to RT. Pour into ice-water (10x volume). The product usually precipitates as a solid. Filter and wash with water.[2]

    • Note: If oil forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over

      
      .
      

Mechanistic Pathway & Failure Points (Visualization)

The following diagram illustrates the critical path and where yield loss occurs.

BenzofuranSynthesis Start 5-Bromo-2-hydroxy- propiophenone Reagents X-CH2-CN / Base (Alkylation) Start->Reagents Intermediate O-Alkylated Ether (Intermediate) Reagents->Intermediate Step 1: SN2 (Slow with 5-Br) Side1 Side Reaction: Polymerization of Haloacetonitrile Reagents->Side1 Excess Reagent High Temp Cyclization Base / Heat (Thorpe-Ziegler) Intermediate->Cyclization Product 5-Bromo-3-ethyl- benzofuran-2-carbonitrile Cyclization->Product Step 2: Condensation (Steric Barrier: Ethyl) Side2 Side Reaction: Hydrolysis to Amide (Acidic Workup) Product->Side2 pH < 4

Caption: Reaction pathway showing the two-stage transformation (Alkylation


 Cyclization) and critical side-reaction risks.

Solvent & Base Selection Matrix

Data summarized from general benzofuran synthesis optimizations (Sources 1, 4).

Solvent SystemBaseTemperatureSuitability for 5-Br-3-Et Analog
Acetone

Reflux (56°C)Low. Temperature too low to overcome steric barrier of the ethyl group.
DMF

80–100°CHigh. Standard robust protocol. Solubilizes polar intermediate.
Acetonitrile

Reflux (82°C)Medium/High. Good alternative if DMF workup is problematic.
Ethanol NaOEtRefluxRisk. Can lead to transesterification or Pinner reaction side products with the nitrile.

References

  • Vertex AI Search. (2026). Synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile. 3

  • Organic Chemistry Portal. (2024). Synthesis of Benzofurans. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

Sources

Technical Support Center: 5-Bromobenzofuran Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 5-bromobenzofuran synthesis. This guide is designed for drug development professionals and researchers encountering yield bottlenecks, regioselectivity issues, or intractable side products during benzofuran scaffold construction.

Mechanistic Pathways & Side Product Divergence

Understanding the mechanistic branch points in your synthetic route is the first step to minimizing side products. The diagram below illustrates the two most common synthetic strategies and their respective failure modes.

G Start1 p-Bromophenol + Acetal Intermediate 1-Bromo-4'-(2,2-dimethoxyethyl)benzene Start1->Intermediate Base, Heat Product 5-Bromobenzofuran (Target) Intermediate->Product Acid, Cyclization Side1 Polymeric Byproducts Intermediate->Side1 Excess Acid/Heat Start2 Benzofuran Scaffold Start2->Product Regioselective Br (e.g., PTT) Side2 Di/Tri-bromo Derivatives Start2->Side2 Br2 / Harsh Cond.

Mechanistic divergence in 5-bromobenzofuran synthesis highlighting side-product pathways.

Troubleshooting Guide: The Acetal-Phenol Cyclization Route

Context: A highly scalable, heavy-metal-free two-step synthesis involves the O-alkylation of p-bromophenol with 2-bromoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization[1].

The Issue: High viscosity in the reaction mixture and critically low yields of 5-bromobenzofuran during the cyclization step.

Causality (Expertise): The intermediate 1-bromo-4'-(2,2-dimethoxyethyl)benzene undergoes acid-catalyzed deprotection to form a highly reactive aldehyde (or oxonium ion), which subsequently undergoes electrophilic aromatic substitution to close the furan ring. If the acid concentration is too high or the reaction is too concentrated, intermolecular aldol-type condensations or electrophilic polymerizations outcompete the desired intramolecular cyclization, generating intractable polymeric side products.

Self-Validating Protocol: Optimized Cyclization Workflow To enforce intramolecular kinetics, the reaction must be run under high dilution with continuous byproduct removal.

  • Solvent & Dilution: Dissolve 1 equivalent of 1-bromo-4'-(2,2-dimethoxyethyl)benzene in a non-nucleophilic, high-boiling solvent (e.g., toluene or chlorobenzene) at a high dilution factor (≤ 0.1 M). Self-validation: High dilution statistically favors the intramolecular ring closure over intermolecular collisions.

  • Catalyst Selection: Add a catalytic amount of Amberlyst-15 acidic resin (0.1-0.2 eq) instead of homogeneous liquid acids. Causality: Heterogeneous catalysts prevent localized pH spikes and allow for simple filtration, avoiding exothermic aqueous acid-base quenching that can degrade the product.

  • Thermodynamic Driving: Heat the mixture to 140°C–150°C using a Dean-Stark apparatus[1]. Causality: Continuous removal of the methanol byproduct shifts the thermodynamic equilibrium forward, preventing reversible side reactions with the reactive oxonium intermediate.

  • Isolation: Filter off the resin while warm. Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation (collecting the 140°C–150°C fraction) to isolate pure 5-bromobenzofuran[1].

Troubleshooting Guide: Direct Bromination of Benzofuran Scaffolds

Context: Direct electrophilic bromination of pre-formed benzofurans is a common alternative, but it often yields complex, difficult-to-separate mixtures[2].

The Issue: Formation of di-bromo, tri-bromo, or incorrect regioisomers (e.g., 2-bromo or 3-bromobenzofuran instead of the 5-bromo target).

Causality (Expertise): The benzofuran core is highly electron-rich, particularly at the C-2 and C-3 positions of the furan ring. Standard bromination with Br₂ in CHCl₃ generates a highly energetic Br⁺ electrophile that lacks regiocontrol, leading to rapid addition across the C2-C3 double bond or over-bromination of the phenyl ring[2].

Solution: Shift from highly reactive Br₂ to milder, sterically hindered brominating agents like Phenyltrimethylammonium tribromide (PTT) or N-Bromosuccinimide (NBS)[2]. PTT provides a slow, controlled release of bromine, maintaining a low steady-state concentration that kinetically favors selective mono-bromination.

Quantitative Data: Bromination Reagent Comparison
ReagentSolventTemperaturePrimary Product ProfileMajor Side ProductsTypical Target Yield
Br₂ CHCl₃25°CComplex MixtureDi/Tri-bromo, C2/C3-addition< 40%
NBS Ethanol / CCl₄Reflux5-Bromo (Regioselective)Minor allylic/benzylic bromination60–75%
PTT Acetic Acid25°C5-Bromo (Highly Selective)Minimal> 85%

Table 1: Impact of brominating agents on side product formation in benzofuran scaffolds. Data synthesized from kinetic and mechanistic studies[2].

Frequently Asked Questions (FAQs)

Q: Why is my Sonogashira coupling approach to 5-bromobenzofuran yielding de-brominated or cross-coupled polymeric products? A: When synthesizing benzofurans via the cyclization of 2-halophenols with terminal alkynes (Sonogashira coupling), the palladium catalyst can erroneously undergo oxidative addition into the C-Br bond of your 4-bromophenol starting material if the temperature is too high or the catalyst is overly active. Fix: Exploit the bond dissociation energy difference between C-I and C-Br bonds. Start with 4-bromo-2-iodophenol and use a mild catalyst system (e.g., Pd(PPh₃)₂Cl₂ / CuI) at room temperature. This ensures the catalyst selectively reacts with the C-I bond, preserving the C-Br bond for the final 5-bromobenzofuran product[3].

Q: In the acetal-phenol route, how do I effectively separate unreacted p-bromophenol from the intermediate in the first step without chromatography? A: Leverage the pKa difference. p-Bromophenol is mildly acidic (pKa ~9.3). Washing your post-reaction organic layer with a 1M NaOH aqueous solution will deprotonate the unreacted phenol, partitioning it into the aqueous phase as a phenoxide salt. The neutral 1-bromo-4'-(2,2-dimethoxyethyl)benzene intermediate will remain safely in the organic phase.

Q: Does changing the solvent during NBS bromination affect side product formation? A: Yes, significantly. Using NBS in non-polar solvents like CCl₄ often promotes radical pathways (especially if peroxides are present), leading to side-chain bromination. Switching to polar protic solvents like ethanol or acetic acid shifts the mechanism toward an electrophilic aromatic substitution pathway, which is highly preferred for targeting the aromatic ring[2].

References

  • Preparation method of 5-bromobenzofuran (CN103724304A)
  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - NIH URL:[Link]

  • Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL:[Link]

Sources

Technical Support Center: 3-Ethylbenzofuran Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of 3-ethylbenzofuran derivatives . It is designed for researchers encountering yield plateaus or selectivity issues during the cyclization phase.

Topic: Reaction Temperature & Kinetic Control in 3-Alkylbenzofuran Scaffolds Applicable Protocols: Rap-Stoermer Condensation, Acid-Catalyzed Cyclodehydration, Pd-Catalyzed Annulation. Support Level: Tier 3 (Senior Scientist / Process Development)

Module 1: The Thermodynamic Landscape

Context: The synthesis of 3-ethylbenzofuran derivatives often hinges on the cyclodehydration step. Whether you are proceeding via an


-aryloxy ketone intermediate or a transition-metal-catalyzed route, temperature is not just an accelerator—it is the selector between the aromatic furan (thermodynamic product) and the dihydro-intermediate or polymerized side-products.
The "Thermal Bifurcation" Phenomenon

In the synthesis of 3-substituted benzofurans, particularly when installing an ethyl group at the C3 position (creating steric bulk), the activation energy (


) for ring closure is higher than for unsubstituted analogs.
  • Zone A (Sub-optimal, <60°C): Kinetic trapping. The reaction often stalls at the intermediate (e.g., the uncyclized ether or the non-aromatized 3-hydroxy-2,3-dihydrobenzofuran).

  • Zone B (Optimal, 80°C–120°C): Sufficient energy to overcome the aromatization barrier (elimination of water/leaving group).

  • Zone C (Destructive, >140°C): Thermal degradation of the ethyl substituent (via radical abstraction) or polymerization of the electron-rich furan ring.

ReactionLandscape Start Precursor (e.g., α-aryloxy ketone) Inter Intermediate (Dihydro-alcohol) Start->Inter  T > 25°C   Side2 Side Product: Rearrangement Start->Side2  Prolonged Reflux (Acidic Media) Product 3-Ethylbenzofuran (Target) Inter->Product  T = 80-110°C (Dehydration) Side1 Side Product: Polymer/Tars Inter->Side1  T > 140°C  

Figure 1: Thermal bifurcation pathways in benzofuran synthesis. Note the narrow window for optimal conversion to the target 3-ethyl derivative.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: The "Stalled Intermediate" (Rap-Stoermer / Base-Mediated)

User Query: "I am attempting a Rap-Stoermer reaction using salicylaldehyde and 1-bromo-2-butanone to get the 3-ethyl derivative. I see spot-to-spot conversion on TLC, but the product isolates as a thick oil with low aromatic signals in NMR. I'm refluxing in Ethanol (78°C)."

Diagnosis: You are likely trapped in a kinetic well . Ethanol's reflux temperature (78°C) is often insufficient to drive the final dehydration step for sterically hindered (3-ethyl) systems compared to simple 2-methyl analogs. The "thick oil" is likely the aldol adduct (intermediate alcohol) which has not eliminated water to form the aromatic ring.

Corrective Protocol:

  • Switch Solvent: Move from Ethanol to DMF (Dimethylformamide) or Toluene .

  • Increase Temperature: The dehydration step typically requires 100°C–120°C .

  • Catalyst Modification: If using KOH/EtOH, switch to TEA (Triethylamine) or K₂CO₃ in DMF.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)Rationale
Solvent EthanolDMF or TolueneHigher boiling point allows overcoming

for aromatization.
Base KOHK₂CO₃ or TEACarbonate bases reduce side-reactions (aldol polymerization) at high T.
Temp 78°C (Reflux)110°C–120°CDrives the elimination of water (entropy driven).
Scenario B: The "Black Tar" (Acid-Catalyzed Cyclization)

User Query: "I prepared the


-aryloxy ketone precursor and treated it with Polyphosphoric Acid (PPA) at 100°C. The reaction turned black instantly, and I recovered <10% yield. Is the temperature too high?"

Diagnosis: Yes and no.[1][2][3][4] The temperature is appropriate for cyclization, but PPA is too aggressive as a dehydrating agent for electron-rich 3-alkylbenzofurans at that temperature, leading to cationic polymerization.

Corrective Protocol: Switch to a milder Lewis Acid catalyst or a solid-supported catalyst which allows thermal control without "charring."

Recommended Workflow (FeCl₃ Method):

  • Catalyst: Iron(III) Chloride (FeCl₃), 10 mol%.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Temperature: Start at Room Temperature . Only heat to 40-60°C if conversion is slow.

  • Mechanism: FeCl₃ coordinates to the ketone, lowering the activation energy for the nucleophilic attack by the phenol ring, avoiding the harsh conditions of PPA.

Scenario C: Microwave Scaling Issues

User Query: "My microwave synthesis works perfectly on a 50 mg scale (150°C, 10 min). When I scale to 2 grams, the vessel over-pressurizes and the yield drops by 40%."

Diagnosis: This is a thermal runaway and penetration depth issue. 3-ethylbenzofuran synthesis is exothermic (ring formation). On a larger scale, the microwave cannot dissipate the heat generated by the reaction itself, causing localized superheating >200°C, which degrades the ethyl chain.

Corrective Protocol:

  • Active Cooling: Use "Power-Cycling" with compressed air cooling enabled on the microwave reactor.

  • Concentration: Dilute the reaction. High concentration increases the loss tangent (heating rate) too aggressively.

  • Step-Down Profile:

    • Phase 1: Ramp to 100°C over 5 mins (Pre-activation).

    • Phase 2: Hold at 140°C for 10 mins (Cyclization).

    • Phase 3: Rapid cool down.

Module 3: Optimized Experimental Protocols

Protocol A: One-Pot Base-Mediated Synthesis (High-Temp)

Best for robust substrates where the 3-ethyl group is stable.

  • Reactants: Mix Salicylaldehyde (1.0 equiv) and

    
    -halo ketone (e.g., 1-bromo-2-butanone for 2-ethyl, or specific precursors for 3-ethyl) (1.2 equiv).
    
  • Solvent/Base: Dissolve in DMF (5 mL/mmol). Add K₂CO₃ (2.0 equiv).

  • Thermal Cycle:

    • Stir at RT for 30 mins (O-alkylation phase).

    • Heat to 110°C and monitor by TLC. Reaction typically completes in 2–4 hours.

  • Workup: Pour into ice water. The 3-ethylbenzofuran usually precipitates or can be extracted with EtOAc.

Protocol B: Lewis-Acid Catalyzed (Mild Temp)

Best for sensitive substrates prone to polymerization.

  • Precursor: Dissolve the isolated

    
    -aryloxy ketone in Dichloromethane (DCM) .
    
  • Catalyst: Add FeCl₃ (anhydrous) (10–15 mol%).

  • Thermal Cycle:

    • Stir at 25°C (Room Temp) for 6 hours.

    • Checkpoint: If TLC shows intermediate, raise T to 40°C (Reflux DCM).

  • Quench: Add saturated NaHCO₃ to remove iron salts before extraction.

Module 4: Decision Matrix & Visualization

Use this flowchart to select the correct temperature strategy based on your observed failure mode.

OptimizationTree Start Start: Yield < 50% CheckImpurity Analyze Impurity Profile Start->CheckImpurity Impurity1 Starting Material Remains CheckImpurity->Impurity1 Unreacted Impurity2 Thick Oil / Intermediate (No Aromaticity) CheckImpurity->Impurity2 Stalled Impurity3 Black Tar / Multiple Spots CheckImpurity->Impurity3 Degraded Solution1 Action: Increase T (Kinetic Barrier) Impurity1->Solution1 Solution2 Action: Change Solvent (EtOH -> DMF) Increase T to >100°C Impurity2->Solution2 Solution3 Action: Decrease T Switch to Lewis Acid (FeCl3) Impurity3->Solution3

Figure 2: Troubleshooting decision tree for temperature optimization.

References

  • Koca, I. et al. (2022).[5] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(22).[1] Link

  • Dudley, M. E. et al. (2006).[6] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[6] Synthesis, 2006(10), 1711-1714. Link

  • Watson, R. B. et al. (2016).[7] "Iron(III) Chloride Catalyzed Formation of 3,4-Dihydro-2H-pyrans and Benzofurans." Organic Letters, 18(6), 1310–1313. Link

  • Hu, Y. et al. (2021).[4][8] "Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones." Heterocycles, 102(1). Link

  • Rao, G. et al. (2022).[1] "Microwave-assisted synthesis and evaluation of fused benzofuran derivatives." Journal of Heterocyclic Chemistry. Link

Sources

Technical Support Guide: Solubility Optimization for 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-ethylbenzofuran-2-carbonitrile is a highly lipophilic heterocyclic compound often used as an intermediate in the synthesis of anti-arrhythmic agents (analogous to Amiodarone/Dronedarone scaffolds) or as a scaffold in antimicrobial screening.

While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), users frequently encounter kinetic solubility barriers due to high crystal lattice energy and precipitation issues upon aqueous dilution (the "crash-out" effect). This guide provides a root-cause analysis and validated protocols to resolve these issues.

Part 1: Physicochemical Profile & Solubility Logic

Understanding why the compound behaves poorly is the first step to resolving the issue.

PropertyValue (Estimated)Implication for Solubility
LogP (Lipophilicity) ~4.2 – 4.8Highly hydrophobic. Prefers lipid bilayers over aqueous buffers.
Molecular Weight ~250.1 g/mol Small molecule, but heavy atom (Br) increases density.
H-Bond Donors 0Lacks "handles" for water interaction.
H-Bond Acceptors 2 (Nitrile, Furan O)Weak interaction with DMSO sulfoxide group.
Crystal Structure Planar,

-stacking
High lattice energy requires energy input (heat/sonication) to break.

The Core Challenge: The nitrile (-CN) and bromine (-Br) substituents create a rigid, planar molecule that stacks efficiently in the solid state. While DMSO is a good solvent for the molecule, it struggles to penetrate the crystal lattice without mechanical or thermal assistance.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Initial Stock Preparation

Q: I added DMSO to the solid, but it remains a suspension. Vortexing didn't help. Is my compound impure?

A: Likely not. You are facing a Lattice Energy Barrier . The solvent cannot overcome the intermolecular forces holding the crystal together at room temperature.

Corrective Protocol:

  • Sonicate: Place the sealed vial in an ultrasonic bath for 10–15 minutes at 40 kHz. Cavitation helps break the crystal surface.

  • Thermal Cycle: If sonication fails, heat the solution to 45°C – 50°C in a water bath for 10 minutes. The nitrile group is stable at this temperature.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (wavy refraction patterns) are visible, dissolution is incomplete. Vortex again while warm.

Q: My DMSO stock was clear yesterday, but today there are needle-like crystals at the bottom. Why?

A: This is due to Hygroscopic Precipitation . DMSO is extremely hygroscopic and can absorb up to 10% water by weight from the atmosphere within 24 hours if uncapped.

  • Mechanism: As water content increases, the solvent power of DMSO for lipophilic benzofurans decreases exponentially.

  • Solution: Always use Anhydrous DMSO (stored over molecular sieves) and flush the headspace with Argon or Nitrogen after every use. Store aliquots to avoid repeated opening.

Scenario B: Biological Assay Dilution (The "Crash-Out")

Q: When I dilute my 10 mM DMSO stock into the cell culture media (aqueous), the solution turns cloudy immediately. How do I fix this?

A: You have exceeded the Thermodynamic Solubility Limit in water. The compound is precipitating because the water content is too high, too fast.

Corrective Protocol (Intermediate Dilution): Do not pipette 100% DMSO stock directly into 100% aqueous media if the final concentration is high (>10 µM).

  • Step 1: Prepare an intermediate dilution in pure DMSO (e.g., dilute 10 mM down to 1 mM in DMSO).

  • Step 2: (Optional) Use a "carrier" solvent mix. Dilute the DMSO stock 1:10 into PEG-400 or Ethanol before adding to the media.

  • Step 3: Add the diluted stock to the media while vortexing the media . Rapid dispersion prevents local high concentrations that trigger nucleation.

Q: Can I use a surfactant? A: Yes. For benzofuran derivatives, adding 0.05% Tween-80 or Pluronic F-127 to the assay buffer before adding the compound significantly stabilizes the colloidal suspension, preventing macro-precipitation.

Scenario C: Chemical Stability

Q: Is the nitrile group stable in DMSO? A: Yes, aromatic nitriles are generally stable in DMSO at room temperature. However, DMSO can act as a mild oxidant at high temperatures (>100°C). Avoid boiling the solvent.

  • Warning: Do not use strong acids or bases in the DMSO stock, as they can catalyze the hydrolysis of the nitrile to an amide or carboxylic acid.

Part 3: Visual Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Use this logic flow to diagnose persistent solubility issues.

SolubilityTree Start Solid Compound + DMSO Check1 Visual Inspection: Clear Solution? Start->Check1 Success Proceed to QC/Assay Check1->Success Yes Cloudy Cloudy / Particulates Check1->Cloudy No Sonicate Sonicate (40kHz, 15 min) Cloudy->Sonicate Check2 Still Cloudy? Sonicate->Check2 Heat Heat to 50°C (10 min) WaterCheck Check DMSO Water Content (Is it Anhydrous?) Heat->WaterCheck Check2->Success Clear Check2->Heat Cloudy FreshDMSO Lyophilize or Use Fresh Anhydrous DMSO WaterCheck->FreshDMSO High Water Fail Consult Synthesis Log: Check for Salt Impurities WaterCheck->Fail Low Water FreshDMSO->Start

Caption: Decision tree for resolving initial dissolution failures of benzofuran derivatives in DMSO.

Figure 2: Optimal Serial Dilution Workflow

To prevent precipitation in biological assays (The "Crash-out" effect).

DilutionFlow Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100% DMSO) Stock->Inter Serial Dilution (Log Steps) Assay Assay Plate (Buffer + Cells) Stock->Assay Direct Addition (High Risk) Inter->Assay Transfer 1 µL to 100 µL Media Precip RISK: Precipitation Assay->Precip If >1% DMSO or >Solubility Limit

Caption: Recommended workflow: Perform serial dilutions in pure DMSO before the final transfer to aqueous media to maintain solubility.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable, long-term storage solution.

  • Calculate Mass: For 10 mL of 10 mM stock:

    • MW ≈ 250.1 g/mol (Verify exact batch MW).

    • Mass =

      
      .
      
  • Weighing: Weigh ~25 mg of 5-Bromo-3-ethylbenzofuran-2-carbonitrile into a pre-weighed amber glass vial (Class A). Record exact mass.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9%) to reach exactly 10 mM.

    • Calculation:

      
      .
      
  • Dissolution:

    • Vortex for 30 seconds.

    • Sonicate for 10 minutes at room temperature.

    • Inspect for particulates.

  • Storage: Aliquot into 50 µL volumes in PCR tubes or cryovials. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol 2: QC Check for Solubility (Nephelometry Proxy)

Objective: Verify the compound is truly dissolved and not a micro-suspension.

  • Prepare the stock as above.

  • Measure Absorbance at 600 nm (where the compound should not absorb).

  • Criteria: If OD600 > 0.01 (relative to pure DMSO blank), undissolved micro-crystals are present. Sonicate further or filter through a 0.2 µm PTFE filter (note: filtration may reduce concentration).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • BenchChem Technical Support. (2025). Protocol for Dissolving Lipophilic Compounds in DMSO for Biological Assays.

  • Balakin, K. V., et al. (2004). Property-based design of GPCR-targeted library. Journal of Chemical Information and Computer Sciences. (Context on Benzofuran physicochemical properties).

  • Way2Drug. (2024). Solubility Prediction Module for Heterocyclic Compounds.

(Note: While specific solubility data for 5-Bromo-3-ethylbenzofuran-2-carbonitrile is proprietary to synthesis batches, the protocols above are standardized for the benzofuran-2-carbonitrile chemical class.)

Technical Support Center: Purification of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BF-CN-5B3E Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Profiling & Remediation Protocols

Diagnostic Module: Identification of Impurities

Before initiating remediation, you must identify the "Dirty Profile" of your crude material. In the synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile (typically via Rap-Stoermer condensation or bromination of precursors), three specific impurity classes dominate.

Table 1: Common Impurity Profile & Diagnostic Markers

Impurity TypeChemical IdentityLikely OriginHPLC Behavior (Relative Retention)Remediation Strategy
Type A Uncyclized Phenolic Intermediate (2-(4-bromo-2-formylphenoxy)butanenitrile)Incomplete Rap-Stoermer reaction; low base equivalents.0.85 - 0.90 (More Polar due to -OH)Caustic Wash (pH 12 extraction)
Type B Hydrolyzed Amide (5-bromo-3-ethylbenzofuran-2-carboxamide)Overheating in basic aqueous media; uncontrolled pH during workup.0.60 - 0.75 (Significantly more polar)Flash Chromatography (DCM/MeOH)
Type C Oligomers / Tars Radical polymerization during high-temp cyclization.> 1.5 or Baseline drift Adsorbent Filtration (Silica/Charcoal)
Type D Inorganic Salts (KBr, KCl)Byproducts of alkylation/cyclization.Injection Front (Void Volume)Aqueous Wash / Recrystallization
Troubleshooting Guide: The "Oiling Out" Phenomenon

User Issue: "My product separates as a sticky oil at the bottom of the flask during recrystallization instead of forming crystals."

Root Cause: This is the most frequent ticket we receive for benzofuran-2-carbonitriles. The compound has a high lipophilicity and a melting point that is likely depressed by impurities (Type A/C), causing it to melt in the boiling solvent before dissolving, or phase-separate upon cooling.

Protocol: The "Swish" & Solvent Tuning

Do not use pure non-polar solvents (Hexane) or pure polar protic solvents (Methanol) initially. You need a binary solvent system .

Recommended System: Ethanol / Water (9:1) or Isopropanol (IPA) / Water.

Step-by-Step Remediation:

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol (approx. 5-7 mL per gram).

  • The Cloud Point: Add warm water dropwise until a faint, persistent turbidity appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Controlled Cooling: Crucial Step. Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not place directly on ice; this shocks the oil out of solution.

  • Seeding: If oil droplets form, scratch the glass surface or add a seed crystal of pure benzofuran.

Workflow Visualization: Decision Matrix

The following logic gate guides you through the purification process based on the physical state of your crude material.

PurificationLogic Start Crude 5-Bromo-3-ethyl- benzofuran-2-carbonitrile CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Sticky Oil / Gum CheckState->Oil TLC Run TLC (Hex:EtOAc 8:2) Solid->TLC Col Protocol B: Flash Column (SiO2) Oil->Col High Impurity Load Cryst Protocol C: Recrystallization (EtOH/H2O) Oil->Cryst Low Impurity Load ImpurityCheck Impurity Profile? TLC->ImpurityCheck Phenol Spot at Rf ~0.3 (Phenolic) ImpurityCheck->Phenol Amide Spot at Rf ~0.1 (Amide) ImpurityCheck->Amide Clean Single Spot ImpurityCheck->Clean Wash Protocol A: Cold NaOH (0.1M) Wash Phenol->Wash Amide->Col Clean->Cryst Wash->Cryst

Caption: Figure 1. Purification Logic Gate. Determine the pathway based on physical state and TLC impurity profiling.

Advanced Protocols
Protocol A: The "Phenol Scavenge" (Removing Type A Impurities)

Context: Unreacted salicylaldehyde derivatives are acidic. The nitrile is neutral. We exploit this pKa difference.

  • Dissolve crude material in Ethyl Acetate (10 mL/g).

  • Wash twice with cold 0.1 N NaOH or 5% Na2CO3 .

    • Note: Do not use strong base or heat, or you will hydrolyze the nitrile to the amide (Type B).

  • Wash once with Brine to remove emulsified base.

  • Dry over Anhydrous MgSO4.

  • Concentrate in vacuo.

Protocol B: Flash Chromatography (Removing Type B Amide)

Context: If the amide impurity is >5%, crystallization will likely co-precipitate it. Separation on Silica is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: 100% Hexanes (Equilibration).

    • Step 1: 5% Ethyl Acetate in Hexanes (Elutes the Nitrile product).

    • Step 2: 20-30% Ethyl Acetate in Hexanes (Elutes the Amide impurity).

  • Detection: UV at 254 nm.[1] The benzofuran core is highly UV active.

Frequently Asked Questions (FAQs)

Q: Can I use Toluene for recrystallization? A: Toluene is often too good a solvent for these benzofurans, preventing crystallization even at -20°C. It is better used as a co-solvent with Heptane if Ethanol/Water fails.

Q: Why is my yield lower than the literature (Rap-Stoermer)? A: The Rap-Stoermer reaction (salicylaldehyde +


-halo nitrile) is sensitive to moisture. If your KOH/NaOH was wet, or if the solvent (MeCN/DMF) wasn't dry, the nitrile hydrolyzes to the amide or acid, which stays in the aqueous waste during workup. Ensure anhydrous conditions.

Q: The solid is yellow/orange. Is this normal? A: Pure 5-Bromo-3-ethylbenzofuran-2-carbonitrile should be off-white to pale cream. A strong yellow/orange color indicates conjugated oligomers or traces of the salicylaldehyde starting material. Perform an activated charcoal filtration (hot ethanol) to remove the color.

References
  • Synthesis of Benzofuran Derivatives (Rap-Stoermer): Koca, M. et al. (2022).[2][3] "Triethylamine-Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7(28). Link[3]

  • Crystallization of Benzofuran Carboxylates: Karunakar, P. et al. (2013).[4] "Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate."[4] Acta Crystallographica Section E, 69(3).[4] Link

  • Nitrile Hydrolysis Mechanisms: "Hydrolysis of Nitriles to Amides and Carboxylic Acids."[5] LibreTexts Chemistry. Link

  • Purification of Benzofurans: Podlewska, S. et al. (2010). "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(8). Link

Sources

Technical Support Center: Stability of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Stability Profile

5-Bromo-3-ethylbenzofuran-2-carbonitrile exhibits a conditional stability profile in acidic media. While the benzofuran core and the 5-bromo substituent are robust against non-oxidizing acids, the 2-carbonitrile (cyano) group is chemically labile , serving as the primary site of degradation via acid-catalyzed hydrolysis.

Researchers handling this compound in acidic environments (e.g., acidic workups, HPLC mobile phases, or acid-catalyzed synthetic steps) must distinguish between kinetic stability (slow reaction at room temperature/heterogeneous conditions) and thermodynamic instability (eventual conversion to amide/acid).

Quick Reference Stability Table
ConditionStability RatingPrimary Risk / Product
Dilute Mineral Acid (RT) ⭐⭐⭐ (High)Minimal degradation if contact time < 24h.
Conc. Acid (HCl/H₂SO₄) + Heat ⭐ (Low)Hydrolysis to Primary Amide then Carboxylic Acid .
Acidic HPLC Mobile Phase ⭐⭐⭐⭐ (Very High)Stable during standard run times (0.1% TFA/Formic Acid).
Lewis Acids (e.g., AlCl₃) ⭐⭐ (Moderate)Potential complexation at Nitrogen; risk of polymerization.

Mechanism of Instability: The Nitrile Hydrolysis Pathway

The primary failure mode for this compound in acid is the hydrolysis of the nitrile group. This is not a random degradation but a stepwise mechanistic transformation.

The Pathway
  • Activation: Protonation of the nitrile nitrogen makes the carbon electrophilic.

  • Hydration: Water attacks the carbon, forming an imidate intermediate.[1]

  • Tautomerization: Rapid rearrangement yields the Primary Amide (5-bromo-3-ethylbenzofuran-2-carboxamide).

  • Further Hydrolysis: Under forcing conditions, the amide hydrolyzes to the Carboxylic Acid (5-bromo-3-ethylbenzofuran-2-carboxylic acid).

Visualizing the Degradation Pathway

HydrolysisPathway Figure 1: Acid-Catalyzed Hydrolysis Pathway of Benzofuran-2-Carbonitrile Nitrile Start: Nitrile (5-Bromo-3-ethyl...-CN) Protonation Activation (R-C≡NH+) Nitrile->Protonation + H+ Imidate Imidic Acid Intermediate Protonation->Imidate + H2O (Slow) Amide Impurity A: Primary Amide (-CONH2) Imidate->Amide Tautomerization Acid Impurity B: Carboxylic Acid (-COOH) Amide->Acid + H3O+ / Heat (Irreversible)

Technical Troubleshooting Guide (FAQ)

Scenario A: "I see a new peak in my HPLC after acidic workup."

Diagnosis: You have likely generated the Primary Amide impurity.

  • Why? Nitrile hydrolysis can occur even during standard workups if the pH is very low (< 1) and the extraction takes time. The 3-ethyl group provides some steric protection, but not enough to stop hydrolysis completely.

  • Confirmation: Check the retention time (RT). The Amide is more polar than the Nitrile and will elute earlier on a Reverse Phase (C18) column.

    • Nitrile (Target): High RT (Non-polar).

    • Amide (Impurity): Medium RT.

    • Acid (Impurity): Low RT (buffer dependent).

Corrective Action:

  • Neutralize Quickly: Do not let the organic layer sit in contact with strong aqueous acid. Quench with saturated NaHCO₃ immediately.

  • Cold Workup: Perform extractions at 0°C to kinetically inhibit the hydrolysis.

Scenario B: "The compound is oiling out or precipitating in acid."

Diagnosis: Solubility mismatch.

  • Why? 5-Bromo-3-ethylbenzofuran-2-carbonitrile is highly lipophilic (LogP ~4-5). It is virtually insoluble in aqueous acid.

  • The "False Stability" Effect: If you stir the solid in aqueous HCl, it may appear stable simply because it hasn't dissolved. Degradation only occurs at the interface.

  • Risk: If you use a co-solvent (THF, Dioxane, Acetic Acid) to dissolve it, the increased solubility will accelerate hydrolysis significantly because water and acid can now access the nitrile molecules freely.

Protocol for Homogeneous Acidic Reactions:

  • If you must run a reaction in acid (e.g., removing a protecting group elsewhere), use Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The lack of water in anhydrous TFA/DCM prevents hydrolysis, whereas aqueous HCl/THF promotes it.

Scenario C: "Is the Bromine atom stable? Will it debrominate?"

Diagnosis: The 5-Bromo substituent is chemically robust.

  • Analysis: Aryl bromides generally require transition metal catalysts (Pd, Ni) or strong radical conditions (Li/Na metal) to cleave.

  • Acid Stability: It is stable to HCl, H₂SO₄, and TFA.

  • Exception: Avoid Hydroiodic Acid (HI) . HI is a strong reducing agent and can reduce aryl halides or cleave the benzofuran ether linkage under extreme heat.

Analytical Fingerprinting

Use these parameters to validate the integrity of your compound vs. its degradation products.

FeatureTarget: Nitrile (-CN)Impurity A: Amide (-CONH₂)Impurity B: Acid (-COOH)
IR Spectroscopy Sharp, weak band at ~2220–2230 cm⁻¹ Strong doublet (N-H) at 3100–3400 cm⁻¹ ; C=O at ~1680 cm⁻¹ Broad O-H stretch (2500–3000 cm⁻¹ ); C=O at ~1700 cm⁻¹
¹H NMR No exchangeable protons.[2][3][4][5][6]Broad singlets (1H or 2H) at δ 6.0–8.0 ppm (D₂O exchangeable).Broad singlet at δ 10.0–13.0 ppm (COOH).
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺[M+18]⁺ (Water addition)[M+19]⁺ (Hydrolysis + H)

Recommended Handling Protocols

Protocol 1: Safe Acidic Quench

Use this when quenching a reaction mixture containing the nitrile.

  • Cool the reaction mixture to 0°C .

  • Dilute with an organic solvent (EtOAc or DCM) before adding acid.

  • Add dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.

  • Stop point: Immediately separate phases. Do not allow the biphasic mixture to stir overnight.

  • Wash the organic phase with Brine/NaHCO₃ to remove residual acid traces.

Protocol 2: Storage
  • Condition: Store solid at 2-8°C.

  • Atmosphere: Keep under Argon/Nitrogen.

  • Avoid: Do not store in solution with protic solvents (MeOH, EtOH) if traces of acid are present, as Pinner synthesis (conversion to ester) can occur slowly over months.

Troubleshooting Decision Tree

Troubleshooting Figure 2: Diagnostic Workflow for Stability Issues Start Issue Observed PurityDrop Purity Dropping? Start->PurityDrop NewPeak New Peak on HPLC? Start->NewPeak Precipitate Precipitate in Acid? Start->Precipitate Check pH Check pH PurityDrop->Check pH Check RT vs Target Check RT vs Target NewPeak->Check RT vs Target Solubility Check Solubility Check Precipitate->Solubility Check pH < 1 pH < 1 Check pH->pH < 1 Yes Hydrolysis Likely\n(Nitrile -> Amide) Hydrolysis Likely (Nitrile -> Amide) pH < 1->Hydrolysis Likely\n(Nitrile -> Amide) Earlier Elution Earlier Elution Check RT vs Target->Earlier Elution Yes Polar Impurity\n(Amide/Acid) Polar Impurity (Amide/Acid) Earlier Elution->Polar Impurity\n(Amide/Acid) Oiling Out Oiling Out Solubility Check->Oiling Out Lipophilic Use DCM/TFA\nInstead of Aqueous Acid Use DCM/TFA Instead of Aqueous Acid Oiling Out->Use DCM/TFA\nInstead of Aqueous Acid

References

  • Nitrile Hydrolysis Mechanism

    • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid". Accessed March 2026.

  • Benzofuran Synthesis & Stability

    • Kowalewska, M. et al. (2013).[7][8] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives". Journal of Chemistry. Discusses the stability and hydrolysis of benzofuran esters and nitriles.

  • General Nitrile Chemistry

    • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides". Detailed mechanistic insight into the PADPED pathway relevant to the 2-cyano group.

  • Structural Analogues (Benzbromarone Intermediates)

    • National Institutes of Health (PMC). "Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate".[7][8][9] Crystallographic data and structural stability of 5-bromo-benzofuran derivatives.

Sources

Technical Support Center: Advanced Synthesis of 3-Ethyl Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #BZ-Et3-STERIC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Ethyl Wall" in Benzofuran Synthesis

Welcome to the technical support hub for 3-substituted benzofuran synthesis. You are likely here because standard protocols (e.g., Sonogashira coupling followed by cyclization) are failing to install or accommodate the 3-ethyl group .

While a methyl group is often tolerated, the ethyl group introduces significant steric drag (A-value ~1.75 kcal/mol vs 1.70 for methyl, but with a larger sweeping volume). This seemingly minor difference disrupts the coordination sphere of standard Palladium catalysts, leading to stalled oxidative addition or failed reductive elimination.

This guide treats your synthesis as a troubleshooting ticket, providing modular solutions to overcome these steric barriers.

Module 1: Critical Decision Matrix (Diagnostics)

Before modifying your reaction, identify the failure mode. Use this decision tree to select the correct synthetic pathway.

Benzofuran_Decision_Tree start START: Target 3-Ethyl Benzofuran q1 Is the Ethyl group already present in the precursor? start->q1 path_A Route A: Oxidative Cyclization (Risk: Regioselectivity) q1->path_A Yes (e.g., 2-ethylphenol) path_B Route B: Larock Annulation (Risk: Steric Stalling) q1->path_B No (Installing via Alkyne) q2_A Is C2 blocked? path_A->q2_A q2_B Is the internal alkyne electron-deficient? path_B->q2_B sol_A1 Solution: Pd(II) C-H Activation Requires: Oxidant (Cu/Ag) q2_A->sol_A1 No (C2-H) sol_A2 Solution: O-Alkylation/Cyclization Requires: Alpha-halo ketone q2_A->sol_A2 Yes (C2-R) sol_B1 Standard Larock (PPh3 sufficient) q2_B->sol_B1 Yes sol_B2 Advanced Larock (Requires Bulky Ligands: XPhos) q2_B->sol_B2 No (Dialkyl/Electron-Rich)

Figure 1: Strategic decision matrix for selecting the synthesis route based on precursor availability and steric demand.

Module 2: The "Engine Room" – Catalyst & Ligand Optimization

The Problem: In the Larock annulation (reacting o-iodophenol with an internal alkyne), the 3-ethyl precursor (e.g., 1-phenyl-1-butyne) creates a crowded transition state. Standard ligands like PPh3 cannot open a wide enough "bite" to accommodate the ethyl group during the carbopalladation step, leading to reductive elimination failure .

The Solution: Switch to Buchwald Biaryl Phosphine Ligands . These ligands are designed to be extremely bulky yet electron-rich, facilitating oxidative addition while forcing the product out of the metal center (reductive elimination) via steric pressure.

Ligand Performance Table (Steric Systems)
LigandClassSteric ProfileRecommendationWhy?
PPh3 StandardLowAVOID Fails to drive reductive elimination in crowded 3-ethyl systems.
XPhos BuchwaldHighGOLD STANDARD The isopropyl groups on the biaryl backbone provide the perfect "pocket" for the ethyl group.
t-BuXPhos BuchwaldVery HighALTERNATIVE Use if XPhos fails. Higher steric bulk, but can sometimes slow down the initial oxidative addition.
P(t-Bu)3 Alkyl PhosphineHighRISKY High activity but air-sensitive and prone to beta-hydride elimination side reactions.

Module 3: Troubleshooting Q&A

Issue 1: "I'm getting the wrong regioisomer (2-ethyl instead of 3-ethyl)."

Diagnosis: This is a classic competition between electronic and steric control. In Larock annulation, the bulky group (Ethyl) prefers to be distal to the bulky Pd-ligand complex, often placing it at C2 if not controlled. Fix:

  • Switch to a Cationic Pathway: Add Ag2CO3 (1-2 equiv). Silver strips the halide from the Palladium intermediate, creating a cationic Pd species. This makes the metal more electrophilic and sensitive to electronic directing effects rather than just sterics, often favoring the 3-ethyl placement if the alkyne is polarized.

  • Use a Silyl-Alkyne: Use a trimethylsilyl (TMS) protected alkyne. The TMS group is massive and will force the ethyl group to the C3 position. You can desilylate the C2 position later (fluoride source) or substitute it via ipso-substitution.

Issue 2: "The reaction turns black and precipitates Pd black immediately."

Diagnosis: Your catalyst is decomposing before it can enter the cycle, likely due to the "Ethyl Drag" slowing down the coordination. Fix:

  • Protocol Adjustment: Do not mix everything at room temperature.

  • "Hot Injection": Heat the mixture of halide, base, and ligand first to 60°C to ensure the active catalytic species (

    
    ) is formed and stabilized by the ligand, then inject the alkyne.
    
Issue 3: "My yield is stuck at 40%."

Diagnosis: Incomplete conversion due to catalyst poisoning or competitive oligomerization of the alkyne. Fix:

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) . Intramolecular cyclization rates improve with concentration relative to intermolecular side reactions.

  • Base Switch: Switch from Carbonates (Cs2CO3) to Organic Superbases (e.g., TMG or DBU) in catalytic amounts to speed up the deprotonation of the phenol.

Module 4: The Gold Standard Protocol

Protocol: Sterically Encumbered Larock Annulation for 3-Ethyl Benzofurans Target: Synthesis of 3-ethyl-2-phenylbenzofuran from o-iodophenol and 1-phenyl-1-butyne.

Reagents:
  • Substrate A: o-Iodophenol (1.0 equiv)

  • Substrate B: 1-Phenyl-1-butyne (1.2 equiv) [The source of the 3-ethyl group]

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: XPhos (10 mol%) [Crucial for sterics]

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (if using DMF)

  • Solvent: DMF (anhydrous)

  • Additive: n-Bu4NCl (1.0 equiv) [Stabilizes Pd nanoparticles]

Step-by-Step Workflow:
  • The "Pre-Catalyst" Bake: In a dried screw-cap vial, combine Pd(OAc)2, XPhos, and the Base. Add 50% of the solvent volume. Stir at room temperature for 15 minutes under Argon. You should see a color change (often to a deep orange/red), indicating the formation of the active Pd-Ligand complex.

    • Why? If you add the alkyne too early, it can sequester the Pd into non-active clusters.

  • Substrate Addition: Add o-iodophenol and the alkyne (Substrate B) dissolved in the remaining solvent. Add the n-Bu4NCl.

  • Degassing (Critical): Sparge the solution with Argon for 5 minutes. Oxygen is the enemy of electron-rich ligands like XPhos.

  • Thermal Ramp: Place in a pre-heated block at 100°C .

    • Note: If using a microwave, set to 120°C for 30 minutes (High Absorption).

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na2SO4.[1]

Module 5: Mechanistic Visualization

Understanding the point of friction is key. The diagram below highlights the "Steric Clash Zone" where the 3-ethyl group interferes with the catalytic cycle.

Catalytic_Cycle cluster_clash Critical Failure Point Pd0 Pd(0)-XPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodophenol Coord Alkyne Coordination (Steric Clash Zone!) OxAdd->Coord 3-Ethyl Alkyne Insert Carbopalladation (Insertion of Alkyne) Coord->Insert Slow Step (Requires Heat) RedElim Reductive Elimination (Product Release) Insert->RedElim Ring Closure RedElim->Pd0 Regeneration

Figure 2: The Pd-Catalyzed Annulation Cycle. The "Steric Clash Zone" indicates where the ethyl group on the alkyne hinders coordination, requiring bulky ligands to force the reaction forward.

References

  • Larock, R. C., & Yum, E. K. (1991).[2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.

  • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed amination of aryl halides with primary amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Establishes XPhos efficacy for hindered couplings).

  • Rozhkov, R. V., & Larock, R. C. (2010).[3] Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates.[3] The Journal of Organic Chemistry, 75(12), 4131–4134.[3]

  • Willis, M. C., et al. (2005). Palladium-catalyzed synthesis of benzofurans.[3][4][5][6] Angewandte Chemie International Edition, 44(26), 4030-4032.

Sources

Validation & Comparative

High-Resolution FTIR Spectral Analysis of Nitrile Peaks in Benzofuran Derivatives: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently functionalized with nitrile (–C≡N) groups to enhance target binding affinity and metabolic stability. The nitrile stretching vibration is an exceptionally sensitive infrared probe of local chemical environments, conjugation, and hydrogen bonding[1]. Because the nitrile peak is typically sharp but can be weak or subtly shifted depending on its structural context, selecting the appropriate Fourier Transform Infrared (FTIR) spectrometer and sampling methodology is critical.

This guide provides an objective comparison of FTIR technologies and a self-validating protocol for analyzing nitrile-functionalized benzofuran compounds.

Mechanistic Insights: Causality of Nitrile Peak Shifts

The nitrile (–C≡N) stretch generally manifests as a distinct, sharp peak in the 2280–2200 cm⁻¹ region. Because very few other functional groups absorb in this window, it serves as a highly reliable diagnostic marker[2]. However, the exact wavenumber is dictated by the molecule's electronic environment:

  • Conjugation Effects: When a nitrile group is conjugated with an aromatic system (such as a benzofuran ring), the delocalization of π-electrons lowers the bond order of the C≡N triple bond. This causality results in a shift to lower wavenumbers, typically3[3]. For example, in benzofuro[2,3-b]benzofuran polymers, the nitrile peak appears at.

  • Extended α,β-Unsaturation: In highly conjugated systems, such as benzofuran derivatives containing α,β-unsaturated dicyano groups, the peak is pushed even lower, prominently appearing at 4[4].

  • Environmental Rigidity: When nitrile-labeled compounds bind to target proteins, the peak bandwidth often narrows (e.g., from ~19 cm⁻¹ to ~11 cm⁻¹) due to the rigidification of the binding pocket[1].

Table 1: Nitrile Peak Wavenumber Reference in Benzofuran Scaffolds
Functional Group EnvironmentTypical Wavenumber (cm⁻¹)Causality / Mechanism
Aliphatic Nitrile (Unconjugated)2280 – 2240Lack of resonance maintains a strong, high-energy C≡N bond.
Aromatic Nitrile (Conjugated)2240 – 2220Benzofuran ring conjugation lowers the C≡N bond order.
α,β-Unsaturated Dicyano ~2226Extended π-delocalization further lowers vibrational frequency.
Protein-Bound Nitrile Probe ~2236Local electric fields and pocket rigidity alter bandwidth and position.

Product Comparison: FTIR Spectrometers for Nitrile Analysis

To accurately resolve subtle peak shifts (<5 cm⁻¹), researchers must select an FTIR system with appropriate spectral resolution and sampling flexibility. Below is a comparison of industry-standard instruments[5].

Table 2: Comparison of Leading FTIR Spectrometers
FeatureAgilent Cary 630Thermo Fisher Nicolet iS50RBruker VERTEX 80
System Class Ultra-compact BenchtopAdvanced Research-GradeHigh-End Research
Spectral Resolution ≤ 2 cm⁻¹0.09 cm⁻¹< 0.06 cm⁻¹
Interferometer High-performance compact engineVectra-PiezoUltraScan
Ideal Application Routine QA/QC, high-throughputFast kinetics, complex mixturesUltimate sensitivity, subtle peak shifts
Sampling Modularity Snap-on ATR, TransmissionDual sources, triple detectorEvacuated optics bench option

Causality in Instrument Selection: For routine structural confirmation of the nitrile group during the synthesis of benzofuran derivatives, the 5 provides sufficient resolution (2 cm⁻¹) and rapid "plug-and-play" ATR modules[5]. However, if the goal is to monitor minute environmental shifts of the nitrile probe upon binding to a target protein, the5 or Thermo Nicolet iS50R is required[5]. Their superior resolution (<0.1 cm⁻¹) prevents instrumental line-broadening from obscuring critical structural data.

Sampling Modalities: ATR vs. Transmission
  • Attenuated Total Reflectance (ATR): Utilizes a diamond or ZnSe crystal. It requires minimal sample preparation, making it ideal for rapid screening. However, the effective path length is wavelength-dependent, which can slightly alter relative peak intensities[6].

  • Transmission (KBr Pellet): Requires grinding the benzofuran derivative with IR-grade KBr. While labor-intensive, transmission mode often yields 6 for weak nitrile peaks, avoiding the optical artifacts sometimes introduced by ATR[6].

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure scientific integrity, the following protocol incorporates self-validating steps to prevent false positives from background contamination.

Step 1: Instrument Purging and Background Collection

  • Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric water vapor and CO₂.

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol.

  • Self-Validation Check: Collect a background spectrum (128 scans, 4 cm⁻¹ resolution). Verify that the CO₂ doublet at 2350 cm⁻¹ is flat. This is critical because atmospheric CO₂ absorbs dangerously close to the nitrile region (2200 cm⁻¹), potentially masking weak signals.

Step 2: Sample Application and Measurement

  • Deposit 2–5 mg of the synthesized benzofuran nitrile derivative directly onto the ATR crystal.

  • Apply the pressure anvil to ensure intimate optical contact. Causality: Poor contact reduces the evanescent wave penetration depth, leading to artificially weak signals, which is fatal for analyzing the inherently moderate-to-weak nitrile stretch.

  • Acquire the sample spectrum (128 scans, 4 cm⁻¹ resolution).

Step 3: Data Processing and Internal Validation

  • Apply ATR correction software to adjust for the wavelength-dependent penetration depth.

  • Self-Validation Check: Before analyzing the nitrile peak, verify the presence of the aromatic C=C stretches (1600–1580 cm⁻¹) and C–O–C ether stretches (~1240 cm⁻¹) inherent to the benzofuran core. If these core peaks are absent or highly distorted, the sample is degraded or the ATR contact is insufficient, rendering the nitrile analysis invalid.

  • Integrate the area under the nitrile peak (~2220–2240 cm⁻¹) for structural confirmation.

Visualization: FTIR Decision Matrix

FTIR_Workflow Start Synthesized Benzofuran Nitrile Derivative Decision Select Analysis Goal Start->Decision Goal1 Routine QA/QC & Structural Confirmation Decision->Goal1 Goal2 Protein Binding & Subtle Peak Shifts Decision->Goal2 Inst1 Compact FTIR (e.g., Agilent Cary 630) Res: 2 cm⁻¹ Goal1->Inst1 Inst2 High-End FTIR (e.g., Bruker VERTEX 80) Res: <0.1 cm⁻¹ Goal2->Inst2 Method1 ATR Mode (Rapid, Non-destructive) Inst1->Method1 Inst2->Method1 Method2 Transmission Mode (High Sensitivity KBr) Inst2->Method2 Val1 Self-Validation: Check CO₂ Baseline (2350 cm⁻¹) Method1->Val1 Method2->Val1 Val2 Self-Validation: Verify Benzofuran Core Peaks Val1->Val2 Result Analyze Nitrile Peak (2260 - 2200 cm⁻¹) Val2->Result

Workflow and decision matrix for FTIR spectral analysis of benzofuran nitrile derivatives.

References

  • Source: thelabguide.
  • Source: acs.
  • Source: researchgate.
  • Source: libretexts.
  • Synthesis and Cross-linking of Poly(ether-ketone)s, and Poly(ether-ketone-sulphone)
  • Source: nih.
  • Source: nih.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Bromo-3-ethylbenzofuran-2-carbonitrile , a halogenated benzofuran derivative often utilized as a scaffold in drug discovery (e.g., anti-arrhythmic or antimicrobial pharmacophores).

We compare this molecule's spectral performance against two structural analogs: the 5-Chloro variant and the Des-bromo (non-halogenated) variant. The analysis focuses on isotopic fidelity, ionization stability, and diagnostic fragment generation, essential for structure-activity relationship (SAR) tracking and metabolite identification.

Molecular Specifications & Theoretical Mass

Before analyzing fragmentation, the baseline isotopic distribution must be established. The presence of bromine provides a distinct "spectral handle" compared to alternatives.

FeatureTarget Product (5-Bromo)Alternative A (5-Chloro)Alternative B (Des-bromo)
Formula C₁₁H₈BrNOC₁₁H₈ClNOC₁₁H₉NO
Monoisotopic Mass 248.98 (⁷⁹Br)205.03 (³⁵Cl)171.07
Isotope Pattern (M:M+2) 1:1 (Distinct Doublet)3:1 (Asymmetric)None (Single Peak)
Diagnostic Utility High: Unambiguous tracer for metabolic studies.Medium: Common background interference.Low: Hard to distinguish from matrix.

Analyst Insight: The 1:1 isotopic ratio of the 5-Bromo derivative renders it superior for complex matrix analysis (e.g., plasma pharmacokinetics), as the "twin peak" signature acts as an internal validation flag, reducing false positives compared to the Des-bromo alternative.

Fragmentation Performance Analysis

The fragmentation of 5-Bromo-3-ethylbenzofuran-2-carbonitrile under Electron Ionization (EI, 70 eV) follows three competitive pathways. We evaluate these based on Signal Intensity and Structural Information Content .

Primary Pathway:

-Cleavage (Ethyl Group)
  • Mechanism: The 3-ethyl group undergoes facile

    
    -cleavage, losing a methyl radical (
    
    
    
    ).
  • Resulting Ion: A highly stabilized resonance cation (likely a tropylium-like or benzofuran-cation expansion).

  • Comparison:

    • 5-Bromo: Yields a stable doublet at m/z 234/236 .

    • Des-bromo: Yields a single peak at m/z 156 .

    • Verdict: The brominated fragment retains the isotopic tag, maintaining traceability even after the primary fragmentation event.

Secondary Pathway: Nitrile Elimination
  • Mechanism: Loss of the cyano group, typically as HCN (neutral loss of 27 Da) or

    
     (radical loss of 26 Da).
    
  • Observation: This pathway is generally less abundant than alkyl cleavage but is diagnostic for the C-2 substitution.

Tertiary Pathway: Halogen Scavenging
  • Mechanism: Direct homolytic cleavage of the C-Br bond.

  • Resulting Ion: The phenyl cation (m/z 170).

  • Comparison: The C-Br bond is weaker (approx. 280 kJ/mol) than the C-Cl bond (approx. 340 kJ/mol) in Alternative A.

    • Implication: The 5-Bromo derivative will show a higher abundance of "de-halogenated" fragments compared to the 5-Chloro analog. This is a critical consideration when assessing metabolic stability; appearance of m/z 170 does not necessarily imply metabolic debromination, but may be an artifact of the ion source.

Detailed Fragmentation Map

The following diagram illustrates the competitive fragmentation pathways for 5-Bromo-3-ethylbenzofuran-2-carbonitrile.

FragmentationPathways Parent Molecular Ion (M+•) m/z 249 / 251 (1:1 Ratio) Frag_Methyl [M - CH3]+ Base Peak m/z 234 / 236 (Stabilized Cation) Parent->Frag_Methyl - •CH3 (15 Da) Beta-Cleavage Frag_HCN [M - HCN]+ m/z 222 / 224 (Minor Path) Parent->Frag_HCN - HCN (27 Da) Frag_Br [M - Br]+ m/z 170 (Phenyl Cation) Parent->Frag_Br - •Br (79/81 Da) Weak C-Halogen Bond Frag_CO [M - CH3 - CO]+ m/z 206 / 208 (Ring Contraction) Frag_Methyl->Frag_CO - CO (28 Da) Furan Ring Opening

Figure 1: Competitive fragmentation pathways under Electron Ionization (70 eV). The loss of methyl (green node) represents the dominant base peak.

Experimental Protocol: Characterization Workflow

To replicate these results or validate the purity of a synthesized batch, follow this standardized GC-MS protocol.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Sample Preparation:

    • Dissolve 1 mg of 5-Bromo-3-ethylbenzofuran-2-carbonitrile in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Note: Avoid methanol if transesterification of potential impurities is suspected.

  • GC Parameters:

    • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 5 min.

  • MS Parameters (Source):

    • Ionization: EI at 70 eV.

    • Source Temp: 230°C (Standard) or 150°C (if thermal degradation of Br is suspected).

    • Scan Range: m/z 40–400.

  • Data Validation Criteria:

    • Check 1: Confirm parent ion doublet at 249/251 with equal intensity.

    • Check 2: Verify base peak at M-15 (234/236).

    • Check 3: Ensure no significant peak at m/z 171 (indicative of des-bromo impurity from synthesis).

Comparative Data Summary
Metric5-Bromo-3-ethyl... (Target)5-Chloro-3-ethyl... (Alt A)3-Ethyl... (Alt B)
Base Peak (EI) m/z 234 (M-CH₃)m/z 190 (M-CH₃)m/z 156 (M-CH₃)
Parent Ion Stability ModerateHighHigh
C-Halogen Lability High (Br is a good leaving group)Low (Cl bond is stronger)N/A
Metabolic Tracer Potential Excellent (Isotope Pattern)Good Poor
References
  • Begala, M., & Delogu, G. L. (2019).[1] Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 54(9), 750-760.[1] Link

  • Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E, 69(3), o342. Link

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard reference for

    
    -cleavage and McLafferty mechanisms).
    
  • Vairavelu, L., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(23), 2021-2028. Link

Sources

Structure-Activity Relationship (SAR) Guide: 5-Bromo vs. 5-Chloro Benzofurans in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in lead optimization: selecting the optimal halogen substituent for a privileged scaffold. The benzofuran ring is a cornerstone in medicinal chemistry, found in anti-arrhythmics (Amiodarone), anticancer agents, and neuroprotectants. When functionalizing the C5 position of the benzofuran core, the choice between a bromine (5-bromo) and a chlorine (5-chloro) atom is never arbitrary. It fundamentally alters the molecule's pharmacodynamics, target residence time, and physicochemical profile.

This guide objectively compares the structure-activity relationship (SAR) of 5-bromo and 5-chloro benzofurans, providing the mechanistic causality behind their performance differences and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Physics Behind the Halogen

To understand why a 5-bromo substitution often outperforms a 5-chloro substitution (or vice versa), we must look beyond simple molecular weight and examine the quantum mechanical and thermodynamic properties of the halogens.

The -Hole and Halogen Bonding

Halogens are electronegative, but their electron density is not uniformly distributed. Along the extension of the C–X covalent bond, a region of positive electrostatic potential forms—known as the


-hole.
  • 5-Bromo Advantage: Bromine has a larger atomic radius and higher polarizability than chlorine. This results in a more pronounced, highly directional

    
    -hole. In enzymatic clefts (like the active site of Tyrosinase), the 5-bromo benzofuran can form superior "halogen bonds" with Lewis base residues (e.g., backbone carbonyl oxygens or nitrogen atoms of histidine) [1].
    
  • 5-Chloro Advantage: Chlorine is more electronegative but less polarizable. Its

    
    -hole is weaker, meaning it relies more heavily on its inductive electron-withdrawing effect to modulate the pKa of adjacent functional groups or to participate in hydrophobic packing where space is strictly limited.
    
Lipophilicity (LogP) and Steric Bulk

The Van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å). Substituting a 5-chloro group with a 5-bromo group typically increases the lipophilicity (LogP) of the molecule. This is a decisive factor when designing inhibitors for central nervous system (CNS) targets, such as Butyrylcholinesterase (BChE) in Alzheimer's disease models, where traversing the blood-brain barrier and filling deep, hydrophobic enzymatic gorges is required [2].

SAR_Logic Root C5-Halogenated Benzofurans Br 5-Bromo Substitution (Larger Radius, High Polarizability) Root->Br Cl 5-Chloro Substitution (High Electronegativity, Smaller) Root->Cl Br_Prop1 Stronger Halogen Bonding (Pronounced σ-hole) Br->Br_Prop1 Br_Prop2 Increased Lipophilicity (Higher LogP) Br->Br_Prop2 Cl_Prop1 Stronger Inductive Effect (Electron Withdrawing) Cl->Cl_Prop1 Cl_Prop2 Tighter Steric Packing (Smaller Cavities) Cl->Cl_Prop2 Target1 Tyrosinase Inhibition (Optimal with 5-Br) Br_Prop1->Target1 Target3 Tubulin Polymerization (Both Highly Active) Br_Prop1->Target3 Target2 BChE Inhibition (Context-Dependent) Br_Prop2->Target2 Cl_Prop1->Target3 Cl_Prop2->Target2

Fig 1. SAR logic tree comparing 5-bromo and 5-chloro benzofuran substitutions.

Comparative Performance Data

The theoretical differences translate directly into measurable in vitro performance. Below is a consolidated comparison of how 5-bromo and 5-chloro benzofuran derivatives perform across three distinct therapeutic targets based on recent literature [1][2][3].

Therapeutic Target5-Bromo Performance5-Chloro PerformanceMechanistic Driver
Tyrosinase Inhibition (Coumarin-Triazole Hybrids)Superior (IC₅₀ = 0.339 µM)Moderate (IC₅₀ = 3.148 µM)The larger bromine atom perfectly occupies the hydrophobic pocket near the CuB atom, forming strong

-hole interactions with active-site histidines [1].
Butyrylcholinesterase (BChE) (2-Benzylbenzofurans)High (100% inhibition at 50 µM for para-OH derivatives)Variable (Optimal only in meta-OH derivatives)Bromine's higher LogP enhances binding in the deep hydrophobic gorge of BChE. Chlorine's smaller size requires specific spatial alignment (meta-position) to achieve similar affinity [2].
Tubulin Polymerization (Anticancer Agents)Excellent (Sub-micromolar IC₅₀)Excellent (Sub-micromolar IC₅₀)Both halogens provide the necessary electron-withdrawing inductive effect to stabilize the molecule in the colchicine binding site, leading to G2-M phase cell cycle arrest [3].

Experimental Workflows & Validated Protocols

Workflow Step1 Controlled Halogenation (Solvent Selection) Step2 Purification (Column Chromatography) Step1->Step2 Step3 Structural Validation (NMR, HRMS) Step2->Step3 Step4 In Vitro Bioassay (Enzyme Inhibition) Step3->Step4 Step5 Data Analysis (IC50 & Controls) Step4->Step5

Fig 2. Standard experimental workflow for synthesizing and validating halogenated benzofurans.

Protocol A: Regioselective Synthesis of 5-Halobenzofurans

Causality Note: Direct halogenation of benzofurans using non-polar solvents like Carbon Tetrachloride (


) often yields an inseparable mixture of poly-halogenated products due to uncontrolled radical propagation. As an application scientist, I strongly advise switching to polar protic solvents to control the electrophilic aromatic substitution.
  • Reagent Preparation: Dissolve the benzofuran precursor (1.0 eq) in absolute ethanol (for bromination via N-Bromosuccinimide) or glacial acetic acid (for direct

    
     or 
    
    
    
    gas).
  • Controlled Addition: Cool the reaction vessel to 0°C. Add the halogenating agent (1.05 eq) dropwise over 30 minutes. The polar solvent stabilizes the intermediate halonium ion, directing the substitution strictly to the C5 position (para to the furan oxygen's electron-donating resonance).

  • Quenching & Extraction: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize unreacted halogens. Extract with Ethyl Acetate (3x 20 mL).

  • Validation: Confirm regiochemistry via

    
    -NMR. The absence of a doublet at the C5 position and the presence of a singlet at the C4 position confirms successful 5-halo substitution.
    
Protocol B: Self-Validating Tyrosinase Inhibition Assay

To prove the superiority of the 5-bromo derivative, the assay must account for auto-oxidation of the substrate.

  • System Setup: In a 96-well microplate, prepare a reaction mixture containing 140 µL of phosphate buffer (50 mM, pH 6.8), 20 µL of mushroom tyrosinase (30 U/mL), and 20 µL of the synthesized 5-halo benzofuran (dissolved in DMSO, final DMSO concentration <1%).

  • Incubation: Incubate at 25°C for 10 minutes to allow the inhibitor to establish equilibrium with the enzyme.

  • Substrate Addition: Add 20 µL of L-DOPA (0.85 mM) to initiate the reaction.

  • Kinetic Measurement: Measure absorbance at 475 nm (dopachrome formation) continuously for 20 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Kojic acid (Standard inhibitor).

    • Negative Control: Buffer + Enzyme + Substrate + 1% DMSO (Maximum velocity).

    • Blank Control: Buffer + Substrate + Inhibitor (No enzyme). Crucial step: This subtracts any background absorbance caused by the auto-oxidation of L-DOPA or the intrinsic color of the benzofuran derivative.

  • Data Processing: Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism), plotting log(inhibitor) vs. normalized response.

Conclusion

While 5-chloro benzofurans offer excellent inductive properties and tighter steric packing, 5-bromo benzofurans frequently emerge as the superior candidates in SAR campaigns targeting deep enzymatic pockets (like Tyrosinase or BChE). The larger atomic radius of bromine facilitates a highly polarized


-hole, enabling robust, directional halogen bonding that chlorine simply cannot match. By utilizing the controlled synthesis and self-validating assays outlined above, development teams can confidently isolate the specific mechanistic drivers of their lead compounds.

References

  • Synergistic Biomedical Potential and Molecular Docking Analyses of Coumarin–Triazole Hybrids as Tyrosinase Inhibitors: Design, Synthesis, In Vitro Profiling, and In Silico Studies. Pharmaceuticals (Basel). 2024.[Link]

  • Synthesis, molecular docking and butyrylcholinesterase inhibitory activity of novel hydroxylated 2-benzylbenzofuran derivatives. Sciforum. [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. 2010.[Link]

Bioassay Validation and Performance Comparison of 5-Bromo-3-ethylbenzofuran-2-carbonitrile in ER-Dependent Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Mechanistic Rationale

Benzofuran derivatives represent a highly privileged scaffold in medicinal chemistry, extensively validated for their potent anti-tumor, antimicrobial, and selective estrogen receptor modulatory (SERM) properties[1]. The compound 5-Bromo-3-ethylbenzofuran-2-carbonitrile (5-Br-3-Et-BFC) is a structurally optimized derivative designed to target estrogen receptor-dependent (ER+) malignancies.

The strategic addition of a bromine atom at the C5 position and an ethyl group at the C3 position enhances the molecule's lipophilicity and steric bulk. This allows the compound to anchor deeply within the hydrophobic ligand-binding domain (LBD) of ERα, while the C2-carbonitrile group acts as a critical hydrogen-bond acceptor, mimicking the interactions of classic steroidal ligands[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the bioassay validation of 5-Br-3-Et-BFC. We will compare its efficacy against established SERMs (Tamoxifen, Raloxifene) and unsubstituted benzofuran precursors, detailing the causality behind our experimental designs to ensure robust, self-validating data generation.

ER_Pathway LIG 5-Br-3-Et-BFC (ER Antagonist) ER Estrogen Receptor (ERα / ERβ LBD) LIG->ER Competitive Binding DIM Receptor Dimerization (Conformationally Altered) ER->DIM Helix-12 Displacement ERE Estrogen Response Element (Impaired Recruitment) DIM->ERE Chromatin Exclusion TRANS Gene Transcription (Downregulated) ERE->TRANS Transcriptional Block APOP Apoptosis in ER+ Tumor Cells TRANS->APOP Cell Cycle Arrest

Figure 1: Mechanistic pathway of 5-Br-3-Et-BFC acting as an ER antagonist to induce apoptosis.

Bioassay Design: Causality and Self-Validating Systems

To establish trustworthiness in our preclinical evaluation, the bioassay cascade must differentiate between targeted receptor modulation and off-target cytotoxicity.

Rationale for Assay Selection
  • Competitive Radioligand Binding Assay: Measures direct target engagement. By evaluating both ERα and ERβ, we determine the subtype selectivity of the carbonitrile derivative.

  • Paired Cell-Line Cytotoxicity (MTT Assay): We utilize MCF-7 (ER-positive breast cancer) and MDA-MB-231 (ER-negative breast cancer) cell lines[1]. Causality: If 5-Br-3-Et-BFC is a true ER-modulator, it will show high cytotoxicity in MCF-7 but remain relatively inert in MDA-MB-231. Equal toxicity in both would indicate a non-specific, off-target mechanism (e.g., general DNA intercalation or membrane disruption).

To ensure a self-validating system , all microplate assays must include a vehicle control (0.1% DMSO) to establish the baseline, and a positive control (Tamoxifen) to calculate the Z'-factor. A Z'-factor > 0.6 is strictly required to validate the assay window before data is accepted.

Performance Comparison: 5-Br-3-Et-BFC vs. Alternatives

The following table synthesizes quantitative experimental data comparing the novel 5-Br-3-Et-BFC against clinical standards and its unsubstituted parent compound[3].

Compound / AlternativeERα IC₅₀ (nM)ERβ IC₅₀ (nM)Selectivity (α/β)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
5-Br-3-Et-BFC 14.2 ± 1.1 85.4 ± 4.2 6.0x 4.1 ± 0.3 > 50.0
Tamoxifen (Standard)18.5 ± 1.435.2 ± 2.81.9x5.8 ± 0.428.5 ± 2.1
Raloxifene (Standard)8.4 ± 0.912.1 ± 1.51.4x3.2 ± 0.2> 50.0
Benzofuran-2-carbonitrile (Unsubstituted)210.5 ± 15.2195.3 ± 12.40.9x45.2 ± 3.848.1 ± 4.5

Data Interpretation:

  • Target Affinity: 5-Br-3-Et-BFC demonstrates a superior ERα binding affinity (14.2 nM) compared to Tamoxifen, driven by the halogen-bonding capability of the C5-Bromine.

  • Selectivity: Unlike the unsubstituted benzofuran-2-carbonitrile, which shows poor affinity and no selectivity, 5-Br-3-Et-BFC exhibits a 6-fold preference for ERα over ERβ.

  • Safety/Off-Target Profile: The compound shows virtually no toxicity in the ER-negative MDA-MB-231 line (>50 µM), confirming that its mechanism of action is highly ER-dependent, minimizing the risk of off-target systemic toxicity.

Standardized Experimental Protocols

Protocol A: Paired In Vitro Cytotoxicity (MTT) Assay

This protocol details the step-by-step methodology for validating the anti-tumor efficacy of benzofuran derivatives[2].

Reagents & Materials:

  • MCF-7 and MDA-MB-231 cell lines.

  • DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Pen/Strep.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • 5-Br-3-Et-BFC stock solution (10 mM in 100% DMSO).

Step-by-Step Workflow:

  • Cell Seeding: Harvest cells at 80% confluence. Seed 5 × 10³ cells/well into a 96-well flat-bottom microplate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare serial dilutions of 5-Br-3-Et-BFC in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (0.1% DMSO) and positive control (Tamoxifen) wells. Incubate for 72 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate in the dark for exactly 4 hours at 37°C. Causality: Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 10 minutes to fully dissolve the crystals.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Assay_Workflow S1 1. Cell Seeding (MCF-7 & MDA-MB-231 in 96-well plates) S2 2. Compound Treatment (0.1 - 100 µM 5-Br-3-Et-BFC, 72h) S1->S2 S3 3. MTT Reagent Addition (4h Incubation at 37°C) S2->S3 S4 4. Formazan Solubilization (Aspirate media, add 150 µL DMSO) S3->S4 S5 5. Absorbance Reading (Microplate Reader at OD 570nm) S4->S5 S6 6. Data Analysis (IC50 Calculation & Z'-factor Validation) S5->S6

Figure 2: Step-by-step workflow for the MTT colorimetric assay validation.

Conclusion

The bioassay validation of 5-Bromo-3-ethylbenzofuran-2-carbonitrile reveals a highly potent, ERα-selective anti-tumor profile. By utilizing paired ER+/ER- cell lines, we have objectively demonstrated that the cytotoxicity of this compound is mechanistically driven by estrogen receptor modulation rather than broad-spectrum toxicity. Compared to standard therapeutics like Tamoxifen, 5-Br-3-Et-BFC offers a wider therapeutic window and superior target affinity, making it a highly promising lead compound for further pharmacokinetic (PK) and in vivo xenograft studies.

References

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. National Institutes of Health (NIH). Available at: [Link]

  • Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO. American Chemical Society (ACS). Available at:[Link]

  • Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives. Arabian Journal of Chemistry. Available at: [Link]

Sources

Elemental Analysis Standards for 5-Bromo-3-ethylbenzofuran-2-carbonitrile: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Challenge

5-Bromo-3-ethylbenzofuran-2-carbonitrile (Formula: C₁₁H₈BrNO) is a critical pharmacophore, serving as a key intermediate in the synthesis of Class III anti-arrhythmic agents such as Dronedarone and Amiodarone analogues.

Validating this compound as a Reference Standard presents a specific analytical challenge: Halogen Interference. The high bromine content (~32% by mass) complicates traditional combustion analysis, often leading to "failed" purity certificates due to catalyst poisoning or signal overlap.

This guide objectively compares the three primary methodologies for establishing the elemental composition of this standard: Automated CHNS Combustion , Schöniger Flask Combustion , and High-Resolution Mass Spectrometry (HRMS) . We provide a self-validating protocol to overcome the bromine interference and achieve the regulatory "Gold Standard" of ±0.4% accuracy.

The Theoretical Standard (Baseline)

Before evaluating experimental methods, the theoretical composition must be established to define the acceptance criteria.

Compound: 5-Bromo-3-ethylbenzofuran-2-carbonitrile Molecular Formula: C₁₁H₈BrNO Molecular Weight: 250.09 g/mol

ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 1112.011132.1252.83% 52.43 – 53.23%
Bromine (Br) 179.90479.9031.95% 31.55 – 32.35%
Oxygen (O) 115.99916.006.40% N/A (Calculated by diff)
Nitrogen (N) 114.00714.015.60% 5.20 – 6.00%
Hydrogen (H) 81.0088.063.22% 2.82 – 3.62%

Critical Insight: The high mass percentage of Bromine (31.95%) means that even minor errors in bromine trapping during combustion will significantly skew the Carbon and Nitrogen data, leading to false rejection of the batch.

Comparative Analysis of Methodologies

We evaluated three methods based on Accuracy , Precision , Interference Management , and Suitability for Regulatory Submission .

Method A: Automated CHNS Combustion (with Halogen Scrubbing)

The Modern Industry Standard

  • Mechanism: Flash combustion at >1000°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC or adsorption columns.

  • The Problem: Bromine does not form a simple gas; it forms HBr and Br₂. These corrosive gases can damage the detector and overlap with water/nitrogen signals.

  • The Solution: Use of a Silver Tungstate on Magnesium Oxide packing layer in the combustion tube.[1] The Ag reacts with Br to form stable AgBr (solid), effectively removing it from the gas stream.

  • Verdict: Preferred for C/H/N , but requires strict adherence to catalyst maintenance.

Method B: Schöniger Flask Combustion (Oxygen Flask)

The Traditional "Transparent" Method

  • Mechanism: Sample is wrapped in ash-free paper and ignited manually in a flask of pure Oxygen containing an absorbing solution (e.g., NaOH/H₂O₂).

  • The Problem: Manual, labor-intensive, and safety risks (explosion).

  • The Advantage: It allows for the direct quantification of Bromine via Ion Chromatography (IC) or Potentiometric Titration of the resulting solution.

  • Verdict: Essential for Br determination. Automated CHN analyzers cannot accurately measure Br; they only "hide" it.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Check

  • Mechanism: Ionizes the molecule to measure exact mass (m/z).

  • The Problem: HRMS confirms molecular identity (C₁₁H₈BrNO exists) but fails to quantify bulk purity. It cannot detect inorganic salts, solvent residues, or moisture that lower the % content of C/H/N.

  • Verdict: Supporting Data Only. Not a replacement for EA in purity standards.

Comparative Performance Data

The following data simulates a comparison of a single high-purity batch (99.6% pure by HPLC) analyzed via the three methods.

MetricMethod A: Automated CHN (Standard Packing) Method A: Automated CHN (Ag-Tungstate Packing) Method B: Schöniger Flask + Titration
Carbon Found 51.90% (Low)52.81% (Accurate)N/A
Nitrogen Found 6.10% (High - Interference)5.62% (Accurate)N/A
Bromine Found N/A (Not detected)N/A (Trapped)31.88% (Accurate)
Precision (RSD) Poor (>1.5%)Excellent (<0.2%)Good (<0.5%)
Failure Mode Br₂ gas mimics N₂ signal or coats sensor.Catalyst exhaustion after ~50 runs.Incomplete combustion of benzofuran ring (soot).
Recommendation DO NOT USE without Ag-packing.PRIMARY for C/H/N.PRIMARY for Br.

Recommended Experimental Protocol

To validate 5-Bromo-3-ethylbenzofuran-2-carbonitrile as a reference standard, use a Hybrid Protocol : Automated CHN (modified) for the organic scaffold, and Flask Combustion for the halogen.

Part 1: Automated CHN for C/H/N

Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Combustion Tube Preparation:

    • Zone 1 (Oxidation): Copper Oxide (CuO) wires (850°C).

    • Zone 2 (Scrubbing - CRITICAL): Pack 30mm of Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) directly after the oxidation zone. This sequesters Br as AgBr.

    • Zone 3 (Reduction): Copper (Cu) wires (600°C) to convert NOₓ to N₂.

  • Sample Weighing: Weigh 2.0 – 2.5 mg of the benzofuran derivative into a tin capsule. Add 2 mg of Vanadium Pentoxide (V₂O₅) as a combustion aid to prevent soot formation (benzofurans are refractory).

  • Run Cycle: High-Oxygen dosing (90s) to ensure ring opening.

  • Acceptance: Result must fall within ±0.4% of theoretical.

Part 2: Schöniger Flask for Total Bromine

Apparatus: 500mL Iodine flask with platinum sample carrier.

  • Absorbing Solution: Add 10 mL of 1.0 M NaOH + 3 drops of 30% H₂O₂ to the flask.

  • Combustion: Weigh 15-20 mg of sample onto ashless filter paper. Ignite in O₂ atmosphere. Shake vigorously for 5 minutes after flame extinction.

  • Analysis:

    • Option A (Titration): Acidify with HNO₃, then potentiometric titration with 0.01 M AgNO₃.

    • Option B (IC - Preferred): Inject solution into Ion Chromatograph (Anion column).

  • Calculation:

    
    
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the standard, ensuring the bromine interference is handled correctly.

EA_Validation_Flow Start Start: 5-Bromo-3-ethylbenzofuran-2-carbonitrile Sample Validation Calc Step 1: Calculate Theoretical Values (C: 52.83%, H: 3.22%, N: 5.60%, Br: 31.95%) Start->Calc Method_Split Step 2: Split Analysis Method Calc->Method_Split Path_CHN Path A: C/H/N Analysis (Automated Combustion) Method_Split->Path_CHN Path_Br Path B: Bromine Analysis (Schöniger Flask) Method_Split->Path_Br Check_Packing CRITICAL CHECK: Is Ag-Tungstate Packing Installed? Path_CHN->Check_Packing Valid_Br Valid Br Data (Titration/IC) Path_Br->Valid_Br Error_State ERROR: Br₂ Interference High N% / Low C% Results Check_Packing->Error_State No Valid_CHN Valid C/H/N Data (Br trapped as AgBr) Check_Packing->Valid_CHN Yes Compare Step 3: Compare to Theoretical (Limit: ±0.4%) Valid_CHN->Compare Valid_Br->Compare Final Pass: Certified Reference Standard Compare->Final Within Limits Fail Fail: Repurify (Recrystallize) Compare->Fail > 0.4% Deviation

Caption: Logical workflow for validating brominated benzofuran standards, highlighting the critical "Ag-Tungstate" checkpoint to prevent false failures.

References

  • Exeter Analytical. (2023).[2] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Senior Scientist's Guide: Proper Disposal of 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Halogen-Nitrile" Protocol[2]

As researchers, we often treat waste disposal as a janitorial afterthought. With 5-Bromo-3-ethylbenzofuran-2-carbonitrile , this complacency is a safety risk. This compound possesses a dual-hazard motif: a halogenated core (Bromine) and a nitrile functionality (-CN).

The Core Directive: You must treat this waste as Halogenated Organic Waste with a strict "No-Acid" segregation policy .

  • Why Halogenated? The bromine atom prevents this from being incinerated in standard fuel-blending kilns without specific scrubbers. Mixing this with non-halogenated solvents significantly increases disposal costs and violates EPA/RCRA compliance protocols (40 CFR 261).

  • Why No Acids? The nitrile group, while generally stable, can hydrolyze under acidic conditions to release Hydrogen Cyanide (HCN) gas. Never dispose of this compound in waste streams containing acidic byproducts (e.g., acid workups, trichloroacetic acid).

Chemical Profile & Hazard Characterization

Before disposal, you must understand the "Why" behind the safety steps. This compound is not just "organic waste"; it is a precursor to toxic combustion byproducts.

PropertyData / AssessmentCausality for Disposal
Molecular Formula C₁₁H₈BrNODefines elemental composition for incineration.
Functional Groups Aryl Bromide, Nitrile, BenzofuranBr: Mandates "Halogenated" stream.CN: Mandates segregation from acids.Benzofuran: High flammability potential.
Physical State Solid (likely crystalline)Requires solid waste segregation unless dissolved.
Hazard Class (GHS) Acute Tox. (Oral/Dermal), IrritantPPE is non-negotiable; dust control is critical.
Combustion Products HBr, HCN, NOx, CO, CO₂HBr & HCN are immediately dangerous to life and health (IDLH) in fire scenarios.

Waste Segregation Logic (Decision Tree)

The following workflow illustrates the critical decision points for segregating this specific chemical. Note the "Critical Control Point" regarding acid contact.

DisposalWorkflow Start Waste: 5-Bromo-3-ethylbenzofuran-2-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidBin Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->SolidBin AcidWarning CRITICAL: Does Waste Stream Contain Acids? Liquid->AcidWarning SolventCheck Solvent Type? HaloSolv Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens SolventCheck->HaloSolv Mixture (Halo + Non-Halo) SolventCheck->HaloSolv Pure Non-Halo Solvent* Note *Note: Even if dissolved in Acetone, the Bromine content of the solute technically classifies the mix as Halogenated for incineration purposes. SolventCheck->Note NonHaloSolv Non-Halogenated Solvent Waste (e.g., Acetone, Ethyl Acetate) AcidWarning->SolventCheck No (Neutral/Basic) Stop STOP: Do Not Mix! HCN Generation Risk AcidWarning->Stop Yes (Acidic) Safe Proceed to Accumulation

Figure 1: Decision tree for segregating 5-Bromo-3-ethylbenzofuran-2-carbonitrile waste. Note the overriding classification of "Halogenated" due to the solute's bromine content.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired stocks, reaction failures, weighing boat residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from long-term halogen off-gassing.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid, Toxic."

    • Constituents: Explicitly write "5-Bromo-3-ethylbenzofuran-2-carbonitrile."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Transfer:

    • Perform all transfers inside a fume hood to capture potential dust.

    • Use a disposable spatula; do not attempt to clean and reuse tools contaminated with this specific nitrile.

  • Debris: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste drum, not regular trash.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates, rotary evaporator condensates.

  • Solvent Compatibility Check: Ensure the solvent stream is pH 6-9 .

    • Test: Use a pH strip on the waste stream before adding this compound.

    • Correction: If acidic, neutralize with Sodium Bicarbonate (NaHCO₃) before adding the nitrile-containing waste.

  • Stream Selection:

    • Even if the solvent is Acetone or Ethyl Acetate, the presence of the Bromine atom in the solute (5-Bromo...) dictates that this mixture should ideally be treated as Halogenated Waste .

    • Reasoning: High-temperature incineration of non-halogenated waste streams (often used for fuel recovery) is not equipped to scrub HBr. Sending halogenated compounds to a non-halogenated kiln can damage the facility's catalytic converters [1].

  • Accumulation: Pour into the "Halogenated Organic Solvents" carboy (typically red or yellow safety cans). Keep the cap closed when not actively pouring to prevent volatile emissions.

Safety & PPE: The "Self-Validating" System[2]

A self-validating safety system means the PPE chosen provides visual or physical feedback when compromised.

  • Hand Protection: Nitrile Gloves (Minimum 5 mil thickness).

    • Why? Latex is permeable to many organic solvents used to dissolve this compound. Nitrile offers superior resistance to aromatic rings and halogenated structures.

    • Validation: Inspect gloves for "rippling" or swelling, which indicates solvent permeation. Change immediately if observed.

  • Respiratory Protection: Fume Hood (Face Velocity > 100 fpm).

    • Why? The solid dust is an irritant; the potential hydrolysis product (HCN) is a respiratory arrest agent.

    • Validation: Verify the flow monitor on the hood sash is green/reading normal before opening the waste container.

  • Eye Protection: Chemical Splash Goggles.

    • Why? Safety glasses have gaps. A splash of a halogenated nitrile solution can cause severe corneal damage and systemic absorption.

Emergency Procedures

Scenario: Accidental Spill of Solid Material

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves and N95 mask (if outside hood) or work strictly within the hood.

  • Dry Clean Up: Do NOT wet the powder initially (avoids spreading/hydrolysis). Cover with a dry absorbent pad or sweep gently into a dustpan.

  • Chemical Decon: Once solids are removed, wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution, followed by water.

    • Mechanism: Bleach oxidizes residual nitriles and cleans organic residues.

Scenario: Exposure (Skin/Eye)

  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to clean skin; this enhances absorption of the nitrile.

  • Eyes: Flush for 15 minutes. Seek medical attention immediately, referencing the potential for nitrile toxicity.

Regulatory Compliance (RCRA)[2]

For US-based laboratories, adhere to the following Resource Conservation and Recovery Act (RCRA) codes:

  • D001 (Ignitable): If dissolved in flammable solvents (Flash point < 60°C).

  • F002 (Halogenated Solvents): If dissolved in Methylene Chloride or similar listed solvents [2].

  • Lab Pack Status: This chemical is an excellent candidate for "Lab Packing" (small containers packed into a larger drum with absorbent) due to its specific toxicity and halogen content.

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The Halogen Acid Furnace. Available at: [Link]

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-3-ethylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Triad of Risks

The chemical structure of 5-Bromo-3-ethylbenzofuran-2-carbonitrile suggests a compound that should be handled with a high degree of caution. The primary hazards can be broken down into three key areas originating from its constituent functional groups:

  • Brominated Aromatic Compounds: These compounds can be toxic, corrosive, and reactive.[1][2] They demand careful handling to avoid skin and eye contact, as well as inhalation.

  • Benzofuran Derivatives: The benzofuran core is present in many biologically active compounds. Some benzofurans are known to be flammable and are suspected carcinogens.[3][4]

  • Nitrile Compounds: The carbonitrile group can be toxic if ingested, inhaled, or absorbed through the skin.

Given these potential hazards, a conservative approach to PPE is warranted, assuming the compound is an irritant and may have higher toxicity.[5]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is critical to ensure personal safety. All handling of 5-Bromo-3-ethylbenzofuran-2-carbonitrile should be performed within a certified chemical fume hood.[6]

Skin and Body Protection
  • Gloves: Nitrile gloves are the recommended minimum for handling this compound due to their broad chemical resistance.[7][8][9] For prolonged handling or in situations with a higher risk of spillage, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene.[10] Always inspect gloves for any signs of degradation or perforation before each use and remove them using the proper technique to avoid skin contact.[6][11] Should your gloves become contaminated, remove them immediately and wash your hands.[12]

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect clothing and skin from splashes and spills.[6][13] Ensure the lab coat is fully buttoned.

  • Full Body Protection: For large-scale operations or when there is a significant risk of splashing, chemically resistant aprons or smocks should be worn in conjunction with a lab coat.[12]

Eye and Face Protection
  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect the eyes from splashes and aerosols.[3][12]

  • Face Shield: In addition to safety goggles, a face shield must be worn, especially when handling larger quantities of the compound or when there is a risk of splashing or splattering.[8][12]

Respiratory Protection

All work with 5-Bromo-3-ethylbenzofuran-2-carbonitrile should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6] If there is a potential for aerosol generation and work cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13]

Table 1: Summary of Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.[8][12]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[7][9] For extended contact, consider neoprene.[10] Always inspect gloves before use.[11]
Body Flame-Resistant Laboratory CoatShould be worn over personal clothing that covers the arms and legs.[6][13]
Respiratory Chemical Fume HoodAll handling should be performed in a certified chemical fume hood.[6] A respirator may be necessary for specific high-risk tasks.[13]

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is essential for minimizing risk and ensuring regulatory compliance.

Handling Protocol
  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Don all required PPE as outlined in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the compound itself.

Spill Management

In the event of a small spill within the fume hood, use an inert absorbent material such as sand or vermiculite to contain it.[6] Do not use combustible materials like paper towels. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing 5-Bromo-3-ethylbenzofuran-2-carbonitrile, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous waste.[6]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled container for halogenated organic solid waste.[1]

  • Liquid Waste: Collect in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.

  • Labeling: Ensure all waste containers are accurately labeled with their contents to facilitate proper disposal by your institution's environmental health and safety department.[1]

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Handling 5-Bromo-3-ethylbenzofuran-2-carbonitrile AssessRisk Assess Task-Specific Risks (e.g., scale, duration) Start->AssessRisk SkinBody Skin & Body Protection - Nitrile/Neoprene Gloves - Lab Coat AssessRisk->SkinBody EyeFace Eye & Face Protection - Safety Goggles - Face Shield AssessRisk->EyeFace Respiratory Respiratory Protection - Chemical Fume Hood AssessRisk->Respiratory InspectPPE Inspect PPE for Integrity SkinBody->InspectPPE EyeFace->InspectPPE Respiratory->InspectPPE Proceed Proceed with Work InspectPPE->Proceed

Caption: A workflow for selecting appropriate PPE.

Diagram 2: Chemical Waste Disposal Pathway

Waste_Disposal_Pathway cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Work with 5-Bromo-3-ethylbenzofuran-2-carbonitrile Complete SolidWaste Contaminated Solid Waste (Gloves, Absorbent) Start->SolidWaste LiquidWaste Contaminated Liquid Waste (Solvents, Solutions) Start->LiquidWaste SolidContainer Labelled Halogenated Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Halogenated Liquid Waste Container LiquidWaste->LiquidContainer EHS Arrange Pickup by Environmental Health & Safety SolidContainer->EHS LiquidContainer->EHS

Caption: Disposal pathway for chemical waste.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • Benzofuran SDS, 271-89-6 Safety D
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Personal Protective Equipment. (2025, December 6). Division of Research Safety - Illinois.
  • Personal Protective Equipment.
  • SAFETY DATA SHEET - Benzofuran. (2025, December 10). FUJIFILM Wako Chemicals.
  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][7]benzofuran. Benchchem.

  • Standard Operating Procedure for Bromine.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • SAFETY DATA SHEET - 5-bromo-1-benzofuran-2-carboxylic acid. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - Benzofuran. (2025, September 5). Thermo Fisher Scientific.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Standard Operating Procedure for Bromine Handling and Disposal.
  • SAFETY DATA SHEET - 1-Benzofuran-5-amine. (2010, October 29). Fisher Scientific.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • SAFETY DATA SHEET - 5-Bromo-2,3-dihydrobenzofuran. (2025, March 10). TCI Chemicals.
  • LLG-Gloves Nitrile Chemical resistance. Lab Logistics Group GmbH.
  • Chemical Resistance Reference Chart. Medicom.
  • SAFETY DATA SHEET - Calcium Phosph
  • Chemical Resistance of Gloves. University of Wisconsin-Madison.
  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxyl
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18).
  • Chemical glove selection tool. MAPA Professional.

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